molecular formula C37H66N7O18P3S B15547972 13-hydroxyhexadecanoyl-CoA

13-hydroxyhexadecanoyl-CoA

Katalognummer: B15547972
Molekulargewicht: 1021.9 g/mol
InChI-Schlüssel: KASXLAYYTZQFLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-hydroxyhexadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O18P3S and its molecular weight is 1021.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H66N7O18P3S

Molekulargewicht

1021.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-hydroxyhexadecanethioate

InChI

InChI=1S/C37H66N7O18P3S/c1-4-14-25(45)15-12-10-8-6-5-7-9-11-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)

InChI-Schlüssel

KASXLAYYTZQFLJ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling a Core Component of Nature's Biopolymers: A Technical Guide to 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 13-hydroxyhexadecanoyl-CoA, a key intermediate in the biosynthesis of essential plant biopolymers. While a singular "discovery" of this specific acyl-CoA is not prominently documented, its significance is intrinsically linked to the historical and ongoing research into the complex structure and function of plant cutin and suberin. This document details the biochemical context, biosynthetic pathways, and analytical methodologies relevant to the study of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective on Plant Biopolyesters

The story of this compound is woven into the larger narrative of understanding the protective outer layers of plants. Early botanical studies recognized the existence of a waxy cuticle on the surface of leaves and a corky layer (bark) on stems, but the chemical nature of these layers, cutin and suberin, remained a mystery for a long time. It is through the systematic chemical degradation and analysis of these complex biopolyesters that their monomeric composition was gradually elucidated.[1][2][3]

Cutin, the principal structural component of the plant cuticle, and suberin, a key constituent of cork and root endodermis, are complex polyesters primarily composed of glycerol (B35011) and long-chain fatty acids.[1][4] These fatty acid monomers are often hydroxylated, and among them, derivatives of hexadecanoic acid (a C16 fatty acid) are frequently identified. The identification of hydroxy fatty acids as fundamental building blocks of these polymers was a crucial step in understanding their three-dimensional structure and barrier properties.[2][5] The discovery of this compound as a specific biochemical intermediate would have emerged from studies aimed at understanding the enzymatic processes that assemble these complex structures, rather than a standalone discovery.

Biochemical Significance and Biosynthetic Pathway

This compound is a crucial activated monomer in the biosynthesis of C16-based components of cutin and suberin. Its formation is a multi-step process that begins with the synthesis of fatty acids in the plastid and culminates in their modification and activation in the endoplasmic reticulum.

The generalized biosynthetic pathway leading to the formation of this compound and its incorporation into plant polyesters is as follows:

  • De Novo Fatty Acid Synthesis: The pathway begins in the plastid with the synthesis of palmitic acid (C16:0) by the fatty acid synthase (FAS) complex.[4]

  • Acyl-CoA Formation: Palmitic acid is then activated to its coenzyme A thioester, palmitoyl-CoA, a reaction catalyzed by a long-chain acyl-CoA synthetase (LACS).[6]

  • Hydroxylation: In the endoplasmic reticulum, palmitoyl-CoA undergoes hydroxylation. While various positional isomers of hydroxyhexadecanoic acid exist in plant polyesters, the formation of a hydroxyl group at the 13th carbon is catalyzed by a specific hydroxylase. This reaction is typically carried out by cytochrome P450 monooxygenases (CYP450s).[7] Enzymes from the CYP86 and CYP704 families are known to be involved in fatty acid hydroxylation for cutin and suberin biosynthesis.[4]

  • Polyester (B1180765) Assembly: this compound, along with other activated monomers, is then transported to the site of polymerization where it is incorporated into the growing cutin or suberin polyester chain by acyltransferases.[2][8]

Suberin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum (ER) Polymer Cutin/Suberin Polymer FAS Fatty Acid Synthase (FAS) Palmitic_Acid Palmitic Acid (C16:0) FAS->Palmitic_Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) Palmitic_Acid->LACS Palmitoyl_CoA Palmitoyl-CoA LACS->Palmitoyl_CoA CYP450 Cytochrome P450 Hydroxylase (e.g., CYP86A) Palmitoyl_CoA->CYP450 Hydroxy_Acyl_CoA This compound CYP450->Hydroxy_Acyl_CoA Acyltransferase Acyltransferase Hydroxy_Acyl_CoA->Acyltransferase Acyltransferase->Polymer

Biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for this compound, such as its precise concentration in various plant tissues or the kinetic parameters of the enzymes that metabolize it, are not widely reported in the literature. The analysis of cutin and suberin monomers typically provides the relative abundance of different fatty acid derivatives after depolymerization. The table below presents a generalized composition of C16 monomers found in the cutin of a model plant, Arabidopsis thaliana, to provide context.

MonomerTypical Relative Abundance (%) in Arabidopsis Leaf Cutin
Hexadecanoic acid1-5
Hydroxyhexadecanoic acids (total) 5-15
Hexadecanedioic acid70-80
Other C16 derivatives<5

Note: The specific abundance of the 13-hydroxy isomer is not typically differentiated from other positional isomers in general compositional analyses.

Experimental Protocols

The analysis of this compound is intrinsically linked to the analysis of the cutin and suberin polymers it helps to form. The general workflow involves the isolation of the polymer, depolymerization to release the constituent monomers, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Isolation and Depolymerization of Plant Cutin

This protocol describes a common method for the analysis of cutin monomers from plant leaves.[9][10][11]

Materials:

Procedure:

  • Delipidation: Fresh leaves are submerged in chloroform for 30 seconds to remove epicuticular waxes. The leaves are then dried.

  • Depolymerization: The delipidated leaves are incubated in a solution of sodium methoxide in methanol at 60°C for 2 hours. This process, known as transesterification, cleaves the ester bonds of the cutin polymer, releasing the fatty acid methyl esters (FAMEs) of the monomers.

  • Extraction: After cooling, a known amount of internal standard is added. The mixture is acidified with acetic acid, and the FAMEs are extracted with hexane. The hexane phase is washed with saturated NaCl solution and dried over anhydrous sodium sulfate.

  • Concentration: The hexane is evaporated under a stream of nitrogen, and the residue is redissolved in a small volume of hexane for analysis.

Derivatization and GC-MS Analysis

To improve volatility and chromatographic separation, the hydroxyl groups of the hydroxy-FAMEs are typically derivatized.

Materials:

  • Dried FAME extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

Procedure:

  • Derivatization: The dried FAME extract is dissolved in pyridine, and BSTFA with 1% TMCS is added. The mixture is heated at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is typically used. The temperature program is designed to separate the different TMS-derivatized FAMEs. Mass spectra are acquired in electron ionization (EI) mode, and compounds are identified by comparison of their retention times and mass spectra with those of authentic standards and library data.

GCMS_Workflow Start Plant Tissue (Leaves) Delipidation Delipidation (Chloroform wash) Start->Delipidation Depolymerization Depolymerization (Transesterification with NaOMe/MeOH) Delipidation->Depolymerization Extraction Liquid-Liquid Extraction (Hexane) Depolymerization->Extraction Derivatization Derivatization (BSTFA/TMCS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification and Quantification) GCMS->Data

Workflow for the analysis of cutin monomers.

Conclusion

This compound represents a fundamental building block in the construction of the protective barriers of plants. While its individual discovery is not a landmark event, its importance is underscored by the extensive research into the biosynthesis and structure of cutin and suberin. Future research, leveraging advanced analytical techniques and genetic tools, will likely provide more detailed quantitative insights into the flux of this and other monomers through the biosynthetic pathways, further illuminating the intricate processes by which plants protect themselves from their environment.

References

The Obscure Metabolite: Unraveling the Biochemical Landscape of 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Notice: Information regarding the specific biochemical properties, quantitative data, and biological roles of 13-hydroxyhexadecanoyl-CoA is exceedingly limited in currently available scientific literature. This guide synthesizes information on structurally related compounds and the general biochemistry of hydroxy fatty acids and their CoA esters to provide a foundational understanding and framework for future research. Direct experimental data on this compound is not presently available.

Introduction: The Enigma of a Hydroxylated Acyl-CoA

This compound is the coenzyme A thioester of 13-hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid hydroxylated at the ω-3 position. While long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, lipid synthesis, and protein acylation, the specific roles of hydroxylated variants, particularly this compound, remain largely uncharacterized. The presence of a hydroxyl group suggests potential for unique metabolic fates and signaling properties distinct from its non-hydroxylated counterpart, palmitoyl-CoA.

This technical guide aims to provide a comprehensive overview of the potential biochemical properties of this compound by drawing parallels with more extensively studied hydroxylated fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE). It will explore its probable synthesis, metabolism, and putative biological functions, while highlighting the significant gaps in our current knowledge.

Putative Synthesis and Metabolism

The metabolic pathways leading to and from this compound have not been explicitly elucidated. However, based on known enzymatic reactions involving fatty acids, we can propose a likely metabolic network.

Biosynthesis of the Precursor, 13-Hydroxyhexadecanoic Acid

The formation of 13-hydroxyhexadecanoic acid, the precursor to its CoA ester, is the initial and critical step. Cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family, are well-known for their role in the ω- and (ω-n)-hydroxylation of fatty acids. It is plausible that a CYP4 enzyme catalyzes the hydroxylation of palmitic acid to yield 13-hydroxyhexadecanoic acid.

Activation to this compound

For 13-hydroxyhexadecanoic acid to become metabolically active, it must be converted to its CoA thioester. This activation is catalyzed by acyl-CoA synthetases (ACSs). Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes responsible for this conversion for fatty acids with 12 to 22 carbons. It is highly probable that an ACSL is responsible for the formation of this compound from 13-hydroxyhexadecanoic acid and coenzyme A, in an ATP-dependent manner.

Potential Metabolic Fates

Once formed, this compound could enter several metabolic pathways:

  • Beta-Oxidation: The presence of the hydroxyl group may alter its processing by the standard beta-oxidation pathway. It might be a substrate for specialized enzymes that can handle hydroxylated fatty acids. For instance, in rat colonic mucosa, a dehydrogenase has been identified that acts on 13-HODE, converting it to 13-oxooctadecadienoic acid.[1] A similar dehydrogenase might act on this compound.

  • Esterification into Complex Lipids: Like other acyl-CoAs, it could be incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters, thereby modifying membrane properties or energy storage.

  • Signaling Roles: Long-chain acyl-CoAs are known to act as signaling molecules, for example, by regulating enzyme activity or gene expression.[2] The hydroxyl group on this compound could confer specific signaling functions.

Below is a conceptual workflow for the synthesis and potential metabolism of this compound.

Synthesis_and_Metabolism PalmiticAcid Palmitic Acid Hydroxyacid 13-Hydroxyhexadecanoic Acid PalmiticAcid->Hydroxyacid CYP450 (putative) AcylCoA This compound Hydroxyacid->AcylCoA Acyl-CoA Synthetase (putative) BetaOxidation Beta-Oxidation (Modified) AcylCoA->BetaOxidation ComplexLipids Complex Lipids (e.g., Triglycerides, Phospholipids) AcylCoA->ComplexLipids Signaling Cellular Signaling AcylCoA->Signaling

Caption: Putative metabolic pathway of this compound.

Potential Biological Functions and Signaling Roles

While no specific biological functions have been attributed to this compound, we can infer potential roles based on related molecules.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Oxidized fatty acids, including 13-HODE, are known ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism, inflammation, and cell differentiation.[3] It is conceivable that 13-hydroxyhexadecanoic acid or its CoA ester could also act as a PPAR agonist, thereby influencing the expression of genes involved in lipid metabolism.

The potential signaling cascade is illustrated below.

PPAR_Signaling AcylCoA This compound (or its free acid) PPAR PPAR AcylCoA->PPAR Binds and Activates (putative) PPRE PPRE (in target gene promoter) PPAR->PPRE RXR RXR RXR->PPRE GeneExpression Target Gene Expression (e.g., lipid metabolism genes) PPRE->GeneExpression Regulates

Caption: Putative PPAR signaling pathway for this compound.

Regulation of Cellular Processes by Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates; they are also important regulatory molecules. Their intracellular concentrations are tightly controlled by acyl-CoA binding proteins (ACBPs) and can influence a variety of cellular processes, including ion channel activity and insulin (B600854) secretion.[2][4] this compound could potentially have unique regulatory effects due to its hydroxyl group.

Quantitative Data

As of the latest literature review, there is no specific quantitative data available for this compound. The following tables are presented as a template for future research, outlining the key parameters that need to be determined to understand its biochemical properties.

Table 1: Putative Enzyme Kinetics

Enzyme (Putative)Substrate(s)Product(s)KmVmaxkcat
Acyl-CoA Synthetase13-Hydroxyhexadecanoic Acid, CoA, ATPThis compound, AMP, PPiData not availableData not availableData not available
13-Hydroxyacyl-CoA DehydrogenaseThis compound, NAD+13-Oxohexadecanoyl-CoA, NADH, H+Data not availableData not availableData not available

Table 2: Putative Binding Affinities

Binding ProteinLigandKd
Acyl-CoA Binding Protein (ACBP)This compoundData not available
Fatty Acid Binding Protein (FABP)This compoundData not available
PPARα13-Hydroxyhexadecanoic AcidData not available
PPARγ13-Hydroxyhexadecanoic AcidData not available

Table 3: Cellular Concentrations (Hypothetical)

Cell Type / TissueConditionCellular Concentration (nmol/g tissue)
HepatocytesNormalData not available
AdipocytesHigh-fat dietData not available
Colon MucosaInflammatoryData not available

Experimental Protocols

Detailed experimental protocols for the study of this compound are not established. The following sections provide generalized methodologies that can be adapted from protocols for other long-chain acyl-CoAs.

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is through the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[5]

Protocol Outline:

  • Synthesis of 13-Hydroxyhexadecanoic Acid: This would likely involve a multi-step organic synthesis, potentially starting from a commercially available 16-carbon chain and introducing a hydroxyl group at the 13th position.

  • Formation of the NHS Ester: React 13-hydroxyhexadecanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., DCC or EDC).

  • Thioesterification with Coenzyme A: React the NHS ester of 13-hydroxyhexadecanoic acid with the free thiol group of coenzyme A in a suitable buffer (e.g., sodium bicarbonate).

  • Purification: Purify the resulting this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

The general workflow for this synthesis is depicted below.

Synthesis_Workflow Start 13-Hydroxyhexadecanoic Acid NHS_Ester NHS Ester of 13-Hydroxyhexadecanoic Acid Start->NHS_Ester NHS, DCC/EDC AcylCoA This compound (crude) NHS_Ester->AcylCoA Coenzyme A Purified Purified This compound AcylCoA->Purified RP-HPLC

Caption: General workflow for the synthesis of this compound.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol Outline:

  • Lipid Extraction: Extract lipids and acyl-CoAs from cells or tissues using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of acetonitrile (B52724) in an aqueous solution containing a weak acid (e.g., formic acid).

  • MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for this compound. An internal standard (e.g., a stable isotope-labeled version) should be used for accurate quantification.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of lipid biochemistry. While its existence as a chemical entity is recognized, its biochemical properties, metabolic pathways, and biological functions are yet to be discovered. The information on related molecules, such as 13-HODE and other long-chain acyl-CoAs, provides a valuable starting point for future research.

Key areas for future investigation include:

  • Identification of Biosynthetic Enzymes: Characterizing the specific CYP450 and acyl-CoA synthetase enzymes responsible for its formation.

  • Elucidation of Metabolic Pathways: Determining its fate through beta-oxidation and its incorporation into complex lipids.

  • Functional Characterization: Investigating its role as a signaling molecule, particularly its interaction with nuclear receptors like PPARs.

  • Development of Analytical Standards: The synthesis and commercial availability of this compound and its stable isotope-labeled analog are crucial for enabling quantitative studies.

The exploration of this obscure metabolite holds the potential to uncover new regulatory mechanisms in lipid metabolism and signaling, with possible implications for metabolic diseases and inflammation.

References

An In-depth Technical Guide to the Mammalian Synthesis Pathway of 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mammalian synthesis pathway of 13-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A. The synthesis involves a two-step process: the hydroxylation of hexadecanoic acid (palmitic acid) and the subsequent activation of the resulting 13-hydroxyhexadecanoic acid to its coenzyme A derivative. This document details the enzymes involved, their subcellular locations, and the subsequent metabolic fate of the product. Furthermore, it presents available quantitative data, detailed experimental protocols for key assays, and a discussion of the regulatory mechanisms governing this pathway. Visualizations of the pathway, experimental workflows, and regulatory networks are provided to facilitate a deeper understanding of the molecular processes.

Introduction

Hydroxylated fatty acids and their corresponding acyl-CoA derivatives are emerging as important molecules in various physiological and pathological processes. This compound is a C16 fatty acyl-CoA with a hydroxyl group at the ω-3 position. While its specific biological functions are still under investigation, its synthesis is intrinsically linked to fatty acid metabolism and detoxification pathways. The generation of such modified fatty acids is primarily a function of the cytochrome P450 monooxygenase system, followed by activation by acyl-CoA synthetases for further metabolism, predominantly through peroxisomal β-oxidation. Understanding the synthesis of this compound is crucial for elucidating its role in cellular signaling, membrane biology, and the pathogenesis of metabolic diseases.

The Synthesis Pathway of this compound

The synthesis of this compound in mammals is a two-step process that begins with the hydroxylation of hexadecanoic acid, followed by its activation to a CoA thioester.

Step 1: Hydroxylation of Hexadecanoic Acid

The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is catalyzed by cytochrome P450 (CYP) enzymes.[1] For long-chain fatty acids like hexadecanoic acid (palmitic acid), this reaction primarily occurs at the ω and near-terminal positions.

  • Enzymes Involved: The CYP4 family of enzymes are the primary catalysts of fatty acid ω- and (ω-1)-hydroxylation in mammals.[2][3] Specifically, CYP4F2 and CYP4F3B are known to hydroxylate various long-chain and very-long-chain fatty acids.[4][5] While direct evidence for the specific 13-hydroxylation (ω-3) of hexadecanoic acid by human CYP enzymes is not extensively documented, studies on bacterial CYP enzymes, such as P450BM-3, have shown that palmitic acid can be hydroxylated at the ω-1, ω-2, and ω-3 positions.[6] This suggests that mammalian CYP enzymes may possess similar capabilities. CYP4F2, highly expressed in the liver and kidney, has been shown to be a major contributor to the ω-hydroxylation of arachidonic acid.[7][8] CYP4F3B is also a highly efficient ω-hydroxylase for polyunsaturated fatty acids.[4]

  • Subcellular Location: The hydroxylation of fatty acids by CYP enzymes occurs in the endoplasmic reticulum.[8]

Step 2: Activation of 13-Hydroxyhexadecanoic Acid to its CoA Ester

For 13-hydroxyhexadecanoic acid to be further metabolized, it must be activated to its coenzyme A (CoA) derivative, this compound. This activation is an ATP-dependent process catalyzed by long-chain acyl-CoA synthetases (ACSLs).[9]

  • Enzymes Involved: There are five main ACSL isoforms in mammals (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distributions and substrate specificities.[9] All five ACSL isoforms have been shown to activate hydroxylated fatty acids such as epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[10][11] This indicates a broad specificity for hydroxylated fatty acids, suggesting that one or more of these isoforms are responsible for the activation of 13-hydroxyhexadecanoic acid. ACSL1 has a preference for saturated and monounsaturated fatty acids of 16-18 carbons in length, while ACSL4 shows a preference for arachidonic acid.[9] The specific isoform responsible for activating 13-hydroxyhexadecanoic acid in a particular tissue will likely depend on the expression profile and subcellular localization of the ACSL enzymes.

  • Subcellular Location: ACSL enzymes are located on the outer mitochondrial membrane, the endoplasmic reticulum, and the peroxisomal membrane.[9]

Subsequent Metabolism

Once formed, this compound is a substrate for further metabolism. Due to its chain length and modification, it is primarily catabolized through the peroxisomal β-oxidation pathway.[12][13] Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and other modified fatty acids that are poor substrates for mitochondrial β-oxidation.[12][14] The peroxisomal β-oxidation of this compound would proceed through a series of enzymatic steps, including oxidation, hydration, dehydrogenation, and thiolytic cleavage, to shorten the fatty acyl chain.[13] The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.

Quantitative Data

Quantitative data on the synthesis of this compound is limited. However, kinetic parameters for related reactions catalyzed by CYP4F and ACSL enzymes provide valuable insights.

Table 1: Kinetic Parameters of Human CYP4F2 for Various Fatty Acid Substrates

SubstrateK_m_ (µM)V_max_ (pmol/min/pmol P450)Reference
Arachidonic Acid10.5 ± 2.129.3 ± 1.9[7]
Leukotriene B_4_2.5 ± 0.515.6 ± 1.2[7]

Table 2: Apparent Kinetic Parameters of Purified ACSL Isoforms for Oleate

EnzymeK_m_ (µM)V_max_ (nmol/min/mg)Reference
ACSL1112100[9]
ACSL3101800[9]
ACSL481300[9]
ACSL571500[9]
ACSL6131100[9]

Table 3: Typical Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

TissueTotal Acyl-CoA (nmol/g wet weight)Reference
Rat Liver83 ± 11[15]
Hamster Heart61 ± 9[15]

Experimental Protocols

In Vitro Hydroxylation of Hexadecanoic Acid by Human Liver Microsomes

This protocol is adapted from methods used to assay CYP450 activity.[7]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 10 mM MgCl₂

    • 0.1 mg/mL human liver microsomes

    • 1 µM hexadecanoic acid (substrate)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at 37°C for 30 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d4-15-hydroxyheptadecanoic acid).

  • Sample Preparation for Analysis: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried extract in a suitable solvent and analyze by LC-MS/MS for the presence of 13-hydroxyhexadecanoic acid.

Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This radiometric assay is a standard method for measuring ACSL activity.[16]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM ATP

    • 5 mM MgCl₂

    • 0.2 mM Coenzyme A

    • 1 µCi [¹⁴C]-13-hydroxyhexadecanoic acid (substrate) complexed to bovine serum albumin (BSA) in a 2:1 molar ratio.

  • Initiation of Reaction: Add cell lysate or purified enzyme preparation to the reaction mixture to a final volume of 200 µL.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Termination of Reaction: Stop the reaction by adding 1 mL of Dole's reagent (isopropanol:heptane (B126788):1M H₂SO₄, 40:10:1).

  • Phase Separation: Add 0.5 mL of heptane and 0.5 mL of water, vortex, and centrifuge at 1,000 x g for 5 minutes. The upper organic phase contains the unreacted fatty acid, and the lower aqueous phase contains the [¹⁴C]-13-hydroxyhexadecanoyl-CoA.

  • Quantification: Take an aliquot of the lower aqueous phase for scintillation counting to determine the amount of product formed.

LC-MS/MS Analysis of 13-Hydroxyhexadecanoic Acid and this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of hydroxy fatty acids and their CoA esters.[17][18]

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode for the free fatty acid and positive mode for the acyl-CoA.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • 13-hydroxyhexadecanoic acid: Precursor ion [M-H]⁻ (m/z 271.2) to a specific product ion.

      • This compound: Precursor ion [M+H]⁺ (m/z 1022.5) to the characteristic CoA fragment ion (m/z 428.1).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Regulation of the Synthesis Pathway

The synthesis of this compound is regulated at the level of the key enzymes involved: CYP4F family members and ACSLs.

  • Transcriptional Regulation of CYP4F Genes: The expression of CYP4F genes is regulated by nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα).[19] PPARα is a key regulator of lipid metabolism and can be activated by fatty acids and their derivatives.[20] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, including some CYP4F enzymes.[21] This provides a mechanism to coordinate the production of hydroxylated fatty acids with their subsequent catabolism.

  • Regulation of Long-Chain Acyl-CoA Synthetases: ACSL expression is also subject to transcriptional control by factors such as PPARs.[22] Additionally, the activity of ACSL enzymes can be modulated by post-translational modifications, such as phosphorylation and acetylation, although this area is still under active investigation.[23] The subcellular localization and interaction with other proteins can also influence the channeling of fatty acids into specific metabolic pathways by different ACSL isoforms.[9]

Visualizations

Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Membranes ER / Mitochondrial / Peroxisomal Membranes cluster_Peroxisome Peroxisome Hexadecanoic_Acid Hexadecanoic Acid (Palmitic Acid) 13-Hydroxyhexadecanoic_Acid 13-Hydroxyhexadecanoic Acid Hexadecanoic_Acid->13-Hydroxyhexadecanoic_Acid CYP4F2/3B (Hydroxylation) This compound This compound 13-Hydroxyhexadecanoic_Acid->this compound ACSL (CoA Ligation) Beta-Oxidation Peroxisomal β-Oxidation This compound->Beta-Oxidation

Caption: Synthesis pathway of this compound.

Experimental_Workflow Sample Mammalian Tissue/Cells Homogenization Homogenization & Microsome/Lysate Preparation Sample->Homogenization Incubation In vitro Assay (Hydroxylation or CoA Ligation) Homogenization->Incubation Extraction Lipid/Acyl-CoA Extraction Incubation->Extraction LC-MS LC-MS/MS Analysis Extraction->LC-MS Quantification Data Analysis & Quantification LC-MS->Quantification

Caption: Experimental workflow for analyzing the synthesis pathway.

Regulation_Pathway Fatty_Acids Fatty Acids / Derivatives PPARa PPARα Fatty_Acids->PPARa activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE binds CYP4F_Gene CYP4F Gene Transcription PPRE->CYP4F_Gene upregulates ACSL_Gene ACSL Gene Transcription PPRE->ACSL_Gene upregulates

Caption: Transcriptional regulation by PPARα.

Conclusion

The synthesis of this compound is a multi-step process involving the coordinated action of enzymes in different subcellular compartments. While the precise enzymes responsible for the 13-hydroxylation of hexadecanoic acid in mammals are yet to be definitively identified, the CYP4F family are strong candidates. The subsequent activation to the CoA ester is carried out by long-chain acyl-CoA synthetases, which exhibit broad specificity for hydroxylated fatty acids. The final product is likely channeled into peroxisomal β-oxidation. Further research is needed to fully characterize the kinetics and regulation of this pathway and to elucidate the specific biological roles of this compound in health and disease. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this intriguing area of lipid metabolism.

References

The Metabolic Crossroads: An In-depth Technical Guide to the Enzymes of 13-Hydroxyhexadecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of 13-hydroxyhexadecanoyl-CoA, a long-chain hydroxy fatty acid, represents a critical intersection of fatty acid omega-oxidation and subsequent beta-oxidation pathways. Understanding the enzymatic machinery responsible for its synthesis and degradation is paramount for elucidating its physiological roles and its implications in various pathological states, including metabolic disorders and inflammatory responses. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Enzymes and Metabolic Pathway

The metabolism of this compound is initiated from hexadecanoyl-CoA through the omega-oxidation pathway, primarily occurring in the endoplasmic reticulum of liver and kidney cells. This is followed by the beta-oxidation of the resulting dicarboxylic acid in both peroxisomes and mitochondria. The key enzyme families involved are:

  • Cytochrome P450 (CYP) Family 4: These monooxygenases catalyze the initial and rate-limiting step of omega-oxidation, the hydroxylation of the terminal methyl group of fatty acids. Specifically, CYP4F2 and CYP4F3 have been implicated in the hydroxylation of long-chain fatty acids.

  • Alcohol Dehydrogenases (ADHs): This superfamily of enzymes catalyzes the oxidation of the newly introduced hydroxyl group to an aldehyde.

  • Aldehyde Dehydrogenases (ALDHs): These enzymes are responsible for the subsequent oxidation of the aldehyde to a carboxylic acid, forming a dicarboxylic acid.

  • Acyl-CoA Synthetases: These enzymes activate the dicarboxylic acid to its corresponding CoA thioester, enabling its entry into beta-oxidation pathways.

  • Peroxisomal and Mitochondrial Beta-Oxidation Enzymes: A cascade of enzymes including acyl-CoA oxidases/dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases are responsible for the sequential shortening of the dicarboxylic acid chain.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the enzymes implicated in the metabolism of this compound and related molecules. It is important to note that specific kinetic data for every enzyme with its precise substrate in this pathway is not always available; in such cases, data for analogous substrates are provided as a reference.

Table 1: Expression Levels of Human CYP4F2

TissueMean Expression Level (pmol/mg microsomal protein)Range of ExpressionReference
Liver16.4 ± 18.60 - 80.1[1][2]
Kidney Cortex3.9 ± 3.8Not Reported[1][2]

Table 2: Specific Activity of 13-Hydroxyoctadecadienoic Acid Dehydrogenase (a related enzyme)

Cell LineSpecific Activity (pmol/min/mg protein)NotesReference
Caco-2200 - 400Differentiated intestinal cells[3]
HT-2920 - 60Colon adenocarcinoma cells
Swiss mouse 3T3 fibroblasts0.6 - 2Undifferentiated fibroblasts[3]

Table 3: Substrate Specificity of Mitochondrial Beta-Oxidation

SubstrateOrganelleTissueSpeciesActivity NotesReference
Hexadecanedioyl-CoAMitochondriaLiverRat (clofibrate-treated)Active oxidation observed[4][5]
Dodecanedioyl-CoAMitochondriaLiverRatOxidized by permeabilized mitochondria[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and available equipment.

Protocol 1: Assay for Cytochrome P450-mediated Hydroxylation of a Long-Chain Fatty Acid (Adapted from general protocols)

Objective: To determine the activity of CYP4F2 or other relevant CYPs in hydroxylating a C16 fatty acid.

Materials:

  • Human liver microsomes (or recombinant CYP4F2)

  • Hexadecanoyl-CoA (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes (or recombinant enzyme).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, hexadecanoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Extract the hydroxylated product using an organic solvent.

  • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Quantify the formation of 16-hydroxyhexadecanoic acid (or its CoA ester) using a validated LC-MS/MS method with an appropriate internal standard.

Protocol 2: Assay for Alcohol Dehydrogenase Activity with a Long-Chain Hydroxy Fatty Acid (Adapted from general protocols)

Objective: To measure the rate of oxidation of a long-chain hydroxy fatty acid by alcohol dehydrogenase.

Materials:

  • Purified alcohol dehydrogenase or cell/tissue lysate

  • 16-Hydroxyhexadecanoic acid (substrate)

  • NAD+ (cofactor)

  • Buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer and NAD+.

  • Add the enzyme source (purified enzyme or lysate).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate, 16-hydroxyhexadecanoic acid (solubilized with a suitable carrier if necessary).

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: Assay for Aldehyde Dehydrogenase Activity with a Long-Chain Fatty Aldehyde (Adapted from general protocols)

Objective: To determine the activity of aldehyde dehydrogenase in oxidizing a long-chain fatty aldehyde.

Materials:

  • Purified aldehyde dehydrogenase or cell/tissue lysate

  • 16-Oxohexadecanoic acid (substrate)

  • NAD+ (cofactor)

  • Buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the buffer and NAD+.

  • Add the enzyme source.

  • Pre-incubate at the desired temperature.

  • Initiate the reaction by adding the substrate, 16-oxohexadecanoic acid (solubilized appropriately).

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation.

Protocol 4: Assay for Peroxisomal Beta-Oxidation of a Dicarboxylic Acid (Adapted from general protocols)

Objective: To measure the rate of chain-shortening of a dicarboxylic acid by isolated peroxisomes.

Materials:

  • Isolated peroxisomes

  • [1-¹⁴C]-Hexadecanedioic acid (radiolabeled substrate)

  • ATP, CoA, NAD+, FAD

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing isolated peroxisomes, the reaction buffer, and the required cofactors (ATP, CoA, NAD+, FAD).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the radiolabeled substrate, [1-¹⁴C]-hexadecanedioic acid.

  • Incubate for a specific time period.

  • Stop the reaction by adding perchloric acid to precipitate proteins and larger molecules.

  • Centrifuge the mixture and collect the supernatant containing the acid-soluble products (radiolabeled acetyl-CoA and chain-shortened dicarboxylyl-CoAs).

  • Quantify the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of beta-oxidation.

Protocol 5: Assay for Mitochondrial Beta-Oxidation of a Dicarboxylyl-CoA (Adapted from general protocols)

Objective: To measure the beta-oxidation of a dicarboxylyl-CoA by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Hexadecanedioyl-CoA (substrate)

  • L-carnitine, CoA, NAD+, FAD, ATP

  • Reaction buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and HEPES)

  • Oxygen electrode or a Seahorse XF Analyzer

Procedure:

  • Prepare a suspension of isolated mitochondria in the reaction buffer.

  • Add the necessary cofactors for beta-oxidation and electron transport chain function.

  • Place the mitochondrial suspension in the chamber of an oxygen electrode or a well of a Seahorse plate.

  • Initiate the reaction by adding the substrate, hexadecanedioyl-CoA.

  • Monitor the rate of oxygen consumption. An increase in oxygen consumption upon substrate addition is indicative of active beta-oxidation and subsequent oxidative phosphorylation.

Visualizations

Metabolic Pathway

This compound Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome_Mitochondria Peroxisome / Mitochondria Hexadecanoyl-CoA Hexadecanoyl-CoA 16-Hydroxyhexadecanoyl-CoA 16-Hydroxyhexadecanoyl-CoA Hexadecanoyl-CoA->16-Hydroxyhexadecanoyl-CoA CYP4F2/3 16-Oxohexadecanoyl-CoA 16-Oxohexadecanoyl-CoA 16-Hydroxyhexadecanoyl-CoA->16-Oxohexadecanoyl-CoA ADH Hexadecanedioic acid Hexadecanedioic acid 16-Oxohexadecanoyl-CoA->Hexadecanedioic acid ALDH Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic acid->Hexadecanedioyl-CoA Acyl-CoA Synthetase Chain-shortened dicarboxylyl-CoAs Chain-shortened dicarboxylyl-CoAs Hexadecanedioyl-CoA->Chain-shortened dicarboxylyl-CoAs Beta-oxidation enzymes Acetyl-CoA Acetyl-CoA Chain-shortened dicarboxylyl-CoAs->Acetyl-CoA Beta-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production

Caption: Metabolic pathway of this compound.

Experimental Workflow: Enzyme Activity Assay

Enzyme_Activity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Reagents Prepare Buffer, Substrate, Cofactors, and Enzyme Solution Setup Reaction Combine Buffer, Cofactors, and Enzyme in Cuvette/Plate Prepare Reagents->Setup Reaction Initiate Reaction Add Substrate to Start Reaction Setup Reaction->Initiate Reaction Monitor Absorbance Record Absorbance Change (e.g., at 340 nm) Over Time Initiate Reaction->Monitor Absorbance Calculate Rate Determine Initial Velocity from Linear Phase of Reaction Monitor Absorbance->Calculate Rate Determine Activity Calculate Specific Activity (units/mg protein) Calculate Rate->Determine Activity

Caption: General workflow for a spectrophotometric enzyme activity assay.

Conclusion

The enzymatic pathway of this compound metabolism is a complex and vital process involving a coordinated effort of enzymes located in multiple cellular compartments. While the general framework of this pathway is understood, this guide highlights the need for further research to delineate the specific kinetic properties of each enzyme with its respective substrate. The provided protocols offer a solid foundation for researchers to investigate these enzymatic activities, and the visualized pathways serve as a clear roadmap for understanding the metabolic flow. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with aberrant fatty acid metabolism.

References

The Enigmatic Intermediate: A Technical Guide to 13-Hydroxyhexadecanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the metabolic role of 13-hydroxyhexadecanoyl-CoA, an intriguing intermediate that lies at the intersection of alternative fatty acid oxidation pathways. While not a canonical intermediate in the well-trodden path of mitochondrial beta-oxidation, its formation and subsequent degradation shed light on the metabolic flexibility of cells in handling modified fatty acids. This document provides a comprehensive overview of the relevant pathways, available quantitative data, and detailed experimental methodologies for the study of hydroxylated fatty acids, aimed at researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

The Metabolic Context of this compound: Beyond Beta-Oxidation

Contrary to a direct role in the mitochondrial beta-oxidation spiral, this compound emerges from an alternative pathway known as omega-oxidation. This pathway primarily occurs in the smooth endoplasmic reticulum of the liver and kidneys and serves as a mechanism for the metabolism of medium to long-chain fatty acids that may not efficiently enter mitochondrial beta-oxidation, especially under conditions of high fatty acid influx.

The formation of this compound is initiated by the sub-terminal hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA). For a 16-carbon fatty acid, the 13th carbon represents the ω-3 position. This initial hydroxylation is catalyzed by cytochrome P450 enzymes.

Biosynthesis via Omega-Oxidation

The generation of 13-hydroxyhexadecanoic acid, the precursor to its CoA ester, is a multi-step process:

  • Hydroxylation: Hexadecanoic acid is hydroxylated at the 13th carbon position by a cytochrome P450 monooxygenase, predominantly from the CYP4F subfamily. This reaction requires NADPH and molecular oxygen.

  • Activation: The resulting 13-hydroxyhexadecanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

Degradation Pathway

Once formed, this compound is channeled into a degradation pathway that involves further oxidation and subsequent peroxisomal beta-oxidation.

  • Oxidation to a Dicarboxylic Acid: The hydroxyl group of this compound is further oxidized to a carboxylic acid, forming a dicarboxylic acid. This oxidation occurs in two steps, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.

  • Peroxisomal Beta-Oxidation: The resulting dicarboxylyl-CoA is then transported to peroxisomes, which are specialized in the beta-oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1] The dicarboxylic acyl-CoA can be shortened from either end by the peroxisomal beta-oxidation machinery.

The following diagram illustrates the overall pathway for the formation and degradation of this compound:

Fatty_Acid_Omega_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Hexadecanoyl_CoA Hexadecanoyl-CoA 13_Hydroxyhexadecanoyl_CoA This compound Hexadecanoyl_CoA->13_Hydroxyhexadecanoyl_CoA CYP4F (NADPH, O2) 13_Oxohexadecanoyl_CoA 13-Oxohexadecanoyl-CoA 13_Hydroxyhexadecanoyl_CoA->13_Oxohexadecanoyl_CoA Alcohol Dehydrogenase (NAD+) Dicarboxylic_Acid_CoA Hexadecanedioyl-CoA 13_Oxohexadecanoyl_CoA->Dicarboxylic_Acid_CoA Aldehyde Dehydrogenase (NAD+) Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Dicarboxylic_Acid_CoA->Peroxisomal_Beta_Oxidation Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Medium_Chain_Dicarboxylyl_CoA Medium-Chain Dicarboxylyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Dicarboxylyl_CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Medium_Chain_Dicarboxylyl_CoA->Mitochondrial Beta-Oxidation Further Oxidation

Formation and degradation of this compound.

Quantitative Data

Quantitative data for the enzymatic reactions specifically involving this compound are scarce in the literature. However, data from studies on analogous substrates, particularly the omega-hydroxylation of other long-chain fatty acids and the kinetics of peroxisomal beta-oxidation enzymes, can provide valuable insights.

Cytochrome P450-Mediated Hydroxylation
EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Reference
CYP4F2Arachidonic Acid247.4[2]
CYP4A11Arachidonic Acid22849.1[2]
Table 1: Kinetic parameters for the ω-hydroxylation of arachidonic acid by human liver P450 enzymes.[2]

These data suggest that different CYP4F isoforms can have markedly different affinities and turnover rates for long-chain fatty acid substrates.

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

The beta-oxidation of dicarboxylic acids occurs preferentially in peroxisomes. The enzymes of peroxisomal beta-oxidation exhibit different substrate specificities compared to their mitochondrial counterparts.

EnzymeSubstrate (Dicarboxylic Acid)Relative Activity (%)Reference
Acyl-CoA OxidaseC16-dicarboxylyl-CoA~100[3]
L-Bifunctional ProteinC16-dicarboxylyl-CoAActive[4]
D-Bifunctional ProteinC16-dicarboxylyl-CoAActive[4]
3-Ketoacyl-CoA ThiolaseC16-dicarboxylyl-CoAActive[4]
Table 2: Relative activity of human peroxisomal beta-oxidation enzymes with a C16 dicarboxylic acid substrate.

Experimental Protocols

Detailed protocols for the study of this compound are not standardized due to the limited research on this specific intermediate. However, established methods for analyzing hydroxylated fatty acids and assaying the relevant enzymes can be adapted.

General Workflow for Studying Hydroxylated Fatty Acid Metabolism

The following diagram outlines a typical experimental workflow for investigating the metabolism of a hydroxylated fatty acid like 13-hydroxyhexadecanoic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_enzyme_assays Enzyme Assays Cell_Culture Cell Culture or Tissue Homogenate Incubation Incubation with Labeled Precursor (e.g., [13C]-Hexadecanoic Acid) Cell_Culture->Incubation Microsome_Isolation Microsome Isolation Cell_Culture->Microsome_Isolation Peroxisome_Isolation Peroxisome Isolation Cell_Culture->Peroxisome_Isolation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Hydrolysis Hydrolysis of CoA Esters Lipid_Extraction->Hydrolysis LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Direct analysis of Acyl-CoAs Derivatization Derivatization (e.g., silylation) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS CYP450_Assay Cytochrome P450 Hydroxylase Assay Microsome_Isolation->CYP450_Assay Beta_Oxidation_Assay Peroxisomal Beta-Oxidation Assay Peroxisome_Isolation->Beta_Oxidation_Assay

Workflow for hydroxylated fatty acid analysis.
Protocol for Cytochrome P450-mediated Fatty Acid Hydroxylation Assay

This protocol provides a general method for measuring the hydroxylation of a fatty acid substrate by microsomal cytochrome P450 enzymes.

1. Materials:

  • Liver microsomes (from human or animal models)

  • Fatty acid substrate (e.g., hexadecanoic acid)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., a deuterated analog of the expected product)

  • Derivatizing agent (e.g., BSTFA for silylation)

  • GC-MS or LC-MS/MS system

2. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the fatty acid substrate. Pre-incubate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

  • Stop the reaction by adding an organic solvent and the internal standard.

  • Extract the lipids by vortexing and centrifugation.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatize the dried residue to improve volatility for GC-MS analysis (e.g., by silylation).

  • Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the hydroxylated fatty acid products by comparing their retention times and mass spectra to authentic standards.

Protocol for Peroxisomal Beta-Oxidation Assay of Dicarboxylic Acids

This protocol outlines a method to measure the beta-oxidation of a dicarboxylic acid by isolated peroxisomes.

1. Materials:

  • Isolated peroxisomes

  • Dicarboxylic acid substrate (e.g., hexadecanedioic acid)

  • ATP, CoA, and NAD+

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail and counter (if using a radiolabeled substrate)

  • LC-MS/MS system for product analysis

2. Procedure (using a radiolabeled substrate, e.g., [1-¹⁴C]-hexadecanedioic acid):

  • Prepare a reaction mixture containing the reaction buffer, isolated peroxisomes, ATP, CoA, and NAD+.

  • Add the radiolabeled dicarboxylic acid substrate to initiate the reaction.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding perchloric acid to precipitate proteins.

  • Centrifuge to pellet the precipitated protein.

  • Measure the radioactivity in the acid-soluble supernatant, which contains the chain-shortened, water-soluble products of beta-oxidation (e.g., acetyl-CoA).

  • Alternatively, the reaction products can be analyzed by LC-MS/MS to identify and quantify the specific chain-shortened dicarboxylic acyl-CoAs.

Regulation of the Omega-Oxidation Pathway

The expression of the enzymes involved in omega-oxidation, particularly the CYP4A and CYP4F families, is subject to regulation by various factors, linking fatty acid metabolism to broader cellular signaling networks.

  • Substrate Induction: The presence of high levels of fatty acids can induce the expression of CYP4A and CYP4F genes, providing a feed-forward mechanism to handle lipid overload.[5]

  • Hormonal Regulation: Hormones that influence lipid metabolism, such as insulin (B600854) and glucagon, can modulate the expression of these enzymes.

  • Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which in turn regulate the transcription of genes involved in fatty acid oxidation.[6]

The regulation of this pathway is complex and provides multiple potential targets for therapeutic intervention in metabolic diseases characterized by dysregulated lipid metabolism.

Regulation_Pathway Fatty_Acids High Cellular Fatty Acids PPARs PPARs Fatty_Acids->PPARs Activate LXRs LXRs Fatty_Acids->LXRs Activate Omega_Oxidation Increased Omega-Oxidation Fatty_Acids->Omega_Oxidation Substrate CYP4F_Gene CYP4F Gene Expression PPARs->CYP4F_Gene Induce LXRs->CYP4F_Gene Induce CYP4F_Enzyme CYP4F Enzyme CYP4F_Gene->CYP4F_Enzyme Translate CYP4F_Enzyme->Omega_Oxidation Catalyze

Regulation of CYP4F gene expression by fatty acids.

Conclusion

This compound serves as a key metabolic node, diverting a portion of the cellular long-chain fatty acid pool away from direct mitochondrial beta-oxidation and into the omega-oxidation pathway. While our understanding of the specific enzymes and quantitative aspects of its metabolism is still evolving, the broader pathways of fatty acid hydroxylation and subsequent peroxisomal degradation are well-established. For researchers and drug development professionals, targeting the enzymes of the omega-oxidation pathway, such as the CYP4F family, may offer novel therapeutic strategies for managing metabolic disorders associated with lipid accumulation. Further research focusing on the precise kinetics and regulation of the enzymes acting on this compound will be crucial for a complete understanding of its physiological and pathological roles.

References

The Peroxisomal Nexus: Unraveling the Function of 13-hydroxyhexadecanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Peroxisomes are indispensable cellular organelles that play a critical role in lipid metabolism and redox balance. While the peroxisomal beta-oxidation of very-long-chain fatty acids is well-documented, the metabolic fate of hydroxylated fatty acids within this organelle is an area of growing research interest. This technical guide provides an in-depth exploration of the function of 13-hydroxyhexadecanoyl-CoA, a hydroxylated fatty acyl-CoA, in peroxisomes. Drawing upon the established principles of peroxisomal alpha- and beta-oxidation of hydroxylated fatty acids and specific studies on the metabolism of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE), this document elucidates the presumed metabolic pathway, enzymatic machinery, and potential physiological significance of this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel metabolic pathways and therapeutic targets.

Introduction: The Versatility of Peroxisomal Lipid Metabolism

Peroxisomes house a diverse array of enzymes that participate in a variety of metabolic processes, most notably the catabolism of lipids that cannot be efficiently processed by mitochondria.[1] These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[2][3] A lesser-known but equally important function of peroxisomes is the metabolism of hydroxylated fatty acids. These molecules, characterized by the presence of one or more hydroxyl groups on the fatty acid chain, can arise from various endogenous and exogenous sources and have been implicated in signaling pathways and disease pathophysiology.[4]

The presence of a hydroxyl group on a fatty acid chain necessitates specialized enzymatic machinery for its degradation. Peroxisomes are equipped to handle these modified lipids through either alpha-oxidation or beta-oxidation pathways.[5][6] This guide focuses on the peroxisomal function of a specific hydroxylated fatty acyl-CoA, this compound. While direct studies on this molecule are limited, its metabolic role can be inferred from the well-characterized peroxisomal metabolism of its C18 precursor, 13-hydroxyoctadecadienoic acid (13-HODE).[7][8]

The Metabolic Journey of this compound in Peroxisomes

The metabolism of this compound within the peroxisome is presumed to be a continuation of the beta-oxidation of its longer-chain precursor, 13-HODE. The initial steps involve the uptake of 13-HODE into the cell and its activation to 13-hydroxyoctadecadienoyl-CoA. This activated form is then transported into the peroxisome, likely via an ATP-binding cassette (ABC) transporter of the ABCD family.[9]

Once inside the peroxisome, 13-hydroxyoctadecadienoyl-CoA undergoes one cycle of beta-oxidation to yield 11-hydroxyhexadecadienoyl-CoA. Subsequent cycles of beta-oxidation would lead to the formation of this compound (if the initial substrate was saturated) and further chain-shortened hydroxy fatty acyl-CoAs.

The core function of peroxisomes in this context is the chain-shortening of the hydroxylated fatty acid. This process is crucial for several reasons:

  • Detoxification: By breaking down potentially bioactive or disruptive hydroxylated fatty acids, peroxisomes contribute to cellular homeostasis.[7]

  • Generation of Metabolically Accessible Products: The resulting shorter-chain hydroxy fatty acids and acetyl-CoA can be transported to the mitochondria for complete oxidation and energy production.[10]

  • Signaling Molecule Inactivation: Peroxisomal beta-oxidation serves as a mechanism to inactivate signaling molecules like 13-HODE, thereby regulating their biological activity.[7][11]

Inferred Peroxisomal Beta-Oxidation of this compound

The beta-oxidation of this compound is expected to proceed through the classical four enzymatic steps, though potentially with enzymes that have specificity for hydroxylated substrates.

  • Dehydrogenation: An acyl-CoA oxidase (ACOX) introduces a double bond between the alpha and beta carbons, producing 2-enoyl-13-hydroxyhexadecanoyl-CoA and hydrogen peroxide (H₂O₂). ACOX1 is typically involved in the oxidation of straight-chain acyl-CoAs.[9]

  • Hydration: A multifunctional enzyme (MFE) adds a water molecule across the double bond, forming 3,13-dihydroxyhexadecanoyl-CoA.

  • Dehydrogenation: The same multifunctional enzyme dehydrogenates the 3-hydroxyl group to a keto group, yielding 3-keto-13-hydroxyhexadecanoyl-CoA.

  • Thiolytic Cleavage: A peroxisomal thiolase cleaves the molecule, releasing acetyl-CoA and 11-hydroxytetradecanoyl-CoA.

This chain-shortened hydroxy acyl-CoA can then undergo further rounds of beta-oxidation.

Quantitative Data on Peroxisomal Hydroxy Fatty Acid Oxidation

Enzyme ClassSubstrate(s)Product(s)Typical Kcat (s⁻¹)Typical Km (µM)
Acyl-CoA Oxidase (ACOX)Acyl-CoA2-trans-Enoyl-CoA, H₂O₂1 - 5010 - 100
Multifunctional Enzyme (MFE)2-trans-Enoyl-CoA3-Hydroxyacyl-CoA5 - 1005 - 50
Multifunctional Enzyme (MFE)3-Hydroxyacyl-CoA3-Ketoacyl-CoA1 - 2010 - 200
Peroxisomal Thiolase3-Ketoacyl-CoAAcetyl-CoA, Acyl-CoA (n-2)10 - 2001 - 50

Table 1: Representative Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes. The values presented are generalized from studies on various straight-chain and branched-chain acyl-CoAs and may not directly reflect the kinetics for this compound.

Experimental Protocols for Studying Peroxisomal Hydroxylated Fatty Acid Oxidation

Investigating the peroxisomal metabolism of this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Assay for Peroxisomal Beta-Oxidation of Radiolabeled Hydroxylated Fatty Acids

This protocol measures the chain-shortening of a radiolabeled hydroxylated fatty acid by isolated peroxisomes.

Materials:

  • Isolated, purified peroxisomes

  • [³H]- or [¹⁴C]-labeled 13-hydroxyhexadecanoic acid

  • ATP, Coenzyme A (CoA), NAD⁺

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Substrate Activation: Incubate the radiolabeled 13-hydroxyhexadecanoic acid with ATP and CoA to synthesize the corresponding acyl-CoA ester. This can be achieved using a commercially available acyl-CoA synthetase.

  • Reaction Setup: In a microcentrifuge tube, combine the purified peroxisomes, the reaction buffer, NAD⁺, and the newly synthesized radiolabeled this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid). Extract the lipids using a suitable organic solvent system (e.g., chloroform:methanol).

  • Analysis:

    • Chain-shortened products: Separate the lipid extract using TLC. Scrape the spots corresponding to the original substrate and the expected shorter-chain products and quantify the radioactivity by liquid scintillation counting.

    • Acetyl-CoA production: The aqueous phase can be analyzed for the production of radiolabeled acetyl-CoA, which is a direct measure of beta-oxidation.

In Vitro Reconstitution of the Beta-Oxidation Pathway

This protocol allows for the study of the entire pathway or individual enzyme kinetics using purified recombinant enzymes.

Materials:

  • Purified recombinant peroxisomal enzymes (ACOX, MFE, Thiolase)

  • This compound (unlabeled)

  • Cofactors: FAD, NAD⁺, CoA

  • Spectrophotometer

  • Reaction buffer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, all three purified enzymes, and the necessary cofactors.

  • Initiation: Start the reaction by adding this compound.

  • Monitoring: Monitor the reaction progress by spectrophotometrically measuring the reduction of NAD⁺ to NADH at 340 nm. This reflects the activity of the MFE dehydrogenase step.

  • Data Analysis: Calculate the rate of NADH production to determine the overall pathway activity. Individual enzyme kinetics can be determined by omitting one or two enzymes and providing the appropriate substrate for the enzyme being assayed.

Visualizing the Metabolic and Logical Frameworks

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental workflows.

Peroxisomal_Beta_Oxidation_of_13_HODE cluster_cytosol Cytosol cluster_peroxisome Peroxisome 13_HODE 13-hydroxyoctadecadienoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 13_HODE->Acyl_CoA_Synthetase 13_HODE_CoA 13-hydroxyoctadecadienoyl-CoA Acyl_CoA_Synthetase->13_HODE_CoA ABCD_Transporter ABCD Transporter 13_HODE_CoA->ABCD_Transporter Transport 13_HODE_CoA_perox 13-hydroxyoctadecadienoyl-CoA ABCD_Transporter->13_HODE_CoA_perox Beta_Oxidation_Cycle1 Beta-Oxidation (1 cycle) 13_HODE_CoA_perox->Beta_Oxidation_Cycle1 11_OH_Hexadecadienoyl_CoA 11-hydroxyhexadecadienoyl-CoA Beta_Oxidation_Cycle1->11_OH_Hexadecadienoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle1->Acetyl_CoA + Acetyl-CoA Beta_Oxidation_Cycle2 Beta-Oxidation (subsequent cycles) 11_OH_Hexadecadienoyl_CoA->Beta_Oxidation_Cycle2 13_OH_Hexadecanoyl_CoA This compound Beta_Oxidation_Cycle2->13_OH_Hexadecanoyl_CoA Chain_Shortened_Hydroxy_Acyl_CoAs Chain-Shortened Hydroxy Acyl-CoAs Beta_Oxidation_Cycle2->Chain_Shortened_Hydroxy_Acyl_CoAs Beta_Oxidation_Cycle2->Acetyl_CoA + Acetyl-CoA 13_OH_Hexadecanoyl_CoA->Beta_Oxidation_Cycle2 further cycles

Figure 1: Inferred metabolic pathway of 13-hydroxyoctadecadienoic acid (13-HODE) in peroxisomes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Beta-Oxidation Assay cluster_analysis Data Analysis Isolate_Peroxisomes Isolate and Purify Peroxisomes Incubate Incubate Peroxisomes with Substrate and Cofactors Isolate_Peroxisomes->Incubate Synthesize_Substrate Synthesize Radiolabeled This compound Synthesize_Substrate->Incubate Terminate_Extract Terminate Reaction and Extract Lipids Incubate->Terminate_Extract TLC Separate Lipids by TLC Terminate_Extract->TLC Scintillation_Counting Quantify Radioactivity TLC->Scintillation_Counting Calculate_Activity Calculate Beta-Oxidation Rate Scintillation_Counting->Calculate_Activity

Figure 2: Experimental workflow for measuring peroxisomal beta-oxidation.

Conclusion and Future Directions

The peroxisomal metabolism of this compound, inferred from the degradation of its precursor 13-HODE, highlights the critical role of peroxisomes in handling hydroxylated fatty acids. This chain-shortening process is essential for detoxification, energy production, and the regulation of bioactive lipid signaling. For drug development professionals, understanding these pathways may unveil novel therapeutic targets for metabolic disorders characterized by the accumulation of unusual fatty acids.

Future research should focus on:

  • Enzyme Specificity: Characterizing the specific acyl-CoA oxidases and multifunctional enzymes responsible for the oxidation of hydroxylated fatty acids.

  • Quantitative Flux Analysis: Determining the in vivo metabolic flux through this pathway under different physiological and pathological conditions.

  • Regulatory Mechanisms: Elucidating the transcriptional and post-translational regulation of the enzymes involved in hydroxylated fatty acid oxidation.

A deeper understanding of the peroxisomal metabolism of molecules like this compound will undoubtedly provide new insights into cellular lipid homeostasis and open new avenues for therapeutic intervention.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

13-Hydroxyhexadecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its metabolism is intrinsically linked to cellular energy homeostasis, and disruptions in its processing are hallmark features of severe inherited metabolic disorders. Emerging evidence further implicates the accumulation of this compound and related long-chain acyl-CoAs in the pathogenesis of more common metabolic diseases, including insulin (B600854) resistance and cardiovascular disease. This technical guide provides a comprehensive overview of the biochemistry of this compound, its role in metabolic disorders, detailed experimental protocols for its analysis, and a discussion of its potential as a therapeutic target.

Introduction: The Central Role of this compound in Fatty Acid Oxidation

Mitochondrial fatty acid beta-oxidation is a vital catabolic pathway that provides a significant source of energy, particularly during periods of fasting or prolonged exercise. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA for the tricarboxylic acid (TCA) cycle. This compound is a specific intermediate generated during the oxidation of palmitoyl-CoA (a 16-carbon saturated fatty acid), one of the most common dietary fatty acids.

The formation of this compound is catalyzed by the enzyme long-chain enoyl-CoA hydratase, which adds a hydroxyl group to the beta-carbon of the trans-2-hexadecenoyl-CoA intermediate. Subsequently, this compound is a substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which oxidizes the hydroxyl group to a keto group, forming 3-ketohexadecanoyl-CoA. LCHAD is a component of the mitochondrial trifunctional protein (TFP), a multi-enzyme complex that also houses long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities.[1][2]

Association with Inherited Metabolic Disorders: LCHAD and TFP Deficiencies

The most direct and severe consequences of impaired this compound metabolism are observed in two autosomal recessive inherited disorders: isolated LCHAD deficiency and TFP deficiency.[1][3]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This disorder is caused by mutations in the HADHA gene, which encodes the alpha-subunit of the TFP that contains the LCHAD enzymatic activity.[4] The deficiency of LCHAD leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound, and their corresponding acylcarnitine derivatives in tissues and circulation.[5] Clinical manifestations are severe and typically present in infancy with hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[1][3]

  • Mitochondrial Trifunctional Protein (TFP) Deficiency: This more severe disorder results from mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the TFP complex.[1][2] Consequently, the entire pathway for long-chain fatty acid oxidation is disrupted, leading to a broader accumulation of intermediates. The clinical presentation of TFP deficiency is heterogeneous, ranging from a severe neonatal form with high mortality to milder late-onset forms characterized by myopathy and neuropathy.[1]

The accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs is believed to be a primary contributor to the pathophysiology of these disorders, exerting toxic effects on various tissues.

Quantitative Data in LCHAD/TFP Deficiency

The diagnosis of LCHAD and TFP deficiencies relies on the detection of elevated levels of long-chain 3-hydroxyacylcarnitines in plasma and urine.[5] While direct quantification of this compound in patient tissues is not routinely performed for clinical diagnosis, research studies have demonstrated its accumulation in patient-derived cells.

AnalyteSample TypeConditionFold Increase vs. ControlReference
3-OH-hexadecanoic acidFibroblast culture mediaLCHAD/TFP deficiency14-fold[6]
3-OH-tetradecanoic acidFibroblast culture mediaLCHAD/TFP deficiency11-fold[6]
C18(OH)/(C14(OH)+C12(OH)) ratioFibroblastsSevere neonatal TFP deficiency2.5 ± 0.8[1]
C18(OH)/(C14(OH)+C12(OH)) ratioFibroblastsNeuromyopathic TFP deficiency0.35, 0.2[1]

Broader Implications in Metabolic Disorders

Beyond rare inherited disorders, there is growing interest in the role of long-chain acyl-CoAs, including this compound, in the pathogenesis of more prevalent metabolic conditions such as insulin resistance and cardiovascular disease.

Insulin Resistance

Insulin resistance, a key feature of type 2 diabetes, is characterized by an impaired cellular response to insulin. An accumulation of intracellular lipids and their metabolites is a well-established contributor to the development of insulin resistance in skeletal muscle and liver. Long-chain acyl-CoAs are implicated in this process through several mechanisms:

  • Activation of Protein Kinase C (PKC): Long-chain acyl-CoAs can activate novel and conventional isoforms of PKC.[7][8] Activated PKC can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS) proteins, leading to impaired downstream signaling.[8][9]

  • Ceramide Synthesis: Long-chain acyl-CoAs are precursors for the de novo synthesis of ceramides, another class of lipids strongly implicated in inducing insulin resistance.

  • Direct Enzyme Inhibition: Accumulation of acyl-CoAs may directly inhibit enzymes involved in glucose metabolism.

While direct studies on the specific effects of this compound on insulin signaling are limited, its structural similarity to other long-chain acyl-CoAs suggests it likely contributes to these lipotoxic effects when it accumulates.

Insulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Activates GLUT4 GLUT4 Glucose Glucose GLUT4->Glucose Uptake Insulin Insulin Insulin->Insulin Receptor PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4 Translocation to membrane PKC PKC PKC->IRS Inhibits 13-OH-C16:0-CoA This compound 13-OH-C16:0-CoA->PKC Activates

Figure 1: Proposed mechanism of this compound-induced insulin resistance.

Cardiovascular Disease

The link between this compound and cardiovascular disease is less direct but can be inferred from the broader roles of fatty acid metabolism and related oxidized lipids in atherosclerosis.

  • Endothelial Dysfunction: Elevated levels of free fatty acids are known to contribute to endothelial dysfunction, a key early event in atherosclerosis, by reducing the bioavailability of nitric oxide (NO).[10] While the specific effects of this compound on endothelial NO synthase (eNOS) have not been detailed, its accumulation in the context of metabolic dysregulation likely contributes to an environment of endothelial stress.

  • Foam Cell Formation: The formation of lipid-laden macrophages, known as foam cells, is a hallmark of atherosclerotic plaques.[11][12] This process is driven by the uptake of modified lipoproteins and an imbalance in cholesterol esterification and efflux. Long-chain acyl-CoAs are substrates for acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesterol esterification and storage in lipid droplets within macrophages.[13]

  • Metabolism of 13-HODE: 13-Hydroxyoctadecadienoic acid (13-HODE), a related oxidized linoleic acid metabolite, has been studied more extensively in the context of cardiovascular disease. 13-HODE is known to be present in atherosclerotic plaques and can modulate inflammatory responses and platelet adhesion.[2][14] While the direct enzymatic conversion of 13-HODE to a CoA thioester for entry into beta-oxidation is not the primary metabolic route, its metabolism via peroxisomal beta-oxidation generates chain-shortened products.[15] The interplay between different classes of hydroxy fatty acids and their CoA derivatives in the vasculature is an active area of research.

Atherosclerosis_Pathway cluster_0 Arterial Wall Endothelial Dysfunction Endothelial Dysfunction Macrophage Macrophage Endothelial Dysfunction->Macrophage Monocyte Infiltration Foam Cell Foam Cell Macrophage->Foam Cell Lipid Accumulation Atherosclerotic Plaque Atherosclerotic Plaque Foam Cell->Atherosclerotic Plaque Elevated Long-Chain Acyl-CoAs Elevated Long-Chain Acyl-CoAs Elevated Long-Chain Acyl-CoAs->Endothelial Dysfunction Oxidized Lipoproteins Oxidized Lipoproteins Oxidized Lipoproteins->Macrophage Uptake

Figure 2: Potential contribution of elevated long-chain acyl-CoAs to atherosclerosis.

Experimental Protocols

The analysis of this compound and other long-chain acyl-CoAs is challenging due to their low abundance and instability. The most robust and sensitive methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction of Acyl-CoAs from Cells and Tissues

Objective: To extract acyl-CoAs from biological samples while minimizing degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[1]

  • Acetonitrile[1]

  • Internal standards (e.g., heptadecanoyl-CoA or stable isotope-labeled analogs)[14]

  • Homogenizer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

Procedure for Cultured Cells: [1][16]

  • Wash cell monolayer twice with ice-cold PBS.

  • Add ice-cold methanol (B129727) containing the internal standard and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Add ice-cold water and chloroform (B151607) for phase separation.

  • Vortex and centrifuge at low speed to separate the phases.

  • Carefully collect the upper aqueous/methanolic phase containing the acyl-CoAs.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Procedure for Tissues: [5][6]

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled tube.

  • Add internal standards.

  • Add an extraction buffer (e.g., a mixture of isopropanol, potassium phosphate (B84403) buffer, and acetic acid).[6]

  • Homogenize the tissue thoroughly on ice.

  • Perform a liquid-liquid extraction with a non-polar solvent (e.g., petroleum ether) to remove neutral lipids.

  • Precipitate proteins and other interfering substances by adding a saturated solution of ammonium (B1175870) sulfate (B86663) followed by a methanol:chloroform mixture.[6]

  • Centrifuge and collect the supernatant.

  • Dry the supernatant under nitrogen.

  • Reconstitute the sample for analysis.

LC-MS/MS Analysis of this compound

Objective: To separate and quantify this compound using LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Method: [17]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Injection Volume: 5-10 µL

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺ of this compound.

  • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID). For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often observed.[13]

  • Collision Energy: Optimized for the specific transition of the analyte and internal standard.

LC_MS_Workflow Sample_Extraction Sample Extraction (Cells or Tissue) LC_Separation LC Separation (Reversed-Phase C18) Sample_Extraction->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization Mass_Analyzer_Q1 Mass Analyzer (Q1) Select Precursor Ion ESI_Ionization->Mass_Analyzer_Q1 Collision_Cell_Q2 Collision Cell (Q2) Fragmentation Mass_Analyzer_Q1->Collision_Cell_Q2 Mass_Analyzer_Q3 Mass Analyzer (Q3) Select Product Ion Collision_Cell_Q2->Mass_Analyzer_Q3 Detector Detector Mass_Analyzer_Q3->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Figure 3: A typical workflow for the LC-MS/MS analysis of acyl-CoAs.

LCHAD Enzymatic Assay

Objective: To measure the enzymatic activity of LCHAD in cell or tissue lysates.

Principle: This is a coupled enzyme assay where the product of the LCHAD reaction, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase, and the resulting decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADH

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase

  • This compound (substrate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the cell or tissue homogenate to the reaction mixture and incubate to establish a baseline reading.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the decrease in absorbance at 340 nm over time, which is proportional to the LCHAD activity.

  • To distinguish LCHAD activity from that of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), specific antibodies against SCHAD can be used to immunoprecipitate it from the sample before the assay, or ion-exchange chromatography can be employed to separate the two enzymes.[12]

Future Directions and Therapeutic Potential

The accumulation of this compound and other long-chain acyl-CoAs represents a point of convergence for both rare and common metabolic diseases. This highlights the potential of targeting pathways involved in their synthesis, degradation, and signaling for therapeutic benefit.

  • Substrate Reduction Therapy: For LCHAD/TFP deficiencies, dietary management to reduce the intake of long-chain fatty acids is the cornerstone of therapy. Further development of medical foods and targeted nutritional interventions remains a priority.

  • Modulating Fatty Acid Oxidation: In the context of insulin resistance and cardiovascular disease, strategies to enhance the complete oxidation of fatty acids and prevent the accumulation of toxic intermediates are being explored.

  • Targeting Downstream Signaling: Inhibitors of PKC or other downstream effectors of long-chain acyl-CoA signaling could potentially mitigate the lipotoxic effects contributing to insulin resistance.

Further research is needed to fully elucidate the specific signaling roles of this compound and to validate it as a biomarker and therapeutic target in a broader range of metabolic disorders. The development of more accessible and high-throughput analytical methods for its quantification will be crucial for advancing these efforts.

Conclusion

This compound is more than just a fleeting intermediate in fatty acid metabolism. Its accumulation serves as a critical indicator of severe inherited metabolic diseases and is increasingly recognized as a contributor to the pathophysiology of widespread metabolic disorders such as insulin resistance. A deeper understanding of its biochemical roles and the development of robust analytical tools are essential for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies.

References

Structural Analysis of 13-Hydroxyhexadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyhexadecanoyl-CoA is a long-chain fatty acyl-CoA molecule that belongs to the class of hydroxy fatty acids. While direct research on this specific molecule is limited, its structural characteristics suggest its involvement in key metabolic and signaling pathways. This technical guide provides a comprehensive overview of the inferred structural analysis, biosynthesis, metabolism, and potential biological roles of this compound, drawing upon established principles of fatty acid biochemistry. This document aims to serve as a foundational resource for researchers interested in the study of this and other related lipid molecules, and to provide a framework for future experimental design.

Structural and Chemical Properties

This compound is an amphipathic molecule composed of a 16-carbon fatty acid (hexadecanoic acid or palmitic acid) that is hydroxylated at the 13th carbon position and activated with a coenzyme A (CoA) moiety via a thioester bond.

Key Structural Features:

  • Acyl Chain: A 16-carbon saturated acyl chain.

  • Hydroxyl Group: A hydroxyl (-OH) group at the C-13 position, which introduces polarity to the otherwise nonpolar acyl chain and creates a chiral center.

  • Coenzyme A: A complex molecule that includes a pantothenic acid (vitamin B5) unit, adenosine (B11128) 3'-phosphate 5'-diphosphate, and a β-mercaptoethylamine group that forms the thioester linkage with the fatty acid. The CoA moiety is essential for the enzymatic recognition and metabolism of the fatty acid.

Inferred Chemical Properties:

PropertyValue
Chemical Formula C37H64N7O18P3S
Molecular Weight 1023.9 g/mol
Chirality The C-13 position is a chiral center, leading to the existence of (13R)- and (13S)- stereoisomers. The specific stereoisomer synthesized in biological systems would depend on the stereospecificity of the responsible hydroxylating enzyme.
Solubility Due to its amphipathic nature, with a polar CoA head group and a largely nonpolar acyl chain, it is expected to have limited solubility in aqueous solutions and would likely be found associated with proteins or membranes within the cell.

Biosynthesis of this compound

The biosynthesis of this compound is inferred to be a two-step process involving the hydroxylation of hexadecanoic acid followed by its activation to a CoA ester.

Step 1: Hydroxylation of Hexadecanoic Acid

The introduction of a hydroxyl group onto the acyl chain of hexadecanoic acid is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3][4][5] These monooxygenases are capable of hydroxylating fatty acids at various positions. The formation of a 13-hydroxy group represents an in-chain hydroxylation event.

Key Enzymes:

  • Cytochrome P450 Monooxygenases: Various CYP families, such as CYP4, are known to hydroxylate fatty acids. While CYP4 enzymes primarily catalyze ω- and (ω-1)-hydroxylation, other CYP isoforms can perform in-chain hydroxylation.[4][5] The specific CYP enzyme responsible for 13-hydroxylation of hexadecanoic acid remains to be identified.

Step 2: Acyl-CoA Synthesis

The resulting 13-hydroxyhexadecanoic acid is then activated to its CoA ester by an acyl-CoA synthetase (ACS) . This ATP-dependent reaction is crucial for rendering the fatty acid metabolically active.

Key Enzymes:

  • Long-chain acyl-CoA synthetases (ACSLs): These enzymes are responsible for the activation of long-chain fatty acids. It is plausible that an ACSL isoform recognizes 13-hydroxyhexadecanoic acid as a substrate.

G cluster_0 Cytosol / Endoplasmic Reticulum Hexadecanoic_acid Hexadecanoic Acid 13_Hydroxyhexadecanoic_acid 13-Hydroxyhexadecanoic Acid Hexadecanoic_acid->13_Hydroxyhexadecanoic_acid Cytochrome P450 (Hydroxylation) 13_Hydroxyhexadecanoyl_CoA This compound 13_Hydroxyhexadecanoic_acid->13_Hydroxyhexadecanoyl_CoA Acyl-CoA Synthetase (Activation)

Figure 1. Inferred biosynthetic pathway of this compound.

Metabolism of this compound

Based on the metabolism of other long-chain and modified fatty acids, this compound is likely catabolized through peroxisomal β-oxidation .[6][7][8] The presence of the hydroxyl group may necessitate the action of specific auxiliary enzymes within the β-oxidation spiral.

Peroxisomal β-Oxidation Pathway:

The β-oxidation of this compound would proceed through a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA.

Key Enzymes:

  • Acyl-CoA Oxidase: Catalyzes the first, rate-limiting step, introducing a double bond.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): Catalyzes the subsequent hydration and dehydrogenation steps. The pre-existing hydroxyl group at C-13 would be encountered as the chain is shortened. The specific enzymes required to handle this modified intermediate are not yet characterized.

  • Thiolase: Cleaves the shortened ketoacyl-CoA to release acetyl-CoA and a C(n-2)-acyl-CoA.

This process would continue until the acyl chain is sufficiently shortened, after which the resulting shorter acyl-CoAs can be transported to the mitochondria for complete oxidation.

G cluster_1 Peroxisome 13_Hydroxyhexadecanoyl_CoA This compound (C16) Enoyl_CoA Enoyl-CoA Intermediate 13_Hydroxyhexadecanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA Hydroxyacyl-CoA Intermediate Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl-CoA Intermediate Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 11_Hydroxytetradecanoyl_CoA 11-Hydroxytetradecanoyl-CoA (C14) Ketoacyl_CoA->11_Hydroxytetradecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 2. Inferred peroxisomal β-oxidation of this compound.

Potential Biological Roles and Signaling

While the specific functions of this compound are yet to be elucidated, the known roles of other hydroxy fatty acids suggest several potential areas of biological significance.

  • Signaling Molecule: Hydroxy fatty acids can act as signaling molecules by binding to specific receptors, such as G-protein coupled receptors, to modulate cellular responses.

  • Incorporation into Complex Lipids: this compound could be incorporated into complex lipids like phospholipids (B1166683) or sphingolipids, thereby altering membrane properties and influencing the function of membrane-associated proteins.

  • Regulation of Gene Expression: Long-chain acyl-CoAs are known to regulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

Experimental Protocols

Due to the lack of specific literature on this compound, the following are generalized protocols for the analysis of long-chain hydroxy fatty acyl-CoAs that can be adapted for the study of this molecule.

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
  • Homogenization: Homogenize the tissue or cell pellet in a suitable buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4) on ice.

  • Lipid Extraction: Perform a solid-phase extraction (SPE) or a liquid-liquid extraction (e.g., using butanol/water) to isolate the acyl-CoAs.

  • Purification: Further purify the acyl-CoA fraction using reversed-phase SPE cartridges.

  • Drying and Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analysis (e.g., 50% methanol).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation: Separate the extracted acyl-CoAs using a reversed-phase high-performance liquid chromatography (HPLC) system with a C18 column. A gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is typically used.

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined using a synthetic standard.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of a known amount of an appropriate internal standard (e.g., a deuterated or C13-labeled analog).

G cluster_2 Experimental Workflow Sample Tissue/Cell Sample Homogenate Homogenization Sample->Homogenate Extraction Lipid Extraction (SPE or LLE) Homogenate->Extraction Purification Purification (Reversed-Phase SPE) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data Quantification LC_MS->Data

Figure 3. General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents an understudied lipid molecule with potential roles in cellular metabolism and signaling. This guide provides a theoretical framework for its structural analysis, biosynthesis, and metabolism based on established biochemical principles. Future research should focus on:

  • Identification of Biosynthetic Enzymes: Characterizing the specific cytochrome P450 and acyl-CoA synthetase enzymes responsible for its formation.

  • Elucidation of Metabolic Pathways: Confirming its degradation via peroxisomal β-oxidation and identifying any specific enzymes involved in handling the hydroxylated intermediate.

  • Functional Characterization: Investigating its potential signaling roles and its impact on cellular processes.

  • Development of Analytical Standards: Synthesizing authentic standards for this compound to enable accurate quantification and detailed structural studies.

The exploration of this and other novel hydroxy fatty acids will undoubtedly provide new insights into the complexity of lipid biology and may reveal new targets for therapeutic intervention in metabolic and inflammatory diseases.

References

Stereochemistry of 13-Hydroxyhexadecanoyl-CoA: A Technical Guide to Its Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 13-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A derivative. While direct research on this specific molecule is limited, this document extrapolates from closely related compounds to detail its synthesis, analytical methods for stereochemical determination, and potential biological relevance. We explore its likely role in peroxisomal β-oxidation and hypothesize its involvement in cellular signaling pathways, drawing parallels with other known bioactive hydroxy fatty acids. This guide aims to serve as a foundational resource for researchers interested in the stereospecific functions of lipid metabolites in health and disease, and for professionals in drug development exploring novel therapeutic targets.

Introduction

Long-chain fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and as signaling molecules. The introduction of a hydroxyl group onto the fatty acyl chain, as seen in this compound, adds a chiral center, giving rise to (R)- and (S)-enantiomers. Emerging evidence for other hydroxylated fatty acids suggests that this stereochemistry is not trivial; it can dictate the molecule's biological activity, including its interaction with receptors and enzymes. This guide will delve into the stereochemical aspects of this compound, providing a framework for its study and potential therapeutic implications.

Stereochemistry and Synthesis

The absolute configuration at the C-13 position defines the two enantiomers of this compound: (13R)-hydroxyhexadecanoyl-CoA and (13S)-hydroxyhexadecanoyl-CoA. The synthesis of these enantiomerically pure forms is crucial for elucidating their specific biological functions.

Proposed Enantioselective Synthesis of (R)- and (S)-13-Hydroxyhexadecanoic Acid

A general strategy for the enantioselective synthesis of long-chain hydroxy fatty acids can be adapted for 13-hydroxyhexadecanoic acid. One plausible approach involves the asymmetric reduction of a corresponding keto acid or the use of chiral building blocks.[1]

Method 1: Asymmetric Hydrogenation

This method utilizes a chiral catalyst to achieve the enantioselective reduction of a ketone precursor.

  • Step 1: Synthesis of 13-oxohexadecanoic acid. This can be achieved through various organic synthesis routes, for example, by the oxidation of 13-hydroxyhexadecanoic acid (racemic) or through a Grignard reaction followed by oxidation.

  • Step 2: Asymmetric Hydrogenation. The 13-oxohexadecanoic acid is subjected to asymmetric hydrogenation using a chiral ruthenium-BINAP catalyst. The choice of the (R)- or (S)-BINAP ligand will determine the stereochemistry of the resulting hydroxyl group, yielding either (R)- or (S)-13-hydroxyhexadecanoic acid with high enantiomeric excess.[2]

Method 2: Enzymatic Kinetic Resolution

This method takes advantage of the stereoselectivity of enzymes to separate a racemic mixture.

  • Step 1: Synthesis of racemic 13-hydroxyhexadecanoic acid. This can be synthesized via several standard organic chemistry methods.

  • Step 2: Enzymatic Acetylation. The racemic mixture is subjected to acetylation using an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), in the presence of an acetyl donor. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-13-hydroxyhexadecanoic acid) unreacted.[2]

  • Step 3: Separation and Hydrolysis. The acetylated (R)-enantiomer can be separated from the unreacted (S)-enantiomer by chromatography. Subsequent hydrolysis of the acetate (B1210297) group yields the pure (R)-13-hydroxyhexadecanoic acid.

Conversion to this compound

Once the enantiomerically pure 13-hydroxyhexadecanoic acid is obtained, it can be converted to its coenzyme A thioester.

  • Protocol: Acyl-CoA Synthetase-Mediated Conversion. The most common and biologically relevant method is the use of an acyl-CoA synthetase (ACS) enzyme. The reaction involves the incubation of the fatty acid with Coenzyme A, ATP, and an appropriate ACS, often in a buffered solution containing magnesium ions.[3]

Analytical Methods for Stereochemical Determination

Distinguishing between the (R) and (S) enantiomers of this compound requires specialized analytical techniques.

Chiral Chromatography
  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to separate the enantiomers. The fatty acid can be derivatized to improve its chromatographic properties and detection.[4]

  • Supercritical Fluid Chromatography (SFC): SFC coupled with mass spectrometry (SFC-MS) is a powerful technique for the rapid separation of chiral molecules, including hydroxy fatty acid esters.[4]

Mass Spectrometry (MS)

While MS itself does not directly distinguish between enantiomers, when coupled with a chiral separation technique (LC-MS/MS or SFC-MS/MS), it provides sensitive and specific detection and quantification. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to distinguish between diastereomers. By derivatizing the chiral alcohol with a chiral auxiliary, diastereomeric esters are formed which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.[5][6][7]

Biological Relevance and Signaling Pathways

While direct evidence for this compound is scarce, its biological roles can be inferred from the metabolism of similar long-chain fatty acids and the activities of other hydroxy fatty acids.

Peroxisomal β-Oxidation

Long-chain and very-long-chain fatty acids are metabolized in peroxisomes. It is highly probable that this compound is a substrate for the peroxisomal β-oxidation pathway. The presence of the hydroxyl group may necessitate the action of specific enzymes within this pathway.[8][9][10]

Peroxisomal_Beta_Oxidation This compound This compound Enoyl-CoA_Hydratase_Dehydrogenase Enoyl-CoA_Hydratase_Dehydrogenase This compound->Enoyl-CoA_Hydratase_Dehydrogenase Oxidation Thiolase Thiolase Enoyl-CoA_Hydratase_Dehydrogenase->Thiolase Hydration/Dehydrogenation Chain-shortened_Acyl-CoA Chain-shortened_Acyl-CoA Thiolase->Chain-shortened_Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA GPCR_Signaling cluster_cell_membrane Cell Membrane GPCR GPCR G_Protein G_Protein GPCR->G_Protein Activates (S)-13-OH-Hex-CoA (S)-13-OH-Hex-CoA (S)-13-OH-Hex-CoA->GPCR Binds (?) (R)-13-OH-Hex-CoA (R)-13-OH-Hex-CoA (R)-13-OH-Hex-CoA->GPCR Binds (?) Downstream_Signaling Downstream_Signaling G_Protein->Downstream_Signaling Initiates Inflammatory_Signaling (S)-13-OH-Hex-CoA (S)-13-OH-Hex-CoA Macrophage Macrophage (S)-13-OH-Hex-CoA->Macrophage Inhibits (?) (R)-13-OH-Hex-CoA (R)-13-OH-Hex-CoA (R)-13-OH-Hex-CoA->Macrophage Promotes (?) Cytokine_Production Cytokine_Production Macrophage->Cytokine_Production Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor IRS-1 IRS-1 Insulin_Receptor->IRS-1 Phosphorylates PI3K_Akt PI3K_Akt IRS-1->PI3K_Akt Activates GLUT4_Translocation GLUT4_Translocation PI3K_Akt->GLUT4_Translocation Promotes (S)-13-OH-Hex-CoA (S)-13-OH-Hex-CoA (S)-13-OH-Hex-CoA->IRS-1 Inhibits (?)

References

Methodological & Application

Application Note: Quantification of 13-hydroxyhexadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 13-hydroxyhexadecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Accurate quantification of this analyte is crucial for studying metabolic disorders associated with peroxisomal function. The described protocol includes a detailed sample preparation procedure involving solid-phase extraction (SPE), optimized LC separation conditions, and specific MS/MS parameters for selective and sensitive detection.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) species are central metabolites in fatty acid metabolism. The hydroxylation of these molecules, such as in this compound, is a critical step in the peroxisomal β-oxidation pathway, which is responsible for the degradation of VLCFAs that cannot be processed by mitochondria. Dysregulation of this pathway is implicated in several metabolic diseases. Therefore, a reliable method for the quantification of specific intermediates like this compound is essential for both basic research and drug development. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of low-abundance acyl-CoAs in complex biological samples.[1][2]

Metabolic Pathway: Peroxisomal β-Oxidation

Very-long-chain fatty acids (VLCFAs) are first activated to their CoA esters in the cytosol and then transported into the peroxisome. Inside the peroxisome, they undergo a cycle of β-oxidation, which involves oxidation, hydration, dehydrogenation, and thiolytic cleavage to shorten the fatty acyl chain. This compound is an intermediate in this pathway. The shortened acyl-CoAs can then be further metabolized in the mitochondria.

peroxisomal_beta_oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (VLCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP, CoA VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA AMP, PPi ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Peroxisome_VLCFA_CoA VLCFA-CoA ABCD1->Peroxisome_VLCFA_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Peroxisome_VLCFA_CoA->Acyl_CoA_Oxidase FAD Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Trans_2_Enoyl_CoA FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase L_3_Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 13-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH + H+ Thiolase Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ Ketoacyl_CoA->Thiolase CoA Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

Figure 1: Peroxisomal β-oxidation of very-long-chain fatty acids.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from methods for long-chain acyl-CoA extraction from tissues.[3][4][5]

  • Homogenization: Homogenize approximately 50 mg of frozen tissue powder in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water. To this, add a suitable internal standard, such as heptadecanoyl-CoA.

  • Extraction: Add 2 mL of chloroform (B151607) and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Collect the upper aqueous phase containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[6]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.[6]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).[6]

Liquid Chromatography

The chromatographic conditions are optimized for the separation of long-chain acyl-CoAs.[2][7]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 20
    2.0 20
    10.0 95
    12.0 95
    12.1 20

    | 15.0 | 20 |

Tandem Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition (Predicted): The precursor ion ([M+H]⁺) for this compound is calculated to be m/z 1022.5. Acyl-CoAs characteristically undergo a neutral loss of 507 Da (the 3'-phospho-ADP moiety).[1][2] Therefore, the predicted product ion is m/z 515.5.

    • Q1 (Precursor Ion): 1022.5 m/z

    • Q3 (Product Ion): 515.5 m/z

  • Collision Energy: Optimized for the specific analyte, typically in the range of 30-50 eV.

Quantitative Data

The following table summarizes the expected quantitative performance of the method, based on data from the analysis of structurally similar 3-hydroxy-acyl-CoAs and other long-chain acyl-CoAs.[1][6]

ParameterExpected ValueReference
Limit of Detection (LOD)1-10 fmol[6]
Limit of Quantification (LOQ)5-50 fmol[6]
Linearity (R²)>0.99[6]
Precision (%RSD)< 15%[1][6]
Accuracy (%)90-115%[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow Tissue_Sample Tissue Sample Homogenization Homogenization in Methanol/Water Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_Separation LC Separation (C18 Reversed-Phase) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. The detailed sample preparation and analysis protocols enable researchers to accurately measure this key metabolite, facilitating further investigation into the role of peroxisomal β-oxidation in health and disease. The provided quantitative performance metrics, based on analogous compounds, serve as a benchmark for method validation.

References

Application Notes and Protocols for the Extraction of 13-Hydroxyhexadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester that plays a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs in biological tissues is crucial for understanding cellular metabolism, identifying biomarkers, and in the development of therapeutic agents. This document provides a detailed protocol for the extraction of this compound from tissue samples, based on established methods for long-chain acyl-CoA analysis. The protocol is designed to be robust and adaptable for various tissue types.

Data Presentation

The following table summarizes representative quantitative data for the recovery of long-chain acyl-CoAs from tissue samples. It is important to note that the specific recovery of this compound should be determined empirically for each tissue type and experimental setup. The use of an appropriate internal standard is critical for accurate quantification.

Tissue TypeSample Size (mg)Extraction MethodAnalytical MethodAverage Recovery (%)Reference
Rat Heart< 100Solid-Phase ExtractionHPLC-UV70-80[1]
Rat Kidney< 100Solid-Phase ExtractionHPLC-UV70-80[1]
Rat Muscle< 100Solid-Phase ExtractionHPLC-UV70-80[1]
Mouse Liver25Liquid-Liquid ExtractionUHPLC-MS/MS90-111[2]
Human PlateletsN/AMixed-Mode SPELC-MS/MSN/A[3]

Note: The recovery values presented are for general long-chain acyl-CoAs and may not be specific to this compound. These values serve as a general guideline.

Experimental Protocol: Extraction of this compound from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][4]

I. Materials and Reagents

  • Tissue Sample: Fresh or frozen tissue (e.g., liver, heart, muscle).

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.

  • Extraction Solvents:

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification columns or C18 columns.

  • SPE Elution Solvent: Isopropanol.

  • HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1]

  • HPLC Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid.[1]

  • Internal Standard: A stable isotope-labeled analog of this compound (to be sourced commercially or synthesized).

  • General Lab Equipment:

    • Glass homogenizer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

    • HPLC system with UV or MS/MS detector

    • Vortex mixer

II. Experimental Workflow Diagram

ExtractionWorkflow tissue 1. Tissue Homogenization extraction 2. Acyl-CoA Extraction tissue->extraction Add Isopropanol & Acetonitrile purification 3. Solid-Phase Purification extraction->purification Bind to SPE column concentration 4. Eluent Concentration purification->concentration Elute with Isopropanol analysis 5. HPLC-MS/MS Analysis concentration->analysis Reconstitute & Inject

Caption: Workflow for the extraction and analysis of this compound.

III. Step-by-Step Methodology

1. Tissue Homogenization: a. Weigh a small piece of frozen tissue (e.g., 50-100 mg) and place it in a pre-chilled glass homogenizer.[1] b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1] c. Homogenize the tissue thoroughly on ice. d. Add the internal standard to the homogenate. e. Add 2 mL of isopropanol and homogenize again.[1]

2. Acyl-CoA Extraction: a. Transfer the homogenate to a centrifuge tube. b. Add 3 mL of acetonitrile (ACN) to the homogenate.[1] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the tissue debris. e. Carefully collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Purification: a. Condition an oligonucleotide purification column by passing through the appropriate conditioning solutions as per the manufacturer's instructions. b. Load the supernatant from step 2e onto the conditioned SPE column. c. Wash the column with a suitable wash buffer (e.g., a mixture of ACN and water) to remove unbound impurities. d. Elute the bound acyl-CoAs from the column using isopropanol.[1]

4. Eluent Concentration: a. Evaporate the eluent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of HPLC Mobile Phase A.

5. HPLC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 HPLC column.[1] b. Elute the acyl-CoAs using a binary gradient system with Mobile Phase A (75 mM KH2PO4, pH 4.9) and Mobile Phase B (ACN with 600 mM glacial acetic acid).[1] c. The flow rate and gradient conditions should be optimized for the separation of this compound. A typical starting flow rate is 0.25-0.5 mL/min.[1] d. Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its internal standard must be determined.

Logical Relationship Diagram

LogicalRelationship objective Objective: Quantify this compound sample_prep Sample Preparation objective->sample_prep extraction Extraction sample_prep->extraction Homogenization purification Purification extraction->purification Solid-Phase Extraction analysis Analysis purification->analysis HPLC-MS/MS data Data Interpretation analysis->data Quantification

Caption: Key stages in the quantification of this compound from tissues.

Conclusion

This protocol provides a comprehensive framework for the extraction and quantification of this compound from tissue samples. The success of this protocol relies on careful sample handling, the use of an appropriate internal standard, and optimization of the HPLC-MS/MS conditions. Researchers should validate the method for their specific tissue of interest to ensure accurate and reproducible results. The ability to reliably measure long-chain acyl-CoAs like this compound is essential for advancing our understanding of lipid metabolism and its role in health and disease.

References

Commercial Sourcing and Applications of 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial availability of 13-hydroxyhexadecanoyl-CoA, along with comprehensive application notes and experimental protocols for its use in research and drug development.

Commercial Availability

This compound is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound from the following source:

SupplierCatalog NumberAvailable QuantitiesNotes
MedChemExpressHY-CE0083550 mg, 100 mg, 250 mgAvailable for research purposes. A quotation is required to purchase.

Note: The availability and catalog information from other major biochemical suppliers were investigated; however, as of the latest search, this compound was not explicitly listed in their online catalogs. It is advisable to contact suppliers directly for custom synthesis inquiries.

Applications

This compound is a long-chain hydroxy fatty acyl-CoA. While specific literature on this exact molecule is sparse, its structural features suggest its involvement in several key metabolic pathways. Long-chain acyl-CoAs are crucial intermediates in lipid metabolism and cellular signaling.[1][2] Potential applications for this compound in a research setting include:

  • Enzyme Substrate Studies: It can be used as a substrate to investigate the activity and specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, and elongases.[3]

  • Metabolic Pathway Analysis: As a potential intermediate in fatty acid β-oxidation or elongation, it can be used as a standard in metabolomic studies to trace and quantify metabolic fluxes.[4][5]

  • Drug Discovery: It may serve as a target or modulator for enzymes in lipid metabolic pathways, which are of interest in diseases like diabetes, obesity, and cardiovascular disorders.

  • Biophysical Studies: Its interaction with acyl-CoA binding proteins (ACBPs) and other lipid-binding proteins can be investigated to understand the intracellular transport and buffering of fatty acyl-CoAs.[2]

Experimental Protocols

Handling and Storage

Long-chain unsaturated fatty acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling and storage are critical to maintain their integrity.

  • Storage: Store the solid compound at -20°C. For long-term storage, -80°C is recommended.

  • Handling: When preparing to use the compound, allow the vial to warm to room temperature before opening to prevent condensation.[6] Use glass or Teflon-lined containers and minimize exposure to air and moisture.[6]

Preparation of Stock Solutions

Due to the amphipathic nature of long-chain acyl-CoAs, preparing stable aqueous solutions can be challenging.

  • Recommended Solvent: A mixture of dimethyl sulfoxide (B87167) (DMSO) and water can be used to prepare stock solutions.[7]

  • Alternative Protocol (for immediate use):

    • Accurately weigh the desired amount of this compound.

    • Dissolve in a small amount of a suitable organic solvent such as ethanol.[8]

    • For cell-based assays, this ethanolic stock can be complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.[9][10]

    • It is highly recommended to prepare fresh solutions for each experiment to ensure stability and activity.[7]

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[11][12][13]

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM).

Materials:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[11][14]

  • Mobile Phase B: Acetonitrile.

  • Internal Standard: A structurally similar, odd-chain or stable isotope-labeled acyl-CoA (e.g., heptadecanoyl-CoA).[15]

Sample Preparation (from biological tissues): [15]

  • Homogenize approximately 40 mg of frozen tissue in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).

  • Include the internal standard in the homogenization buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a methanol:water (1:1, v/v) solution for analysis.

LC-MS/MS Method:

  • Gradient Elution: Use a gradient of mobile phase A and B to separate the acyl-CoAs.

  • Ionization: Positive electrospray ionization (ESI) is typically used.[11][15]

  • MS/MS Detection: Monitor the specific precursor-to-product ion transition for this compound. For most long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[11][14][16] The specific m/z transitions will need to be determined by direct infusion of the standard.

ParameterValue
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive ESI
Scan Type Selected Reaction Monitoring (SRM)

Signaling and Metabolic Pathways

The following diagrams illustrate the potential involvement of this compound in fatty acid metabolism.

fatty_acid_beta_oxidation cluster_hydroxy Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase This compound This compound (Hypothetical Intermediate) L-3-Hydroxyacyl-CoA->this compound Potential Side Reaction or Alternative Pathway Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle fatty_acid_elongation KCS: Ketoacyl-CoA Synthase KCR: Ketoacyl-CoA Reductase HCD: Hydroxyacyl-CoA Dehydratase ECR: Enoyl-CoA Reductase cluster_hydroxy_elong Acyl-CoA (C14) Acyl-CoA (C14) 3-Ketoacyl-CoA (C16) 3-Ketoacyl-CoA (C16) Acyl-CoA (C14)->3-Ketoacyl-CoA (C16) KCS 3-Hydroxyacyl-CoA (C16) 3-Hydroxyacyl-CoA (C16) 3-Ketoacyl-CoA (C16)->3-Hydroxyacyl-CoA (C16) KCR trans-2-Enoyl-CoA (C16) trans-2-Enoyl-CoA (C16) 3-Hydroxyacyl-CoA (C16)->trans-2-Enoyl-CoA (C16) HCD This compound This compound (Potential Intermediate) 3-Hydroxyacyl-CoA (C16)->this compound Positional Isomer Acyl-CoA (C16) Acyl-CoA (C16) trans-2-Enoyl-CoA (C16)->Acyl-CoA (C16) ECR experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Sample Tissue Sample Homogenization Homogenization with Internal Standard Tissue_Sample->Homogenization Extraction Supernatant Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (SRM Mode) LC_Separation->MS_Detection Quantification Quantification vs. Standard Curve MS_Detection->Quantification

References

Application Notes and Protocols for 13-Hydroxyhexadecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyhexadecanoyl-CoA is a long-chain acyl-Coenzyme A derivative. While specific literature on its role as a substrate in enzyme assays is limited, its structure suggests it is a likely intermediate in fatty acid metabolism, particularly in pathways involving hydroxylation or as a substrate for specific dehydrogenases. These application notes provide a framework for utilizing this compound in enzyme assays, drawing upon established methodologies for analogous long-chain acyl-CoA compounds. The protocols provided are intended as a starting point for assay development and will likely require optimization for specific enzyme systems.

Putative Metabolic Role and Enzyme Targets

Based on the structure, this compound is a plausible substrate for a dehydrogenase enzyme, analogous to the well-characterized L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) involved in the beta-oxidation of fatty acids.[1][2] The enzymatic reaction would likely involve the oxidation of the hydroxyl group at the 13th position to a keto group, with the concomitant reduction of a nicotinamide (B372718) cofactor (NAD+ to NADH or NADP+ to NADPH).

Proposed Enzymatic Reaction:

This compound + NAD+ ⇌ 13-oxohexadecanoyl-CoA + NADH + H+

This proposed reaction forms the basis of the spectrophotometric assay protocol detailed below.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound in the scientific literature, the following table is presented as a template for researchers to populate with their own experimental data. The values provided are hypothetical and for illustrative purposes only.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Putative 13-Hydroxyacyl-CoA DehydrogenaseThis compound[To be determined][To be determined]7.0 - 8.530 - 37[User's data]
NAD+[To be determined]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 13-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase and monitors the production of NADH at 340 nm.[3]

Materials:

  • This compound (substrate)

  • NAD+ (cofactor)

  • Purified enzyme or cell lysate containing the putative dehydrogenase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • UV/Vis spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound. Due to the amphipathic nature of long-chain acyl-CoAs, it is recommended to dissolve the compound in a buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent micelle formation. The final concentration should be determined based on the expected Km.

  • Prepare the reaction mixture in a cuvette. A typical 1 mL reaction mixture would contain:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of the enzyme solution (appropriately diluted)

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the this compound stock solution.

  • Immediately monitor the increase in absorbance at 340 nm over time. Record the linear rate of the reaction.

Data Analysis:

The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).

Rate (µmol/min) = (ΔA340/min) / 6.22

Enzyme activity can then be expressed in units (µmol of product formed per minute) per milligram of protein.

Protocol 2: LC-MS/MS-Based Assay for High-Sensitivity Detection

For a more sensitive and specific assay, the formation of the product, 13-oxohexadecanoyl-CoA, can be directly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is particularly useful for complex biological samples or for enzymes with low activity. Several methods for the quantification of acyl-CoA species by LC-MS/MS have been published and can be adapted.[4][5][6][7]

Materials:

  • Same as Protocol 1, but without the need for a spectrophotometer.

  • Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA).

  • Quenching solution (e.g., ice-cold acetonitrile).

  • LC-MS/MS system with a C18 reversed-phase column.

Procedure:

  • Enzyme Reaction: Perform the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (steps 1-4), but in a smaller volume (e.g., 100 µL).

  • Quench the Reaction: At specific time points, stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing a known concentration of the internal standard.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]

    • Set up the mass spectrometer to monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for this compound, 13-oxohexadecanoyl-CoA, and the internal standard.

Data Analysis:

Quantify the amount of product formed by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of the product.

Visualizations

Signaling_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation of a Hypothetical C16-Hydroxy Fatty Acid cluster_putative_pathway Putative Pathway for this compound Fatty_Acyl_CoA Hexadecanoyl-CoA Enoyl_CoA trans-2-Hexadecenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 3_Hydroxyacyl_CoA (S)-3-Hydroxyhexadecanoyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) 3_Ketoacyl_CoA 3-Oxohexadecanoyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Myristoyl-CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA 13_OH_Hexadecanoyl_CoA This compound 13_Oxo_Hexadecanoyl_CoA 13-Oxohexadecanoyl-CoA 13_OH_Hexadecanoyl_CoA->13_Oxo_Hexadecanoyl_CoA Putative 13-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH)

Caption: Putative metabolic role of this compound.

Spectrophotometric_Assay_Workflow Start Start Prepare_Reagents Prepare Buffer, NAD+, and Enzyme Solution Start->Prepare_Reagents Add_to_Cuvette Add Reaction Mixture to Cuvette Prepare_Reagents->Add_to_Cuvette Equilibrate Equilibrate to 37°C Add_to_Cuvette->Equilibrate Initiate_Reaction Add this compound Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Production Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Caption: Spectrophotometric assay workflow.

LCMS_Assay_Workflow Start Start Enzyme_Reaction Perform Enzyme Reaction in Microtube Start->Enzyme_Reaction Quench Quench Reaction with Acetonitrile + Internal Standard Enzyme_Reaction->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by LC-MS/MS Collect_Supernatant->LCMS_Analysis Quantify Quantify Product Formation LCMS_Analysis->Quantify End End Quantify->End

Caption: LC-MS/MS assay workflow.

References

Application Notes and Protocols: 13-Hydroxyhexadecanoyl-CoA as a Potential Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (CoA) esters are critical intermediates in fatty acid metabolism, serving as substrates for β-oxidation and as building blocks for complex lipids. Alterations in the profiles of these molecules are indicative of metabolic dysregulation and are associated with a range of inherited and acquired diseases. 13-hydroxyhexadecanoyl-CoA, a hydroxylated derivative of a 16-carbon fatty acid, is emerging as a potential biomarker for disorders related to fatty acid oxidation and peroxisomal function. Its presence and concentration may reflect enzymatic activity of specific cytochrome P450s and the integrity of fatty acid metabolic pathways. These application notes provide a comprehensive overview of the potential utility of this compound as a biomarker and detailed protocols for its analysis.

Pathophysiological Relevance

The formation of this compound is likely a result of ω-3 hydroxylation of hexadecanoyl-CoA, a process catalyzed by cytochrome P450 enzymes of the CYP4F family, such as CYP4F2 and CYP4F11. These enzymes are involved in the metabolism of fatty acids, and their dysregulation has been linked to various diseases.[1][2] The accumulation of hydroxylated long-chain acyl-CoAs can be indicative of impaired downstream metabolic processing, particularly within mitochondria and peroxisomes.

Potential Disease Associations:
  • Fatty Acid Oxidation Disorders (FAODs): In conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, the β-oxidation spiral is blocked, leading to an accumulation of upstream intermediates, including various hydroxylated acyl-CoAs and their corresponding acylcarnitines.[3][4][5] While 3-hydroxyacylcarnitines are the established biomarkers, the presence of other hydroxylated species like a 13-hydroxy derivative could provide additional diagnostic or prognostic information.

  • Peroxisomal Biogenesis Disorders (PBDs): PBDs, such as Zellweger spectrum disorder (ZSD), are characterized by the absence or dysfunction of peroxisomes, which are essential for the metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[6][7][8][9][10][11] The resulting metabolic disruption leads to the accumulation of various atypical fatty acids in plasma and tissues. Untargeted metabolomics in ZSD patients has revealed significant alterations in lipid profiles, suggesting that novel hydroxylated fatty acyl-CoAs could serve as sensitive biomarkers.[6][7][9]

  • CYP4F Enzyme Deficiencies or Polymorphisms: Genetic variations in CYP4F enzymes can alter their metabolic activity, potentially leading to altered levels of hydroxylated fatty acids.[1][2] Measuring these metabolites could serve as a functional readout of enzyme activity and disease risk.

Quantitative Data

Direct quantitative data for this compound in disease states is not yet widely published. However, data from metabolomic studies of related disorders, particularly LCHAD deficiency, provide a strong rationale for its investigation. In these studies, a significant elevation of various long-chain 3-hydroxyacylcarnitines is observed. The table below summarizes representative data for analogous biomarkers in LCHAD deficiency, which can serve as a reference for expected changes when developing assays for this compound.

Biomarker (Acylcarnitine)Control Plasma Concentration (µM)LCHAD Patient Plasma Concentration (µM)Fold ChangeReference
3-hydroxy-hexadecanoylcarnitine (C16-OH)0.01 - 0.050.5 - 5.0~50-100x[3][4][5]
3-hydroxy-octadecenoylcarnitine (C18:1-OH)0.01 - 0.061.0 - 10.0~100-150x[3][4][5]
3-hydroxy-octadecanoylcarnitine (C18-OH)< 0.020.2 - 2.0>10x[3][4][5]

Signaling Pathways and Metabolic Context

This compound is situated at the crossroads of fatty acid activation, hydroxylation, and degradation pathways. Its production and subsequent metabolism are critical for maintaining lipid homeostasis.

Fatty_Acid_Metabolism Hexadecanoic Acid Hexadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Hexadecanoic Acid->Acyl-CoA Synthetase Activation Hexadecanoyl-CoA Hexadecanoyl-CoA Acyl-CoA Synthetase->Hexadecanoyl-CoA CYP4F Enzymes CYP4F Enzymes Hexadecanoyl-CoA->CYP4F Enzymes ω-3 Hydroxylation Mitochondrial β-Oxidation Mitochondrial β-Oxidation Hexadecanoyl-CoA->Mitochondrial β-Oxidation Degradation This compound This compound CYP4F Enzymes->this compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal β-Oxidation Degradation Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Peroxisomal β-Oxidation->Chain-shortened Acyl-CoAs Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Acyl-CoA Extraction cluster_cleanup Solid Phase Extraction cluster_analysis Analysis Sample Tissue or Cells Homogenization Homogenize in Extraction Solvent + IS Sample->Homogenization Centrifugation1 Centrifuge Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Acidification Acidify with TCA Supernatant1->Acidification Centrifugation2 Centrifuge Acidification->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Neutralization Neutralize with K2CO3 Supernatant2->Neutralization SPE_Load Load onto SPE Cartridge Neutralization->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

Application Notes and Protocols for 13-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information on the proper handling, storage, and use of 13-hydroxyhexadecanoyl-CoA, a critical intermediate in fatty acid metabolism. Adherence to these protocols is essential to ensure the integrity and stability of the compound for reliable experimental outcomes.

Compound Information

Parameter Data Source
IUPAC Name S-(2-(3-((2R)-4-((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-3-hydroxy-2-methyl-4-oxobutanamido)propanamido)ethyl) 13-hydroxyhexadecanethioateN/A
Molecular Formula C37H66N7O18P3SN/A
Molecular Weight 1025.9 g/mol N/A

Storage and Stability

Proper storage of this compound is crucial to prevent degradation. The following table summarizes recommended storage conditions based on general guidelines for long-chain acyl-CoA esters.

Form Storage Temperature Atmosphere Container Reported Stability Source
Solid / Powder-20°CN/AGlass vial with Teflon-lined cap≥ 4 years (for Palmitoyl-CoA)[1]
Organic Solution (e.g., Methanol)-20°CInert gas (Argon or Nitrogen)Glass vial with Teflon-lined capPrepare fresh; avoid long-term storage[1]
Aqueous Solution4°CN/AGlass or appropriate plastic vialNot recommended for storage longer than one day[1]

Note: Long-chain acyl-CoA esters are susceptible to hydrolysis and oxidation. It is imperative to minimize exposure to moisture and air. When handling the solid form, allow the container to equilibrate to room temperature before opening to prevent condensation. For solutions, purging the vial with an inert gas before sealing can extend stability.

Handling Guidelines

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Preparation of Stock Solutions:

  • Solvent Selection: this compound is soluble in water and organic solvents such as methanol.[1] The choice of solvent will depend on the specific experimental requirements.

  • Dissolving the Compound:

    • For organic solutions, add the desired volume of solvent to the vial containing the solid compound. Purge the vial with an inert gas before and after adding the solvent.

    • For aqueous solutions, use high-purity water (e.g., HPLC-grade).

  • Vortexing and Sonication: Gently vortex or sonicate the solution to ensure complete dissolution. Avoid excessive heating.

  • Storage of Stock Solutions: Store stock solutions at -20°C in tightly sealed glass vials with Teflon-lined caps. For organic solutions, overlay with an inert gas. It is highly recommended to prepare fresh aqueous solutions daily.[1]

Experimental Protocols

Protocol 4.1: Extraction of Long-Chain Acyl-CoA Esters from Biological Tissues

This protocol is adapted from established methods for the extraction and analysis of long-chain acyl-CoA esters and can be applied for the analysis of this compound from tissue samples.

Materials:

  • Tissue sample (e.g., liver, heart, muscle)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) column (Oligonucleotide purification type or C18)

  • HPLC system with UV detector

Procedure:

  • Homogenization: Homogenize the tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.

  • Solvent Addition: Add 2-propanol to the homogenate and continue homogenization.

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and other cellular debris.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto a pre-conditioned SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol).

  • Concentration: Concentrate the eluent under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent (e.g., acetonitrile).

    • Detect the acyl-CoA esters by monitoring the absorbance at 260 nm.

Workflow for Extraction and Analysis of Long-Chain Acyl-CoA Esters

G cluster_extraction Extraction cluster_purification Purification & Analysis tissue Tissue Sample homogenize Homogenize in KH2PO4 Buffer tissue->homogenize add_ipa Add 2-Propanol homogenize->add_ipa add_acn Extract with Acetonitrile add_ipa->add_acn centrifuge Centrifuge add_acn->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe concentrate Concentrate Eluent spe->concentrate hplc HPLC Analysis (260 nm) concentrate->hplc data Data Acquisition hplc->data G cluster_peroxisome Peroxisome cluster_export Export to Mitochondria/Cytosol lcfa_coa Long-Chain Fatty Acyl-CoA enoyl_coa trans-2-Enoyl-CoA lcfa_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa 3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Chain-Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase export Further Metabolism shortened_acyl_coa->export acetyl_coa->export

References

Application Note: Isotopic Labeling of 13-Hydroxyhexadecanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic tracing using stable isotopes is a powerful technique to elucidate the intricate network of biochemical pathways within a cell. By introducing molecules labeled with heavy isotopes, such as ¹³C, researchers can track the transformation of these molecules into various downstream metabolites. This provides a dynamic view of metabolic fluxes, which is often more informative than static measurements of metabolite concentrations.[1] Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic processes, including fatty acid β-oxidation, the Krebs cycle, and the synthesis of complex lipids.[2][3][4] 13-hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-CoA whose metabolic significance is an area of active investigation. Isotopic labeling of this compound can help to uncover its metabolic fate and its role in cellular signaling and disease pathogenesis.

This application note provides a detailed protocol for the synthesis of ¹³C-labeled this compound and its application in metabolic tracing studies in cultured cells. The subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive and specific detection of labeled metabolites, providing insights into the pathways involving this particular acyl-CoA.[5][6]

Principle of the Method

The core of this methodology involves the introduction of ¹³C-labeled this compound into a biological system, such as a cell culture. The labeled acyl-CoA will be metabolized by the cells, and the ¹³C label will be incorporated into downstream products. By extracting the metabolites and analyzing them with high-resolution mass spectrometry, it is possible to identify and quantify the labeled species. This information can be used to map the metabolic pathways and determine the relative flux through different branches.[1][7]

Protocols

I. Synthesis of [U-¹³C₁₆]-13-Hydroxyhexadecanoyl-CoA

This protocol describes a plausible synthetic route for uniformly ¹³C-labeled 13-hydroxyhexadecanoic acid, which is then converted to its CoA thioester. The synthesis is based on established methods for creating isotopically labeled fatty acids.[8][9]

Materials:

  • [U-¹³C₆]Glucose

  • Suitable microorganism for producing labeled fatty acid precursors (e.g., E. coli strain)

  • Chemical reagents for fatty acid elongation and modification

  • Coenzyme A trilithium salt

  • Enzymes for CoA esterification (e.g., Acyl-CoA synthetase)

  • Solvents and chromatography supplies for purification

Procedure:

  • Biosynthesis of Labeled Precursors:

    • Culture a suitable microorganism (e.g., an engineered E. coli strain capable of producing fatty acids) in a minimal medium containing [U-¹³C₆]glucose as the sole carbon source.[10]

    • Harvest the cells and extract the total lipids.

    • Hydrolyze the lipids to release the free fatty acids.

    • Purify the resulting mixture to isolate a uniformly ¹³C-labeled C10 fatty acid (decanoic acid).

  • Chemical Elongation and Hydroxylation:

    • Convert the purified [U-¹³C₁₀]decanoic acid to its corresponding acyl chloride.

    • Perform a chain elongation reaction using a suitable three-carbon synthon to introduce the next three carbons, resulting in a 13-keto-[U-¹³C₁₃]tridecanoic acid intermediate.

    • Reduce the keto group at the 13th position to a hydroxyl group using a stereoselective reducing agent (e.g., sodium borohydride (B1222165) with a chiral auxiliary if stereospecificity is required).

    • Perform a final three-carbon elongation step to obtain [U-¹³C₁₆]-13-hydroxyhexadecanoic acid.

    • Purify the final product by chromatography (e.g., HPLC).

  • Formation of the CoA Thioester:

    • The purified [U-¹³C₁₆]-13-hydroxyhexadecanoic acid is converted to its CoA thioester enzymatically.

    • Incubate the labeled fatty acid with Coenzyme A trilithium salt, ATP, and a suitable long-chain acyl-CoA synthetase in an appropriate buffer.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Purify the resulting [U-¹³C₁₆]-13-hydroxyhexadecanoyl-CoA using solid-phase extraction or HPLC.

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

II. Metabolic Tracing in Cultured Cells

This protocol outlines the steps for treating cultured cells with the labeled substrate, extracting metabolites, and preparing samples for LC-MS analysis.[11][12]

Materials:

  • Cultured cells of interest (e.g., a human cancer cell line)

  • Cell culture medium and supplements

  • [U-¹³C₁₆]-13-hydroxyhexadecanoyl-CoA

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), chloroform (B151607), and water for extraction

  • Centrifuge and sample vials

Procedure:

  • Cell Culture and Labeling:

    • Plate the cells in suitable culture dishes and grow them to the desired confluency.

    • Remove the standard culture medium and replace it with a medium containing a known concentration of [U-¹³C₁₆]-13-hydroxyhexadecanoyl-CoA. A typical concentration range to test would be 10-100 µM.

    • Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 12, and 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • After the incubation period, rapidly aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Quench the metabolism by adding a cold extraction solvent mixture, typically a chloroform:methanol:water ratio of 1:2:0.8.[13]

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the mixture thoroughly and incubate on ice for 15 minutes.

    • Separate the polar and nonpolar phases by adding more chloroform and water, followed by centrifugation.

    • Collect the upper aqueous phase (for polar metabolites) and the lower organic phase (for lipids) into separate tubes.

    • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried extracts in a solvent compatible with the LC-MS method (e.g., 50% methanol in water for the polar fraction and isopropanol (B130326) for the lipid fraction).

    • Centrifuge the reconstituted samples to pellet any insoluble debris.

    • Transfer the supernatant to LC-MS vials for analysis.

III. LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Chromatographic Separation:

    • Inject the sample onto an appropriate HPLC column (e.g., a C18 column for both polar and nonpolar metabolites, though specialized columns may be used).

    • Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in a data-dependent acquisition mode, acquiring both full scan MS and MS/MS spectra.

    • The full scan will detect the mass-to-charge ratio (m/z) of the intact labeled and unlabeled metabolites.

    • The MS/MS scans will fragment the ions of interest, providing structural information for metabolite identification.

    • The mass shift corresponding to the number of incorporated ¹³C atoms will be used to identify labeled species.

Data Analysis

  • Metabolite Identification:

    • Identify metabolites by comparing their retention times, accurate masses, and fragmentation patterns to authentic standards or spectral databases.

  • Quantification of Label Incorporation:

    • For each identified metabolite, determine the relative abundance of all its isotopologues (M+0, M+1, M+2, etc.).

    • Calculate the percentage of the metabolite pool that is labeled and the fractional contribution of the ¹³C tracer to the product.

Data Presentation

The quantitative data from a metabolic tracing experiment can be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Fractional Enrichment of Downstream Metabolites after 12h Incubation with [U-¹³C₁₆]-13-Hydroxyhexadecanoyl-CoA.

MetabolitePutative PathwayAverage % Labeling (± SD)
Myristoyl-CoA (C14)β-oxidation45.2 ± 3.1
Lauroyl-CoA (C12)β-oxidation31.8 ± 2.5
Decanoyl-CoA (C10)β-oxidation22.5 ± 1.9
Octanoyl-CoA (C8)β-oxidation15.1 ± 1.3
Acetyl-CoAβ-oxidation68.7 ± 5.4
CitrateKrebs Cycle12.3 ± 1.1
Palmitic Acid (C16)Fatty Acid Synthesis5.6 ± 0.8
PhosphatidylcholineLipid Synthesis8.9 ± 0.9

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_peroxisome Peroxisome / Mitochondria cluster_cytosol Cytosol 13_OH_C16_CoA This compound (¹³C-labeled) C14_CoA Myristoyl-CoA (¹³C-labeled) 13_OH_C16_CoA->C14_CoA β-oxidation C12_CoA Lauroyl-CoA (¹³C-labeled) C14_CoA->C12_CoA β-oxidation ... ... C12_CoA->... Acetyl_CoA Acetyl-CoA (¹³C-labeled) Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Complex_Lipids Complex Lipids (e.g., Phospholipids) Acetyl_CoA->Complex_Lipids Lipid Synthesis Citrate Citrate (¹³C-labeled) Krebs_Cycle->Citrate ...->Acetyl_CoA β-oxidation

Caption: Potential metabolic fate of ¹³C-labeled this compound via β-oxidation.

Experimental Workflow for Metabolic Tracing

Experimental_Workflow start Start: Synthesis of ¹³C-13-OH-C16-CoA culture Cell Culture start->culture labeling Incubate Cells with ¹³C-labeled Substrate culture->labeling quench Quench Metabolism & Wash Cells labeling->quench extraction Metabolite Extraction (Polar & Nonpolar) quench->extraction drying Dry Extracts extraction->drying reconstitution Reconstitute in LC-MS Compatible Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Processing & Metabolite ID lcms->data_analysis quantification Quantify Label Incorporation data_analysis->quantification interpretation Biological Interpretation quantification->interpretation

Caption: Workflow for isotopic labeling and metabolic tracing analysis.

Logic of Stable Isotope Tracing

Tracing_Logic cluster_input Input cluster_system Biological System cluster_output Output & Analysis Labeled_Precursor Labeled Precursor (¹³C-13-OH-C16-CoA) Cellular_Metabolism Cellular Metabolic Network Labeled_Precursor->Cellular_Metabolism Metabolite_A Metabolite A (Unlabeled) Cellular_Metabolism->Metabolite_A Pathway 1 Metabolite_B Metabolite B (Labeled) Cellular_Metabolism->Metabolite_B Pathway 2 Metabolite_C Metabolite C (Partially Labeled) Cellular_Metabolism->Metabolite_C Pathway 3 Mass_Spec Mass Spectrometer Metabolite_A->Mass_Spec Metabolite_B->Mass_Spec Metabolite_C->Mass_Spec

Caption: The logical flow of a stable isotope tracing experiment.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The quantification of this compound, like other long-chain acyl-CoAs, presents several analytical challenges. These molecules are present at low concentrations in biological matrices, are prone to degradation, and can be difficult to extract and analyze accurately. Key challenges include:

  • Analyte Instability: Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. Rapid sample quenching and processing at low temperatures are crucial to prevent degradation.

  • Low Recovery During Extraction: The amphiphilic nature of this compound can lead to low and variable recovery rates during sample preparation. Losses can occur through adsorption to surfaces or inefficient extraction from complex biological matrices.

  • Matrix Effects in Mass Spectrometry: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Chromatographic Separation: Achieving good chromatographic resolution from other isomeric and isobaric species can be challenging, which is critical for accurate quantification.

  • Lack of Commercial Standards: The limited availability of a specific stable isotope-labeled internal standard for this compound necessitates the use of alternative internal standards, which may not perfectly mimic the analyte's behavior.

Q2: Which sample preparation techniques are recommended for this compound extraction?

A2: A robust sample preparation protocol is critical for the accurate quantification of this compound. The choice of method depends on the sample matrix and the desired level of purity. Two common approaches are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation: This is a rapid method for removing proteins from the sample. A common approach involves the use of ice-cold acidic solvents, such as 5-sulfosalicylic acid (SSA), which can effectively precipitate proteins while keeping the acyl-CoAs in solution.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by removing interfering substances and concentrating the analyte. A mixed-mode or reversed-phase (e.g., C18) SPE cartridge can be effective for isolating long-chain acyl-CoAs.

Q3: What is a suitable internal standard for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. However, due to its commercial unavailability, researchers often use an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), as an internal standard. Odd-chain acyl-CoAs are suitable because they are typically not endogenous to the sample and have similar chemical properties to even-chain acyl-CoAs. It is important to validate the chosen internal standard to ensure it adequately corrects for extraction losses and matrix effects.

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying this compound due to its high sensitivity and selectivity.

  • Liquid Chromatography: A reversed-phase C18 column is commonly used for the separation of long-chain acyl-CoAs. A gradient elution with a mobile phase containing an ion-pairing agent or at a high pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape and resolution.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using Multiple Reaction Monitoring (MRM). A common fragmentation pattern for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[2] Therefore, a neutral loss scan can be used for initial identification, followed by optimization of specific precursor and product ion transitions for quantification.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible CauseRecommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity in your samples. Keep samples on ice or at 4°C throughout the entire extraction procedure. Avoid repeated freeze-thaw cycles.
Inefficient Extraction Optimize the extraction solvent and protocol. For tissue samples, ensure complete homogenization. Consider using a glass homogenizer for better tissue disruption.[3] For solid-phase extraction, ensure the cartridge is properly conditioned and not overloaded.
Analyte Adsorption Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also help minimize adsorption to surfaces.
Suboptimal MS Parameters Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and MRM transitions (precursor/product ions, collision energy) for this compound using a standard solution if available.

Issue 2: Poor Peak Shape and/or Inconsistent Retention Time

Possible CauseRecommended Solution
Poor Chromatographic Resolution Optimize the LC gradient, flow rate, and mobile phase composition. Consider using a column with a different stationary phase or a smaller particle size for better separation. Operating at a high pH (around 10.5) with an ammonium hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column can improve peak shape for long-chain acyl-CoAs.[1]
Column Contamination Implement a robust column washing protocol between injections. Use a guard column to protect the analytical column from contaminants in the sample matrix.
Sample Solvent Effects Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Issue 3: High Variability in Quantitative Results

Possible CauseRecommended Solution
Inconsistent Extraction Recovery Ensure precise and consistent execution of the sample preparation protocol for all samples. The use of an appropriate internal standard added at the beginning of the extraction process is crucial to correct for variability.
Matrix Effects Perform a post-extraction addition study to assess the extent of matrix effects. If significant, further sample cleanup using SPE may be necessary. Diluting the sample can also mitigate matrix effects, but this may compromise sensitivity.
Calibration Curve Issues Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects. Use a sufficient number of calibration points to cover the expected concentration range of the analyte.

Quantitative Data Summary

The recovery and limits of detection (LOD) and quantification (LOQ) for hydroxylated long-chain acyl-CoAs can vary depending on the specific analyte, matrix, and analytical method used. The following table provides a summary of reported quantitative data for similar long-chain acyl-CoAs, which can serve as a reference for what to expect in the analysis of this compound.

Analyte ClassMatrixExtraction MethodAnalytical MethodTypical Recovery (%)Typical LOD/LOQCitation
Long-Chain Acyl-CoAsRat LiverSPELC-MS/MS94.8 - 110.8Not specified[1]
Long-Chain Acyl-CoAsVarious TissuesSPEHPLC-UV70 - 80Not specified[3]
Fatty Acid Oxidation ProductsPlasma/UrineLiquid-Liquid ExtractionLC-MS/MSNot specifiedLOD: <2.6 pg, LOQ: <0.09 ng/mL (for 11-HETE)[4]
Acyl-CoAs (C2-C20)Mouse Liver, Cell LinesHILIC and RP-UHPLC-MS/MSNot specified90 - 1111 - 5 fmol[5]
3-Hydroxy-Octanoyl-CoABiological MatricesSPELC-MS/MSNot specifiedLOD: 1-10 fmol, LOQ: 5-50 fmol[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissue samples and is suitable for subsequent LC-MS/MS analysis.[3]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., heptadecanoyl-CoA).

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: Ammonium hydroxide in water (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. A common product ion for acyl-CoAs results from the neutral loss of the phospho-ADP moiety (507 Da). Specific transitions should be optimized using a standard if available.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Fatty_Acyl_CoA This compound Enoyl_CoA 2,3-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) 3_Ketoacyl_CoA 3-Keto-13-hydroxy- hexadecanoyl-CoA Enoyl_CoA->3_Ketoacyl_CoA Multifunctional Enzyme (Hydratase & Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA (Myristoyl-CoA) 3_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Fatty_Acid 13-Hydroxyhexadecanoic Acid Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase

Caption: Peroxisomal Beta-Oxidation of this compound.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Protein Precipitation & Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: HPLC Analysis of 13-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 13-hydroxyhexadecanoyl-CoA in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak resolution.

Problem: Poor Peak Resolution or Co-elution

Symptoms:

  • Overlapping peaks.

  • Inability to distinguish this compound from other components in the sample matrix.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Composition Modify the gradient to increase the separation time between closely eluting peaks. A shallower gradient is often effective.[1]
Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity.
Suboptimal Column Chemistry Ensure the use of a high-quality C18 column with high surface area and carbon load, which is suitable for retaining long-chain fatty acyl-CoAs.
Consider a different stationary phase if co-elution persists, such as a phenyl-hexyl column, which can offer different selectivity for compounds with hydroxyl groups.
Inappropriate Flow Rate Decrease the flow rate to increase the interaction time of the analyte with the stationary phase, which can improve separation.[2]
Problem: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Tailing factor significantly greater than 1.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase The hydroxyl group of this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing tailing.[3] Add a small amount of a weak acid, like formic acid or acetic acid (0.05-0.1%), to the mobile phase to suppress the ionization of silanol groups.[3]
Adjust the mobile phase pH. For acidic compounds like acyl-CoAs, a lower pH (around 3-4) can improve peak shape by keeping the analyte in its protonated form.
Use an end-capped C18 column to minimize the number of free silanol groups.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the column.[3]
Contamination Use a guard column to protect the analytical column from strongly retained sample components.[4] Regularly flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[3]
Problem: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[3]
High Sample Concentration Similar to peak tailing, high concentrations can lead to fronting. Dilute the sample and re-inject.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reverse-phase method using a C18 column. The mobile phase can consist of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) with an organic modifier like acetonitrile. A gradient elution from a lower to a higher concentration of the organic modifier is typically required to elute long-chain acyl-CoAs.[5]

Q2: How does the hydroxyl group on this compound affect its separation?

A2: The hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterpart (hexadecanoyl-CoA). This can lead to earlier elution in a reverse-phase system. More importantly, the hydroxyl group can engage in secondary interactions with the stationary phase, particularly with residual silanol groups, which is a common cause of peak tailing.[6]

Q3: Should I use an ion-pairing agent for the analysis of this compound?

A3: While not always necessary, an ion-pairing agent can be beneficial. Acyl-CoAs are anionic due to the phosphate groups on the coenzyme A moiety. An ion-pairing agent, such as triethylamine (B128534) or dimethylbutylamine, can be added to the mobile phase to neutralize this charge, which can improve peak shape and retention. However, ion-pairing agents can be harsh on columns and may require dedicated use of the column for that method.

Q4: What detection method is most suitable for this compound?

A4: The coenzyme A moiety has a strong UV absorbance at approximately 260 nm, making UV detection a straightforward and common choice.[5] For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is highly effective.

Q5: How can I confirm the identity of the this compound peak?

A5: The most reliable method for peak identification is to use a purified analytical standard of this compound to confirm the retention time. If a standard is not available, high-resolution mass spectrometry (HRMS) can be used to confirm the mass-to-charge ratio of the eluting peak, and tandem mass spectrometry (MS/MS) can provide structural information for confirmation.

Experimental Protocols

Recommended HPLC Method for Long-Chain Acyl-CoA Analysis

This protocol is adapted from a method for the analysis of long-chain acyl-CoAs and can be used as a starting point for optimizing the separation of this compound.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
060401.0
2020801.0
2520801.0
2660401.0
3060401.0
  • Column Temperature: 35 °C

  • Injection Volume: 10-20 µL

  • Detection: UV at 260 nm

Note: This is a general method and will likely require optimization for this compound, particularly the gradient slope and initial mobile phase composition, to achieve the best resolution.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_solutions Address Secondary Interactions: - Add acid to mobile phase - Adjust mobile phase pH - Use end-capped column check_tailing->tailing_solutions Yes co_elution Co-elution or broad peaks check_fronting->co_elution No fronting_solutions Adjust Sample Solvent: - Dissolve sample in initial  mobile phase check_fronting->fronting_solutions Yes co_elution_solutions Optimize Separation: - Adjust gradient slope - Change organic modifier - Decrease flow rate co_elution->co_elution_solutions reduce_load_tailing Reduce sample load: - Decrease injection volume - Dilute sample tailing_solutions->reduce_load_tailing end Improved Peak Resolution reduce_load_tailing->end reduce_load_fronting Reduce sample load: - Dilute sample fronting_solutions->reduce_load_fronting reduce_load_fronting->end co_elution_solutions->end

Caption: A flowchart for troubleshooting poor HPLC peak resolution.

HPLC_Method_Development HPLC Method Development for this compound cluster_preparation Sample Preparation cluster_hplc_system HPLC System cluster_optimization Optimization sample_prep Dissolve sample in initial mobile phase column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) sample_prep->column mobile_phase Mobile Phase: A: Buffered Aqueous B: Acetonitrile gradient Gradient Elution mobile_phase->gradient detection UV Detection at 260 nm gradient->detection optimize_gradient Adjust Gradient Slope detection->optimize_gradient optimize_ph Modify Mobile Phase pH optimize_gradient->optimize_ph optimize_temp Adjust Column Temperature optimize_ph->optimize_temp

Caption: Key components of an HPLC method for this compound.

References

Preventing degradation of 13-hydroxyhexadecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-hydroxyhexadecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary causes of degradation include:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, phosphatases, and oxidoreductases present in the biological matrix can rapidly hydrolyze or modify the molecule.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. Repeated freeze-thaw cycles can also contribute to degradation.[1]

Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?

A2: To minimize degradation, immediate processing of fresh tissue or cells is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly impact the stability of long-chain acyl-CoAs.[1]

Q3: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A3: Low recovery of this compound can stem from several issues. Please refer to the troubleshooting guide below for potential causes and solutions. Common issues include incomplete cell lysis, degradation during extraction, and inefficient solid-phase extraction (SPE).

Q4: Can the hydroxyl group on this compound affect its stability compared to non-hydroxylated long-chain acyl-CoAs?

A4: Yes, the hydroxyl group can introduce additional sites for enzymatic action, such as oxidation or conjugation, which could potentially increase its degradation rate compared to its non-hydroxylated counterpart, hexadecanoyl-CoA. However, the fundamental principles of preserving the thioester bond and minimizing enzymatic activity remain the same.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete cell or tissue homogenization.Ensure thorough homogenization using a glass homogenizer or other appropriate mechanical disruption method. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of the analyte during extraction.Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Consider adding an internal standard early in the process to monitor recovery.[1]
Inefficient Solid-Phase Extraction (SPE).Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.[1]
Poor Chromatographic Peak Shape (Tailing, Splitting) Column contamination.Flush the column with a strong solvent. Install an in-line filter to protect the column from particulates.
Inappropriate injection solvent.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
High Background Noise in LC-MS/MS Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Carryover from previous injections.Implement a robust needle wash protocol between samples. Inject blank samples to assess for carryover.

Quantitative Data Summary

The stability and recovery of long-chain acyl-CoAs are highly dependent on the sample preparation conditions. The following tables summarize key quantitative data from published methodologies.

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C

Solvent pH Stability over 48 hours
Water~7Significant Degradation
50 mM Ammonium (B1175870) Acetate (B1210297)4.0Stable
50 mM Ammonium Acetate6.8Stable
50% Methanol (B129727)/Water~7Moderate Degradation
50% Methanol/50 mM Ammonium Acetate4.0Stable
50% Methanol/50 mM Ammonium Acetate6.8Stable

Table 2: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction Method Tissue/Cell Type Reported Recovery Rate (%) Reference
Acetonitrile (B52724) Precipitation & SPERat Liver70-80%[2]
Sulfosalicylic Acid (SSA) ExtractionCultured Cells>70% for most acyl-CoAs[3]
Trichloroacetic Acid (TCA) & SPECultured CellsVariable (lower for CoA and its precursors)[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate and continue homogenization for 1 minute.

  • Phase Separation: Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Purification (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 2 mL of water, followed by 2 mL of 2% formic acid, and then 2 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized for your instrumentation.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. The major product ion is typically generated from the neutral loss of the phosphopantetheine moiety.

Visualizations

degradation_pathway cluster_sample Biological Sample cluster_degradation Degradation Pathways 13-OH-C16-CoA This compound Thioesterases Thioesterases 13-OH-C16-CoA->Thioesterases Hydrolysis Phosphatases Phosphatases 13-OH-C16-CoA->Phosphatases Dephosphorylation Beta_Oxidation β-Oxidation 13-OH-C16-CoA->Beta_Oxidation Chain Shortening Hydroxyl_Metabolism Hydroxyl Group Metabolism (e.g., P450 enzymes) 13-OH-C16-CoA->Hydroxyl_Metabolism Oxidation/Conjugation Degraded_Product1 Degraded_Product1 Thioesterases->Degraded_Product1 13-Hydroxyhexadecanoic Acid + CoA-SH Degraded_Product2 Degraded_Product2 Phosphatases->Degraded_Product2 Dephospho-CoA derivative Degraded_Product3 Degraded_Product3 Beta_Oxidation->Degraded_Product3 Shorter Acyl-CoAs Degraded_Product4 Degraded_Product4 Hydroxyl_Metabolism->Degraded_Product4 Further Oxidized/Conjugated Products

Caption: Potential degradation pathways of this compound.

experimental_workflow Start Start: Biological Sample Homogenization Homogenization (Ice-cold acidic buffer) Start->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Weak Anion Exchange) Supernatant->SPE Elution Elution SPE->Elution Drying Dry Down (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution (LC-MS compatible solvent) Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for this compound sample preparation.

troubleshooting_tree Problem Low Analyte Signal? Check_Recovery Internal Standard Recovery Low? Problem->Check_Recovery Yes Check_Peak_Shape Poor Peak Shape? Problem->Check_Peak_Shape No Extraction_Issue Extraction/Degradation Issue Check_Recovery->Extraction_Issue Yes SPE_Issue SPE Issue Check_Recovery->SPE_Issue No LC_Issue LC Method Issue Check_Peak_Shape->LC_Issue Yes MS_Issue MS Detection Issue Check_Peak_Shape->MS_Issue No Solution_Extraction Optimize Homogenization Work on Ice, Use Fresh Solvents Extraction_Issue->Solution_Extraction Solution_SPE Optimize SPE Conditions (Load, Wash, Elute) SPE_Issue->Solution_SPE Solution_LC Check Column, Mobile Phase, Injection Solvent LC_Issue->Solution_LC Solution_MS Optimize Source Conditions, Check for Ion Suppression MS_Issue->Solution_MS

Caption: Troubleshooting decision tree for low analyte signal.

References

Troubleshooting low yield in 13-hydroxyhexadecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 13-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and effective strategy is a two-step chemoenzymatic process. The first step involves the regioselective hydroxylation of hexadecanoic acid (palmitic acid) to produce 13-hydroxyhexadecanoic acid. This is typically achieved using a cytochrome P450 enzyme. The second step is the chemical conversion of the resulting hydroxy fatty acid into its corresponding CoA thioester.

Q2: Which enzyme is recommended for the C-13 hydroxylation of hexadecanoic acid?

A2: Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium is a well-characterized and highly active fatty acid hydroxylase. While the wild-type enzyme produces a mixture of ω-1, ω-2, and ω-3 hydroxy isomers of palmitic acid, engineered variants (mutants) of P450 BM3 can exhibit significantly altered and improved regioselectivity.[1][2][3] Specific mutations, for instance at residues F87, I263, and A328, have been shown to shift the hydroxylation position.[4] For selective C-13 hydroxylation (ω-3 position), it is crucial to use a P450 BM3 mutant with proven or engineered selectivity for this position.

Q3: What are the critical parameters for the enzymatic hydroxylation step?

A3: Key parameters include the choice of P450 BM3 mutant, the concentration and purity of the enzyme and substrate, the efficiency of the NADPH regeneration system, reaction temperature, pH, and incubation time. All these factors can significantly impact the yield and purity of 13-hydroxyhexadecanoic acid.

Q4: What methods can be used to convert 13-hydroxyhexadecanoic acid to its CoA ester?

A4: A common and effective method is the activation of the carboxylic acid group of 13-hydroxyhexadecanoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with Coenzyme A.[5][6] This method is generally high-yielding and proceeds under mild conditions.[5] Alternatively, enzymatic methods using long-chain acyl-CoA synthetases can be employed.[7][8][9]

Q5: How can I purify the final this compound product?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying long-chain acyl-CoA esters.[10] A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Troubleshooting Guides

Problem 1: Low or No Yield of 13-Hydroxyhexadecanoic Acid in the Enzymatic Step

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive or Low-Activity P450 Enzyme - Verify Enzyme Activity: Before the main reaction, perform a small-scale activity assay with a known substrate (e.g., lauric acid) to confirm enzyme viability. - Proper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Check Protein Concentration: Verify the protein concentration using a reliable method (e.g., Bradford or BCA assay).
Inefficient NADPH Regeneration System - Component Check: Ensure all components of the NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are fresh and active. - Optimize Component Ratios: The molar ratio of NADP+ to the regeneration system components is critical. Titrate the concentrations to find the optimal balance. - Cofactor Degradation: NADPH is unstable. Prepare solutions fresh and keep them on ice.
Poor Substrate Solubility - Use of a Co-solvent: Hexadecanoic acid has low aqueous solubility. A small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) can be used to aid dissolution before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can inhibit or denature the enzyme. - Detergent Use: Low concentrations of a non-ionic detergent (e.g., Triton X-100) can also improve substrate solubility.
Sub-optimal Reaction Conditions - pH: The optimal pH for P450 BM3 is typically around 7.4. Verify and adjust the pH of your buffer. - Temperature: The optimal temperature is generally between 25°C and 30°C. Higher temperatures can lead to enzyme denaturation. - Incubation Time: Monitor the reaction progress over time to determine the optimal incubation period. Prolonged incubation might lead to product degradation.
Incorrect P450 BM3 Mutant - Sequence Verification: If you have produced the mutant yourself, verify the DNA sequence to ensure the correct mutations were introduced. - Consult Literature: Refer to literature that describes P450 BM3 mutants with proven activity on long-chain fatty acids and desired regioselectivity.
Problem 2: Low Yield or Purity in the CoA Ligation Step

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Activation with CDI - Anhydrous Conditions: CDI is highly sensitive to moisture. Ensure all solvents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6] - Fresh CDI: Use a fresh bottle of high-purity CDI. Old or improperly stored CDI will be hydrolyzed and inactive. - Reaction Time and Temperature: Allow sufficient time for the activation of the carboxylic acid (typically 15-30 minutes at room temperature) before adding Coenzyme A.
Degradation of Coenzyme A - pH Control: Coenzyme A is unstable at alkaline pH. Maintain the pH of the reaction mixture between 7.0 and 7.5. - Fresh Coenzyme A: Use high-quality Coenzyme A and prepare solutions immediately before use.
Side Reactions with CDI - Stoichiometry: Use a slight excess of CDI (e.g., 1.1-1.2 equivalents) for the activation step. A large excess can lead to side reactions with the hydroxyl group of the fatty acid or with Coenzyme A.[11] - Urea (B33335) Formation: If an amine is present as an impurity, urea formation can occur as a side reaction.[11] Ensure all reagents and solvents are of high purity.
Low Solubility of Reactants - Solvent System: A mixture of an organic solvent (e.g., THF or DMF) and an aqueous buffer is often used to dissolve both the activated fatty acid and Coenzyme A. Optimize the ratio of the organic solvent to the aqueous buffer.
Problem 3: Difficulty in Purifying this compound by HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Sample Overload: Inject a smaller amount of the sample onto the column. - Inappropriate Mobile Phase pH: Adjust the pH of the aqueous buffer to ensure the analyte is in a single ionic form. - Column Contamination: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.
Irreproducible Retention Times - Temperature Fluctuations: Use a column oven to maintain a constant temperature. - Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is delivering the correct composition.[12] - Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Co-elution with Impurities - Optimize Gradient: Adjust the gradient slope to improve the separation of the target compound from impurities. - Change Stationary Phase: If resolution is still poor, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
Low Recovery from the Column - Adsorption to Column: The hydroxyl group can sometimes interact with the silica (B1680970) backbone of the column. Adding a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase can help. - Precipitation on Column: Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13-Hydroxyhexadecanoic Acid

This protocol is based on the use of an engineered Cytochrome P450 BM3. The specific activity and optimal conditions may vary depending on the mutant used.

Materials:

  • Engineered Cytochrome P450 BM3 (with enhanced ω-3 hydroxylation activity for C16 fatty acids)

  • Hexadecanoic acid (palmitic acid)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADP+ sodium salt

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • DMSO

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADP+, 10 mM G6P, and 1 U/mL G6PDH.

  • Add the P450 BM3 mutant to a final concentration of 1-5 µM.

  • Prepare a stock solution of hexadecanoic acid (e.g., 100 mM in DMSO).

  • Start the reaction by adding the hexadecanoic acid stock solution to the reaction mixture to a final concentration of 1 mM. The final DMSO concentration should not exceed 1% (v/v).

  • Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 4-24 hours.

  • Monitor the reaction progress by taking aliquots at different time points, quenching the reaction by acidification with 1 M HCl to pH 2, and extracting with an equal volume of ethyl acetate.

  • Analyze the organic extract by GC-MS or LC-MS after derivatization (e.g., silylation or methylation) to determine the conversion and regioselectivity.

  • Once the reaction is complete, acidify the entire reaction mixture and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 13-hydroxyhexadecanoic acid.

Protocol 2: Synthesis of this compound

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) for the activation of the carboxylic acid.

Materials:

  • 13-Hydroxyhexadecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Argon or nitrogen gas

Procedure:

  • Dissolve 13-hydroxyhexadecanoic acid (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add CDI (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in cold 0.5 M sodium bicarbonate buffer (pH 7.5).

  • Slowly add the Coenzyme A solution to the activated fatty acid solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by RP-HPLC.

  • Once the reaction is complete, the product can be purified directly by preparative RP-HPLC.

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Hydroxylation of Hexadecanoic Acid

ParameterTypical RangeNotes
Enzyme Concentration0.5 - 5 µMHigher concentrations may increase the reaction rate but also the cost.
Substrate Concentration0.1 - 1 mMLimited by substrate solubility.
NADP+ Concentration0.5 - 2 mM
G6P Concentration5 - 20 mMShould be in excess relative to the substrate.
G6PDH Activity0.5 - 2 U/mL
Temperature25 - 30 °CHigher temperatures can lead to enzyme inactivation.
pH7.0 - 8.0P450 BM3 is generally most active at a slightly alkaline pH.
Incubation Time4 - 24 hoursMonitor for optimal conversion and to avoid product degradation.

Table 2: Comparison of Activating Agents for Acyl-CoA Synthesis

Activating AgentAdvantagesDisadvantages
Carbonyldiimidazole (CDI) High yield, mild reaction conditions, byproducts are easily removed.[5][6]Moisture sensitive, can have side reactions if not used carefully.[11]
N,N'-Dicyclohexylcarbodiimide (DCC) Effective coupling agent.Forms insoluble dicyclohexylurea byproduct which can be difficult to remove completely.
Acyl-CoA Synthetase (Enzymatic) High specificity, avoids harsh chemical reagents.[7][8][9]Enzyme can be expensive and may have specific substrate requirements.

Visualizations

Synthesis_Workflow Hexadecanoic_Acid Hexadecanoic Acid Hydroxylation Enzymatic Hydroxylation Hexadecanoic_Acid->Hydroxylation P450 Engineered P450 BM3 + NADPH Regeneration System P450->Hydroxylation Hydroxy_Acid 13-Hydroxyhexadecanoic Acid Hydroxylation->Hydroxy_Acid CDI CDI Activation Hydroxy_Acid->CDI CoA_Ligation CoA Ligation CDI->CoA_Ligation Product This compound CoA_Ligation->Product CoA Coenzyme A CoA->CoA_Ligation Purification RP-HPLC Purification Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Chemoenzymatic synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Step1 Analyze Intermediate: 13-Hydroxyhexadecanoic Acid Present? Start->Check_Step1 Troubleshoot_Step1 Troubleshoot Hydroxylation Step: - Enzyme Activity - NADPH Regeneration - Reaction Conditions Check_Step1->Troubleshoot_Step1 No Troubleshoot_Step2 Troubleshoot CoA Ligation Step: - Reagent Quality (CDI, CoA) - Anhydrous Conditions - Reaction pH Check_Step1->Troubleshoot_Step2 Yes Check_Purification Check HPLC Purification: - Peak Shape - Retention Time - Recovery Troubleshoot_Step1->Check_Purification Troubleshoot_Step2->Check_Purification

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Mass Spectrometry Analysis of 13-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 13-hydroxyhexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2]

Q2: What are the primary sources of matrix effects in biological samples for acyl-CoA analysis?

A2: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant contributors to matrix effects, especially when using electrospray ionization (ESI).[2] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with its ionization.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the baseline signal indicate ion suppression, while peaks indicate ion enhancement.[2]

  • Post-Extraction Spiking: This quantitative method compares the signal response of this compound in a clean solvent to its response when spiked into a blank matrix extract after the sample preparation process. The percentage difference between these signals reveals the degree of matrix effect.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Low or inconsistent signal intensity for this compound.

This is a classic symptom of ion suppression due to matrix effects.[2]

Potential Cause Troubleshooting Steps
High concentration of interfering matrix components. Dilute the sample: A simple dilution can reduce the concentration of interfering molecules. However, ensure the analyte concentration remains above the instrument's limit of detection.[2]
Co-elution of this compound with matrix components. Optimize chromatography: Modify the liquid chromatography (LC) method to improve the separation of the analyte from interfering compounds. This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[2]
Inefficient removal of phospholipids during sample preparation. Improve sample preparation: Employ more rigorous sample cleanup techniques. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids.[1] Consider specialized techniques like HybridSPE, which combines protein precipitation with phospholipid removal.[1]

Issue 2: Poor recovery of this compound after sample preparation.

Low recovery can be due to analyte degradation or inefficient extraction.

Potential Cause Troubleshooting Steps
Analyte degradation. Maintain sample stability: this compound is susceptible to hydrolysis, especially in alkaline aqueous solutions. Process samples quickly on ice and store them at -80°C. Avoid repeated freeze-thaw cycles.[4]
Inefficient extraction from the biological matrix. Optimize extraction protocol: Ensure complete cell lysis and tissue homogenization. The choice of extraction solvent is critical; methods often involve homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[4]
Loss of analyte during Solid-Phase Extraction (SPE). Optimize SPE procedure: Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs and is properly conditioned and equilibrated. Optimize the wash and elution steps to maximize analyte recovery while minimizing the elution of interfering compounds.[4]

Quantitative Data Summary

The choice of sample preparation method significantly impacts the removal of interfering substances and the recovery of the analyte. The following table summarizes the effectiveness of common techniques in reducing matrix effects for long-chain acyl-CoAs.

Sample Preparation Technique Effectiveness in Phospholipid Removal Analyte Recovery for Long-Chain Acyl-CoAs Key Advantages Considerations
Protein Precipitation (PPT) Low to MediumVariable, potential for co-precipitationSimple and fastHigh risk of significant matrix effects due to residual phospholipids.[5]
Liquid-Liquid Extraction (LLE) Medium to HighGood, but can be variable for polar analytesProvides cleaner extracts than PPTAnalyte recovery can be low, especially for more polar compounds.[5]
Solid-Phase Extraction (SPE) HighGood to High (typically 70-80% or higher)[6]Excellent for sample cleanup and reducing matrix effects[7]Requires method development to optimize the sorbent, wash, and elution steps.[1]
HybridSPE-Phospholipid Very High (>99%)[1]HighCombines the simplicity of PPT with highly selective phospholipid removalHigher cost per sample compared to other methods.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Plasma

This protocol is a general guideline for enriching long-chain acyl-CoAs and removing matrix interferences from plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Acidic solution (e.g., 2% formic acid in water)

  • SPE cartridges (e.g., C18)

  • Methanol

  • Water

  • Acidic aqueous wash solution (e.g., 0.1% formic acid in water)

  • Moderately non-polar wash solvent (e.g., methanol)

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • Nitrogen evaporator

  • Reconstitution solvent compatible with LC-MS mobile phase

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of an acidic solution to disrupt protein binding. Vortex to mix.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing (Polar Interferences): Wash the cartridge with 1 mL of an acidic aqueous solution to remove salts and other polar interferences.[1]

  • Washing (Phospholipid Removal): Wash the cartridge with 1 mL of a moderately non-polar solvent like methanol. This step is crucial for removing phospholipids.[1]

  • Elution: Elute the this compound and other long-chain acyl-CoAs with 1 mL of the elution solvent.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.[1]

Protocol 2: Assessment of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantification of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the initial mobile phase or a clean solvent at a known concentration.[2]

    • Set B (Blank Matrix Extract): Process a blank plasma or tissue sample (without the analyte) through the entire sample preparation workflow.[2]

    • Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as Set A.[2]

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = [(Peak Area in Set C / Peak Area in Set A) - 1] * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_outcome Outcome start Inconsistent or Low Signal for This compound assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) start->assess_me Suspect Matrix Effect check_recovery Check Analyte Recovery assess_me->check_recovery No Significant Matrix Effect optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) assess_me->optimize_sp Matrix Effect Confirmed check_recovery->optimize_sp Low Recovery optimize_lc Optimize Chromatography optimize_sp->optimize_lc end Reliable Quantification optimize_sp->end dilute Dilute Sample optimize_lc->dilute optimize_lc->end dilute->end

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow start Plasma Sample pretreatment 1. Sample Pre-treatment (Acidification & Internal Standard) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading wash1 4. Wash 1 (Remove Polar Interferences) loading->wash1 wash2 5. Wash 2 (Remove Phospholipids) wash1->wash2 elution 6. Elution of Acyl-CoAs wash2->elution end 7. Evaporation & Reconstitution for LC-MS/MS elution->end

References

Technical Support Center: Optimizing Enzyme Kinetic Assays with 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize enzyme kinetic assays using 13-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes metabolize it?

A1: this compound is a long-chain acyl-CoA thioester. It is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The primary enzyme that metabolizes this compound is Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is part of the mitochondrial trifunctional protein (TFP). LCHAD catalyzes the conversion of this compound to 13-oxohexadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2][3][4]

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

A2: Long-chain acyl-CoAs like this compound have low solubility in aqueous buffers and a tendency to form micelles, which can affect enzyme kinetics.[5][6] To improve solubility and prevent aggregation, consider the following:

  • Use of Detergents: Non-ionic detergents such as Triton X-100 or CHAPS can be used at concentrations below their critical micelle concentration (CMC) to aid in solubilizing the substrate.

  • BSA Conjugation: Bovine serum albumin (BSA) can bind to long-chain acyl-CoAs, preventing micelle formation and increasing their availability to the enzyme.

  • Solvent Stock: Prepare a concentrated stock solution of this compound in an organic solvent like ethanol (B145695) or DMSO and then dilute it into the assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect enzyme activity.

  • pH and Ionic Strength: The solubility of long-chain acyl-CoAs can be influenced by the pH and ionic strength of the buffer.[5] It is advisable to empirically determine the optimal buffer conditions for your specific assay.

Q3: What are the common causes of high background signal in my LCHAD assay?

A3: High background signal in an LCHAD assay, which is often monitored by the increase in NADH fluorescence or absorbance, can be due to several factors:

  • Contaminating Enzymes: The presence of other dehydrogenases in your enzyme preparation that can reduce NAD+ independently of this compound.

  • Substrate Instability: Spontaneous degradation of the substrate could lead to the production of interfering compounds.

  • Non-enzymatic Reduction of NAD+: Some components in the reaction mixture might be causing the non-enzymatic reduction of NAD+.

  • Autofluorescence of Reagents: The intrinsic fluorescence of some of the reagents at the excitation and emission wavelengths used for NADH detection.

Q4: Can this compound exhibit substrate inhibition?

A4: Yes, long-chain acyl-CoAs can exhibit substrate inhibition at high concentrations, often due to the formation of micelles that can sequester the substrate, making it unavailable to the enzyme, or by acting as detergents that can denature the enzyme.[5][7] It is crucial to determine the optimal substrate concentration range for your enzyme to avoid this phenomenon.

Troubleshooting Guide

Problem 1: Low or no enzyme activity detected.

Potential Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate.
Incorrect Assay Conditions Verify the pH, temperature, and ionic strength of the assay buffer are optimal for your enzyme.
Substrate Unavailability Improve the solubility of this compound by using BSA or a non-ionic detergent. Ensure the substrate is not degraded; use freshly prepared solutions.
Missing Cofactors Confirm that the necessary cofactor, NAD+, is present at the correct concentration in the reaction mixture.

Problem 2: Poor reproducibility of kinetic data.

Potential Cause Recommended Solution
Pipetting Inaccuracies Calibrate your pipettes regularly. For improved consistency, prepare a master mix of reagents for all reactions.
Inconsistent Incubation Times Use a multichannel pipette or a repeating pipette to start all reactions simultaneously. Ensure a consistent pre-incubation time for all components to reach thermal equilibrium.
Substrate Precipitation Visually inspect the reaction mixture for any precipitation of this compound. If observed, optimize the solubilization method.
Variable Enzyme Concentration Ensure the enzyme stock solution is homogenous before aliquoting.

Problem 3: The reaction rate is not linear over time.

Potential Cause Recommended Solution
Substrate Depletion Use a lower enzyme concentration or a higher initial substrate concentration to ensure the reaction rate remains linear during the measurement period.
Product Inhibition The accumulation of the product, 13-oxohexadecanoyl-CoA or NADH, may be inhibiting the enzyme. Measure the initial reaction velocity where the product concentration is minimal.
Enzyme Instability The enzyme may be unstable under the assay conditions. Perform a time-course experiment to determine the time frame during which the enzyme remains active.

Quantitative Data

The following table presents representative kinetic parameters for Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) with a long-chain substrate. Note that the specific values for this compound may vary and should be determined empirically.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Pig Heart L-3-hydroxyacyl-CoA dehydrogenase3-hydroxydecanoyl-CoA~5~150[8]
Pig Heart L-3-hydroxyacyl-CoA dehydrogenase3-hydroxypalmitoyl-CoA~5~100[8]

These values are approximate and derived from published data for similar substrates to provide a general reference.[8]

Experimental Protocols

Protocol: Spectrophotometric Assay for LCHAD Activity

This protocol is a general guideline for measuring the activity of Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) by monitoring the increase in absorbance at 340 nm due to the production of NADH.[9]

Materials:

  • Purified LCHAD enzyme

  • This compound

  • NAD+

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of ethanol or DMSO and then dilute with the assay buffer containing BSA to the desired stock concentration.

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer, NAD+ (final concentration typically 0.1-1 mM), and the this compound solution. The final concentration of the substrate should be varied to determine kinetic parameters.

  • Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the reaction: Add a small volume of the purified LCHAD enzyme to the cuvette and mix quickly.

  • Monitor the reaction: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a total of 3-5 minutes.

  • Calculate the initial velocity: Determine the initial linear rate of increase in absorbance at 340 nm. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1) to convert the rate of change in absorbance to the rate of NADH production.

Visualizations

FattyAcidBetaOxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O 13_Hydroxyhexadecanoyl_CoA This compound Enoyl_CoA_Hydratase->13_Hydroxyhexadecanoyl_CoA LCHAD LCHAD (Long-chain 3-hydroxyacyl-CoA dehydrogenase) 13_Hydroxyhexadecanoyl_CoA->LCHAD NAD+ -> NADH Ketoacyl_CoA 13-Oxohexadecanoyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA

Caption: Mitochondrial fatty acid β-oxidation pathway.

TroubleshootingWorkflow cluster_start Problem Identification cluster_checks Initial Checks cluster_substrate Substrate Issues cluster_inhibition Inhibition/Artifacts Start Low or No Enzyme Activity Check_Enzyme Is the enzyme active? (Use positive control) Start->Check_Enzyme Check_Reagents Are all reagents present and at correct concentrations? Check_Enzyme->Check_Reagents Yes Resolved Problem Resolved Check_Enzyme->Resolved No, replace enzyme Check_Conditions Are assay conditions (pH, temp) optimal? Check_Reagents->Check_Conditions Yes Check_Reagents->Resolved No, remake reagents Check_Solubility Is the substrate soluble? (Visual inspection) Check_Conditions->Check_Solubility Yes Check_Conditions->Resolved No, adjust conditions Optimize_Solubility Optimize solubilization (BSA, detergent) Check_Solubility->Optimize_Solubility No Check_Inhibition Is there substrate/product inhibition? (Vary concentrations) Check_Solubility->Check_Inhibition Yes Optimize_Solubility->Check_Inhibition Check_Background Is there high background signal? (No enzyme control) Check_Inhibition->Check_Background No Check_Inhibition->Resolved Yes, adjust concentrations Check_Background->Resolved No Check_Background->Resolved Yes, identify source

Caption: Troubleshooting workflow for enzyme kinetic assays.

References

Technical Support Center: 13-Hydroxyhexadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-hydroxyhexadecanoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of contamination in this compound standards?

A1: Contamination in this compound standards can arise from several sources, broadly categorized as synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are residual starting materials, byproducts, or reagents from the chemical or enzymatic synthesis process. Without a specific, publicly available synthesis protocol for this compound, it is challenging to pinpoint exact synthesis-related impurities. However, common impurities in the synthesis of similar long-chain acyl-CoAs can include unreacted fatty acids (13-hydroxyhexadecanoic acid), residual Coenzyme A, and solvents used during purification.

  • Degradation Products: this compound is susceptible to degradation, primarily through hydrolysis and oxidation. The most common degradation pathway is the peroxisomal beta-oxidation of the fatty acyl chain. This process results in the shortening of the carbon chain, leading to the formation of shorter-chain hydroxy acyl-CoAs, such as 11-hydroxytetradecanoyl-CoA and 9-hydroxydodecanoyl-CoA.

Q2: How can I assess the purity of my this compound standard?

  • LC-MS/MS: This is a highly sensitive and specific method for identifying and quantifying the parent molecule and any potential contaminants. A reversed-phase HPLC or UPLC method coupled to a tandem mass spectrometer (MS/MS) can separate this compound from its shorter-chain degradation products and other impurities.

  • NMR Spectroscopy: High-field ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities. While less sensitive than LC-MS, NMR is a powerful tool for structural confirmation and can detect impurities present at significant levels.

Q3: My experimental results are inconsistent. Could contamination in my this compound standard be the cause?

A3: Yes, contamination can significantly impact experimental outcomes. The presence of shorter-chain hydroxy acyl-CoAs or other impurities can lead to:

  • Inaccurate quantification: If the contaminants have similar properties to this compound, they may be co-detected, leading to an overestimation of the concentration of the target analyte.

  • Altered biological activity: Contaminants may have their own biological effects, leading to unexpected or confounding results in cell-based assays or other functional experiments. For example, different chain-length acyl-CoAs can have varying affinities for enzymes and receptors.

  • Competitive inhibition: Impurities can compete with this compound for binding to enzymes or receptors, altering the observed kinetics or signaling outcomes.

It is crucial to verify the purity of your standard before use, especially when encountering unexpected or irreproducible results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Multiple peaks observed in LC-MS analysis of the standard. Degradation of the standard into shorter-chain hydroxy acyl-CoAs.1. Confirm the identity of the additional peaks using MS/MS fragmentation analysis (see Experimental Protocols). 2. If degradation is confirmed, obtain a fresh, certified standard. 3. Store the standard under the recommended conditions (typically at -80°C in a non-protic solvent) to minimize further degradation.
Lower than expected biological activity in a cell-based assay. 1. Inaccurate concentration due to the presence of non-active impurities. 2. Degradation of the standard.1. Re-quantify the standard using a validated LC-MS or NMR method. 2. Assess the purity of the standard to check for degradation products. 3. If purity is confirmed, troubleshoot other experimental parameters.
Broad or tailing peaks in HPLC analysis. Poor chromatographic separation from closely related impurities.Optimize the HPLC method. Consider using a longer column, a shallower gradient, or a different stationary phase to improve resolution between this compound and potential contaminants.
Inconsistent results between different lots of the standard. Lot-to-lot variability in purity.1. Request a Certificate of Analysis (CoA) from the supplier for each lot, if available.[1][2] 2. Perform in-house purity analysis on each new lot before use to ensure consistency.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Purity Assessment

This protocol outlines a general method for the separation and identification of this compound and its potential degradation products.

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent (e.g., 80:20 methanol:water) to a final concentration of 1 µg/mL.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor and Product Ions:
  • This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion. The exact m/z values will depend on the specific adducts formed.
  • Potential Degradation Products: Monitor for the corresponding transitions of shorter-chain hydroxy acyl-CoAs (e.g., 11-hydroxytetradecanoyl-CoA, 9-hydroxydodecanoyl-CoA).
  • Collision Energy: Optimize for each transition to achieve the best signal intensity.

Protocol 2: ¹H and ¹³C NMR for Structural Verification and Impurity Detection

This protocol provides a general guideline for NMR analysis.

1. Sample Preparation:

  • Dissolve a sufficient amount of the this compound standard in a deuterated solvent (e.g., MeOD-d₄).

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.
  • Experiments:
  • ¹H NMR: To observe the proton signals and their integrations.
  • ¹³C NMR: To identify the carbon skeleton.
  • COSY: To establish proton-proton correlations.
  • HSQC: To correlate protons to their directly attached carbons.
  • HMBC: To identify long-range proton-carbon correlations.

3. Data Analysis:

  • Compare the acquired spectra with expected chemical shifts for this compound.
  • Integrate signals in the ¹H NMR to quantify the relative amounts of the main compound and any impurities. Signals corresponding to shorter acyl chains or free Coenzyme A would indicate contamination.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Standard This compound Standard Dissolution Dissolve in appropriate solvent Standard->Dissolution LCMS LC-MS/MS Analysis Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Purity Purity Assessment LCMS->Purity ID Impurity Identification LCMS->ID NMR->Purity NMR->ID

Caption: Experimental workflow for the purity assessment of this compound standards.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Ligand This compound (or related lipids) PPAR PPARα/γ Ligand->PPAR Binds GPR55 GPR55 Ligand->GPR55 Binds Gene Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene Regulates Calcium Intracellular Ca²⁺ Release GPR55->Calcium Induces

Caption: Putative signaling pathways for this compound based on related lipid molecules.

References

Technical Support Center: Stability and Handling of 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 13-hydroxyhexadecanoyl-CoA in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological context to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am preparing a stock solution of this compound. What is the best solvent to use for long-term storage?

A1: For long-term storage, it is crucial to minimize hydrolysis of the thioester bond. Based on general practices for long-chain acyl-CoAs, preparing stock solutions in an acidic buffer and storing at very low temperatures is recommended. Acyl-CoA thioesters have been shown to be stable for over six months when stored in 10% trichloroacetic acid (TCA) at -80°C[1]. For immediate or short-term use in biological assays, dissolving in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting to the final concentration in an appropriate aqueous buffer is a common practice. However, aqueous solutions of long-chain acyl-CoAs are generally not stable for extended periods[2][3].

Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?

A2: Yes, the instability of this compound can lead to significant variability in experimental outcomes. The thioester linkage is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of certain enzymes in your experimental system[4][5][6][7]. It is advisable to prepare fresh solutions for each experiment or to aliquot and store them under conditions that preserve their stability (acidic pH, -80°C)[1]. You can also assess the integrity of your stock solution using the HPLC protocol detailed below.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation:

  • pH: Maintain the pH of your aqueous solutions between 6.8 and 7.4, as extreme pH levels can accelerate hydrolysis[8].

  • Temperature: Keep solutions on ice whenever possible and avoid repeated freeze-thaw cycles[1].

  • Fresh Preparation: Ideally, prepare solutions fresh for each experiment.

  • Enzyme Inhibitors: If working with cell lysates or other biological samples, consider the presence of acyl-CoA hydrolases and use appropriate inhibitors if necessary.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway in a non-enzymatic context is the hydrolysis of the thioester bond, which yields coenzyme A (CoASH) and 13-hydroxyhexadecanoic acid. In a biological system, it can also be a substrate for various enzymes, including acyl-CoA hydrolases[4][5][6][7].

Stability of this compound in Different Solvents

Solvent SystemTemperatureExpected Relative StabilityRecommendations
Aqueous Buffer (pH 6.8-7.4)25°CLowNot recommended for storage. Prepare fresh before use.
Aqueous Buffer (pH 6.8-7.4)4°CLow to MediumSuitable for short-term storage (a few hours). Keep on ice during experiments.
Acidic Aqueous Solution (e.g., 10% TCA)-80°CHighRecommended for long-term storage (months)[1].
50% Methanol in 50 mM Ammonium Acetate (pH 7)4°CMediumA common reconstitution solvent for LC-MS analysis that offers moderate stability for the duration of the analysis[9].
Pure DMSO or Ethanol-20°CHighCan be used for preparing concentrated stock solutions. Minimize water content. Before use in aqueous assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocol: Assessing the Stability of this compound by HPLC

This protocol allows for the quantification of intact this compound over time to determine its stability in a given solvent.

1. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound.

  • Dissolve in the chosen solvent (e.g., aqueous buffer, DMSO) to a known concentration.

2. Incubation:

  • Aliquot the stock solution into several vials.

  • Incubate the vials at the desired temperature (e.g., 4°C, 25°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately stop any further degradation by freezing it at -80°C or by adding an acidic solution to lower the pH.

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs[10].

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 75 mM KH₂PO₄, pH 4.9[10][11].

    • Solvent B: Acetonitrile containing 600 mM acetic acid[10][11].

  • Gradient Program:

    • Start with a suitable percentage of Solvent B (e.g., 44%) and increase it over time to elute the this compound[11]. The exact gradient will need to be optimized for your specific column and system.

  • Detection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A[10].

  • Quantification:

    • Inject a known amount of a freshly prepared standard solution of this compound to determine its retention time and peak area.

    • Inject the samples from the different time points.

    • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at time zero.

4. Data Analysis:

  • Plot the percentage of remaining this compound against time.

  • From this plot, you can determine the degradation rate and the half-life of the compound in the tested solvent and temperature.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution in Test Solvent aliquot Aliquot Samples prep_stock->aliquot incubate Incubate at Desired Temperature aliquot->incubate timepoint Collect Samples at Time Points incubate->timepoint hplc HPLC Analysis (C18 Column, UV 260 nm) timepoint->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot calculate Calculate Half-life and Degradation Rate plot->calculate

Workflow for assessing the stability of this compound.
Signaling Pathway: this compound as a PPARα Ligand

Long-chain acyl-CoAs, including likely derivatives such as this compound, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα[12][13]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism[14][15][16].

G LCA_CoA This compound (or other Long-Chain Acyl-CoAs) PPARa PPARα LCA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., enzymes for β-oxidation) PPRE->TargetGenes LipidMetabolism Increased Lipid Metabolism & Fatty Acid Oxidation TargetGenes->LipidMetabolism

Activation of PPARα signaling by long-chain acyl-CoAs.

References

Technical Support Center: 13-Hydroxyhexadecanoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts and overcoming challenges in 13-hydroxyhexadecanoyl-CoA research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifacts when quantifying this compound by LC-MS/MS?

A1: The primary sources of artifacts in LC-MS/MS analysis of this compound include:

  • In-source decay or fragmentation: The molecule can fragment within the mass spectrometer's ion source, leading to an underestimation of the parent ion and the appearance of fragment ions that could be misinterpreted as other compounds.[1][2][3][4][5] A common neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[6][7]

  • Isotopic overlap: Natural isotopes of other co-eluting lipids can interfere with the signal of this compound, especially when using low-resolution mass spectrometers.

  • Sample handling and storage: Improper handling and storage can lead to degradation of this compound through oxidation or enzymatic activity. It is crucial to minimize freeze-thaw cycles and store samples at -80°C.[8]

  • Matrix effects: Components of the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: To minimize degradation, follow these guidelines:

  • Rapid processing: Process samples as quickly as possible on ice to reduce enzymatic activity.

  • Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the hydroxyl group and any potential double bonds.

  • pH control: Maintain a slightly acidic pH during extraction to improve the stability of the CoA ester.

  • Storage: Store extracts in an inert atmosphere (e.g., under argon or nitrogen) at -80°C for long-term storage. For short-term storage, keep samples at 4°C in the autosampler for no longer than 24-48 hours.[8]

Q3: What are the recommended internal standards for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 13C- or D-labeled this compound. If this is not available, a structurally similar odd-chain hydroxy fatty acyl-CoA (e.g., 13-hydroxyheptadecanoyl-CoA) can be used. This will help to correct for variations in extraction efficiency and matrix effects.

II. Troubleshooting Guides

A. LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low signal intensity for this compound 1. Inefficient extraction. 2. Degradation during sample preparation. 3. Suboptimal MS parameters. 4. Ion suppression from matrix components.1. Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. 2. Review sample handling procedures; ensure rapid processing on ice and the use of antioxidants.[8] 3. Optimize MS parameters such as collision energy and cone voltage specifically for this compound. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[7] 4. Dilute the sample or improve the cleanup procedure to reduce matrix effects.
High background noise or interfering peaks 1. Contamination from solvents or labware. 2. Co-elution of isobaric compounds. 3. In-source fragmentation of other lipids.[1][3]1. Use high-purity solvents and pre-cleaned labware. 2. Optimize the chromatographic separation by adjusting the gradient, flow rate, or using a different column. 3. Adjust ion source parameters (e.g., temperature, voltages) to minimize in-source decay.
Poor reproducibility 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuation in MS performance.1. Standardize all sample preparation steps and use an internal standard. 2. Keep the autosampler at a low temperature (e.g., 4°C) and limit the run time. 3. Regularly check the MS performance with a standard solution.
B. GC-MS Analysis (with derivatization)
Problem Potential Cause Troubleshooting Steps
Incomplete derivatization 1. Presence of water or other protic solvents. 2. Insufficient reagent concentration or reaction time/temperature.1. Ensure samples are completely dry before adding the derivatization reagent.[9] 2. Optimize the derivatization conditions (reagent volume, temperature, and time) for this compound. Common derivatizing agents for hydroxyl and carboxyl groups include BSTFA with TMCS.[9][10]
Multiple derivatization products 1. Side reactions due to harsh derivatization conditions. 2. Presence of impurities in the sample or reagents.1. Use milder derivatization conditions (lower temperature, shorter time). 2. Use high-purity reagents and ensure the sample is clean before derivatization.
Peak tailing or poor peak shape 1. Incomplete derivatization leaving polar groups. 2. Adsorption of the analyte to active sites in the GC system.1. Re-optimize the derivatization protocol. 2. Use a deactivated liner and column. Consider silylating the liner.

III. Experimental Protocols

A. Protocol for LC-MS/MS Quantification of this compound

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Acidify the sample (e.g., cell lysate, plasma) with 0.1% formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. LC-MS/MS Parameters

Parameter Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Monitor the transition from the precursor ion [M+H]+ to a product ion resulting from the neutral loss of 507 Da.[6][7] A second, qualitative transition to m/z 428 can also be monitored.[6]
Collision Energy Optimize for the specific instrument and analyte.
B. Protocol for GC-MS Analysis of this compound (as TMS derivative)

1. Hydrolysis and Extraction

  • Hydrolyze the acyl-CoA by adding 1 M NaOH and heating at 60°C for 30 minutes to release the free fatty acid.

  • Acidify the sample with HCl to pH < 3.

  • Extract the 13-hydroxyhexadecanoic acid with a nonpolar solvent like hexane (B92381) or ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[9]

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Parameters

Parameter Value
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan or selected ion monitoring (SIM) for target ions.

IV. Signaling Pathways and Experimental Workflows

A. Potential Signaling Roles of this compound

Long-chain acyl-CoAs are increasingly recognized for their roles in cellular signaling.[12] this compound, as a hydroxylated long-chain acyl-CoA, may be involved in pathways sensitive to lipid peroxidation and fatty acid metabolism.

1. Ferroptosis Signaling Pathway

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme that activates polyunsaturated fatty acids, making them substrates for lipid peroxidation and subsequent ferroptosis.[12][13][14][15][16] It is plausible that this compound could modulate this pathway, either as a substrate for further reactions or as a regulator of enzymes like ACSL4.

Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acids ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PL_PUFA Phospholipids with PUFA LPCAT3->PL_PUFA LOX Lipoxygenases PL_PUFA->LOX Lipid_Peroxides Lipid Peroxides LOX->Lipid_Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis GPX4 GPX4 Lipid_Peroxides->GPX4 H13_HCoA This compound H13_HCoA->ACSL4 Modulation? H13_HCoA->LOX Substrate? Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols

Fig 1. Potential involvement of this compound in the ferroptosis pathway.

2. PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[17][18] Fatty acids and their derivatives are known ligands for PPARs.[19] this compound could potentially act as a ligand or precursor to a ligand for PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.[20][21]

PPAR_Signaling H13_HCoA This compound PPARa PPARα H13_HCoA->PPARa Ligand Binding? PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates

Fig 2. Hypothetical activation of PPARα signaling by this compound.
B. Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MS LC-MS/MS Analysis SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis

Fig 3. General experimental workflow for the analysis of this compound.

References

Technical Support Center: Measurement of 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the measurement of 13-hydroxyhexadecanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accurate measurement of this compound?

A1: The accurate quantification of this compound is primarily influenced by three critical factors:

  • Analyte Stability: Long-chain acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly, keep samples on ice, and use appropriate buffers to maintain the integrity of the analyte. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Repeated freeze-thaw cycles should be avoided.

  • Extraction Efficiency: The choice of extraction method and solvent is critical for achieving good recovery. A common approach involves homogenization in an acidic buffer followed by organic solvent extraction and solid-phase extraction (SPE) for purification.[1]

  • Matrix Effects: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.

Q2: Where can I obtain a standard for this compound?

A2: Currently, a certified analytical standard for this compound may not be readily available from major commercial suppliers. MedChemExpress lists the compound, but it is advisable to inquire about its availability and purity for use as a quantitative standard. Alternatively, custom synthesis may be required. Several enzymatic and chemical synthesis routes for other long-chain acyl-CoAs have been described and could potentially be adapted.[2][3]

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: A stable isotope-labeled internal standard (SIL-IS) of this compound would be ideal as it shares very similar physicochemical properties with the analyte and can effectively compensate for matrix effects and variability in extraction and ionization. In the absence of a specific SIL-IS, a structurally similar odd-chain length 3-hydroxyacyl-CoA or a deuterated long-chain acyl-CoA can be used as a surrogate internal standard.

Troubleshooting Guides

Poor or No Signal for this compound

If you are observing a weak or absent signal for your analyte, consider the following troubleshooting steps:

Potential CauseTroubleshooting Steps
Analyte Degradation • Process fresh samples immediately or ensure they were properly flash-frozen and stored at -80°C. • Keep samples on ice throughout the extraction procedure. • Use freshly prepared, high-purity solvents and buffers.
Inefficient Extraction • Ensure complete homogenization of the tissue or cell sample. • Optimize the solvent-to-sample ratio. • Evaluate the efficiency of your solid-phase extraction (SPE) by testing different sorbents (e.g., C18, anion exchange).
Mass Spectrometer Settings • Confirm the correct precursor and product ion masses (MRM transitions) for this compound. • Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). • Check the cleanliness of the ion source and perform routine maintenance.
Low Analyte Concentration • Increase the amount of starting material (tissue or cells). • Concentrate the final extract before LC-MS/MS analysis.

Calibration Curve Issues

Non-linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification. Here are common causes and solutions:

Potential CauseTroubleshooting Steps
Detector Saturation • Dilute the higher concentration standards to fall within the linear range of the detector. • Reduce the injection volume. • Optimize MS parameters by reducing detector gain or dwell time.
Matrix Effects • Improve sample cleanup by using a more rigorous SPE protocol or employing a different sorbent. • Dilute the sample extract to minimize the concentration of interfering matrix components. • Ensure the use of an appropriate internal standard that co-elutes with the analyte.
Inappropriate Regression Model • Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). The simplest model that adequately describes the data should be used.
Standard Preparation Errors • Carefully prepare a fresh set of calibration standards. • Ensure the purity and accurate concentration of the stock standard solution.
High Variability in Calibration Points

High variability or poor precision in your calibration standards can be addressed with the following:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation • Ensure consistent and precise pipetting and handling for all standards. • Use an automated liquid handler for improved precision if available.
LC System Issues • Check for leaks in the LC system. • Ensure the autosampler is functioning correctly and consistently injecting the set volume. • Equilibrate the column for a sufficient time before starting the analytical run.
Analyte Instability in Autosampler • Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the analyte in prepared samples. • Limit the time samples are stored in the autosampler before injection.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for the extraction of this compound from various tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the weighed tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 5 mL of ACN:Isopropanol (1:1, v/v) to the homogenate and vortex vigorously.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 3 mL of water, followed by 3 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 2% NH4OH in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 95% B over 10 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: Room temperature

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition (Example for a similar compound, 3-hydroxypalmitoyl-CoA): The exact transition for this compound would need to be determined by infusing a standard. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[4]

  • Source Parameters: Optimize spray voltage, gas flows, and temperature for the specific instrument.

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs

Extraction MethodTypical Recovery (%)AdvantagesDisadvantages
Solvent Extraction followed by SPE 70-80%[1]High purity of final extract, good recovery.More time-consuming, potential for analyte loss during multiple steps.
Direct Solvent Precipitation VariableFast and simple.May result in significant matrix effects and lower recovery.

Table 2: Typical LC-MS/MS Validation Parameters for Long-Chain Hydroxy Fatty Acids (as a proxy for this compound)

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[5]
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mL[5]
Linearity (R²) > 0.99[5]
Recovery (%) 80 - 110%[5]
Precision (RSD%) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue/Cell Sample homogenization Homogenization (Acidic Buffer + IS) tissue->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Weak Anion Exchange) extraction->spe concentration Drying & Reconstitution spe->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Processing (Calibration Curve) lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_nonlinearity Non-Linearity cluster_variability High Variability start Calibration Curve Issue detector_sat Detector Saturation? start->detector_sat Check for matrix_effects Matrix Effects? start->matrix_effects Check for regression Inappropriate Model? start->regression Check for prep_inconsistency Prep Inconsistency? start->prep_inconsistency Check for lc_issues LC System Issues? start->lc_issues Check for dilute_standards Dilute Standards detector_sat->dilute_standards improve_cleanup Improve Cleanup matrix_effects->improve_cleanup change_model Change Regression Model regression->change_model standardize_prep Standardize Prep prep_inconsistency->standardize_prep check_lc Check LC System lc_issues->check_lc

Caption: Troubleshooting logic for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to the Beta-Oxidation of 13-Hydroxyhexadecanoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-oxidation of 13-hydroxyhexadecanoyl-CoA, a mid-chain hydroxylated fatty acyl-CoA, and palmitoyl-CoA, a saturated fatty acyl-CoA. Understanding the metabolic fate of modified fatty acids, such as their hydroxylated counterparts, is crucial for various fields, including drug development, toxicology, and the study of metabolic disorders. This document summarizes the current understanding of their respective catabolic pathways, supported by experimental data and detailed protocols.

Introduction

Beta-oxidation is the primary metabolic pathway for the degradation of fatty acids, providing a significant source of cellular energy. The canonical pathway for a saturated fatty acid like palmitate is well-established. However, the introduction of a hydroxyl group, as seen in 13-hydroxyhexadecanoic acid, can significantly alter the enzymatic processing and overall metabolic efficiency. While palmitoyl-CoA undergoes direct entry into the mitochondrial beta-oxidation spiral, the pathway for this compound is less direct and may involve alternative enzymatic machinery.

Comparative Beta-Oxidation Pathways

The beta-oxidation of palmitoyl-CoA is a cyclical process involving four key enzymatic steps that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each cycle.[1] For palmitoyl-CoA (a C16 fatty acyl-CoA), this process repeats for seven cycles, yielding eight molecules of acetyl-CoA.[1][2]

The presence of a hydroxyl group on the 13th carbon of this compound introduces a branch point in its metabolism. It is likely that this molecule first undergoes oxidation of the hydroxyl group and subsequent steps to resolve the mid-chain modification before it can fully enter the conventional beta-oxidation spiral. This may involve enzymes with different substrate specificities than those that act on saturated fatty acids.

Below is a DOT language script visualizing the distinct pathways.

Beta_Oxidation_Comparison cluster_palmitoyl Palmitoyl-CoA Beta-Oxidation cluster_hydroxy This compound Metabolism p0 Palmitoyl-CoA (C16) p1 trans-Δ2-Hexadecenoyl-CoA p0->p1 Acyl-CoA Dehydrogenase (FAD -> FADH2) p2 (S)-3-Hydroxyhexadecanoyl-CoA p1->p2 Enoyl-CoA Hydratase p3 3-Ketohexadecanoyl-CoA p2->p3 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) p4 Myristoyl-CoA (C14) + Acetyl-CoA p3->p4 Thiolase p_cycle 6 more cycles p4->p_cycle h0 This compound h1 13-Oxohexadecanoyl-CoA h0->h1 Hydroxyacyl-CoA Dehydrogenase-like enzyme? h2 Modified Beta-Oxidation Steps h1->h2 Potential Isomerase/ Reductase activity? h3 Shorter-chain acyl-CoAs h2->h3 h4 Standard Beta-Oxidation h3->h4

Comparative Beta-Oxidation Pathways

Quantitative Data Summary

Direct comparative quantitative data on the beta-oxidation of this compound versus palmitoyl-CoA is limited in the literature. However, based on studies of similar modified fatty acids, we can infer certain trends. The presence of a hydroxyl group mid-chain likely necessitates additional enzymatic steps, which could lead to a lower overall rate of oxidation and potentially a different energy yield compared to the straightforward beta-oxidation of palmitoyl-CoA.

ParameterPalmitoyl-CoAThis compound (Predicted)
Entry into Beta-Oxidation DirectRequires initial modification
Key Enzymes Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[3][4]May involve additional dehydrogenases, isomerases, or reductases
Rate of Oxidation High[5]Potentially lower due to additional enzymatic steps
Energy Yield (NADH/FADH2) 7 NADH, 7 FADH2 per molecule[2]Potentially altered depending on the nature of the initial modifying reactions
Final Products 8 Acetyl-CoA[1]Acetyl-CoA and potentially other modified products

Experimental Protocols

To empirically compare the beta-oxidation of these two substrates, a robust experimental setup is required. The following protocols are adapted from established methods for measuring fatty acid oxidation and can be tailored for this specific comparison.

Protocol 1: In Vitro Beta-Oxidation Assay using Radiolabeled Substrates

This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acyl-CoA substrate.

Workflow Diagram:

Assay_Workflow cluster_workflow Radiolabeled Beta-Oxidation Assay Workflow w0 Prepare mitochondrial isolates w1 Incubate with [1-14C]Palmitoyl-CoA or [14C]this compound w0->w1 w2 Stop reaction with perchloric acid w1->w2 w3 Separate aqueous (acetyl-CoA) and organic phases w2->w3 w4 Quantify radioactivity in aqueous phase via scintillation counting w3->w4

Radiolabeled Beta-Oxidation Assay

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

  • Substrate Preparation: Prepare reaction mixtures containing either [1-¹⁴C]palmitoyl-CoA or a custom-synthesized [¹⁴C]this compound. Each reaction should also contain L-carnitine, coenzyme A, NAD+, and FAD.

  • Initiation of Reaction: Add the mitochondrial preparation to the reaction mixtures to start the beta-oxidation process. Incubate at 37°C with gentle shaking.

  • Termination and Separation: At various time points, terminate the reaction by adding perchloric acid. This will precipitate proteins and separate the reaction mixture into an acid-soluble (aqueous) phase containing the radiolabeled acetyl-CoA and an acid-insoluble (organic) phase containing the un-oxidized fatty acyl-CoA.[6]

  • Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter. The amount of radioactivity is directly proportional to the rate of beta-oxidation.

Protocol 2: Mass Spectrometry-Based Analysis of Beta-Oxidation Intermediates

This method allows for the identification and quantification of the various acyl-CoA intermediates produced during beta-oxidation, providing a more detailed picture of the metabolic pathway.

Methodology:

  • In Vitro Reaction: Perform the in vitro beta-oxidation reaction as described in Protocol 1, but using non-radiolabeled substrates.

  • Sample Preparation: At different time points, quench the reaction and extract the acyl-CoA esters from the reaction mixture.

  • LC-MS/MS Analysis: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can separate and identify the different acyl-CoA species based on their mass-to-charge ratio.

  • Data Analysis: By comparing the profiles of intermediates generated from palmitoyl-CoA and this compound, one can deduce the specific enzymatic steps involved in the degradation of the hydroxylated fatty acid.

Conclusion

While the beta-oxidation of palmitoyl-CoA is a well-characterized, linear process, the presence of a hydroxyl group in this compound necessitates a modified metabolic route. The exact enzymatic players and the efficiency of this alternative pathway remain areas of active research. The experimental protocols outlined in this guide provide a framework for elucidating these differences, offering valuable insights for researchers in metabolism and drug development. Further studies employing these methods are essential to fully characterize the bioenergetics and metabolic fate of hydroxylated fatty acids.

References

Functional differences between 13-hydroxyhexadecanoyl-CoA and other hydroxy acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional roles of 13-hydroxyhexadecanoyl-CoA and other key hydroxy acyl-CoAs, namely 3-hydroxyacyl-CoA and 2-hydroxyacyl-CoA (alpha-hydroxyacyl-CoA). Understanding the distinct metabolic pathways, enzymatic specificities, and potential signaling functions of these molecules is crucial for research in metabolic disorders, drug development, and cellular signaling.

Introduction to Hydroxy Acyl-CoAs

Hydroxy acyl-CoAs are a class of fatty acid metabolites characterized by the presence of a hydroxyl group on the acyl chain. The position of this hydroxyl group dictates their metabolic fate and functional significance. This guide will focus on three key types:

  • This compound: An omega-13 hydroxylated C16 acyl-CoA, primarily generated through the ω-oxidation pathway.

  • 3-Hydroxyacyl-CoA: A key intermediate in the mitochondrial β-oxidation of fatty acids.

  • 2-Hydroxyacyl-CoA (alpha-hydroxyacyl-CoA): An intermediate in the α-oxidation of branched-chain fatty acids.

Metabolic Pathways and Functional Divergence

The primary functional differences between these hydroxy acyl-CoAs stem from their involvement in distinct metabolic pathways located in different subcellular compartments.

This compound and the ω-Oxidation Pathway

This compound is an intermediate in the ω-oxidation pathway, a catabolic route that becomes significant when β-oxidation is impaired or overloaded. This pathway primarily handles medium to long-chain fatty acids.

Key Functions:

  • Alternative Fatty Acid Catabolism: Provides an alternative route for fatty acid breakdown, particularly for detoxification when β-oxidation is defective.

  • Precursor to Dicarboxylic Acids: this compound is a step in the conversion of hexadecanoic acid (palmitic acid) to a dicarboxylic acid. These dicarboxylic acids are more water-soluble and can be further metabolized or excreted, aiding in the removal of excess fatty acids.[1]

  • Peroxisomal β-Oxidation Substrate: The resulting dicarboxylic acyl-CoA enters the peroxisomes for shortening via β-oxidation.[2][3]

The initial and rate-limiting step of ω-oxidation is the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families located in the endoplasmic reticulum.[4][5] The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then a dicarboxylic acid. The dicarboxylic acid is then activated to its CoA ester and transported to peroxisomes for β-oxidation.

G cluster_0 ω-Oxidation Pathway Hexadecanoyl-CoA Hexadecanoyl-CoA 16-Hydroxyhexadecanoyl-CoA 16-Hydroxyhexadecanoyl-CoA Hexadecanoyl-CoA->16-Hydroxyhexadecanoyl-CoA CYP4A/CYP4F (Endoplasmic Reticulum) Hexadecanedioyl-CoA Hexadecanedioyl-CoA 16-Hydroxyhexadecanoyl-CoA->Hexadecanedioyl-CoA ADH/ALDH Peroxisomal β-Oxidation Peroxisomal β-Oxidation Hexadecanedioyl-CoA->Peroxisomal β-Oxidation Peroxisome Acetyl-CoA + Medium-chain\ndicarboxylyl-CoA Acetyl-CoA + Medium-chain dicarboxylyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA + Medium-chain\ndicarboxylyl-CoA

Figure 1. Simplified workflow of the ω-oxidation pathway leading to the metabolism of hexadecanedioyl-CoA.

3-Hydroxyacyl-CoA: The Core of Mitochondrial β-Oxidation

3-Hydroxyacyl-CoAs are central intermediates in the β-oxidation spiral, the primary pathway for fatty acid degradation in the mitochondria to produce energy.

Key Functions:

  • Energy Production: Each cycle of β-oxidation, involving a 3-hydroxyacyl-CoA intermediate, generates NADH and FADH2, which are subsequently used in the electron transport chain to produce ATP.[6]

  • Metabolic Regulation: The levels of 3-hydroxyacyl-CoA and the activity of 3-hydroxyacyl-CoA dehydrogenases are tightly regulated to match cellular energy demands.

The formation and subsequent oxidation of L-3-hydroxyacyl-CoA are catalyzed by enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, respectively. Deficiencies in these enzymes lead to serious metabolic disorders.[6]

G cluster_0 Mitochondrial β-Oxidation Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (FADH2 produced) L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NADH produced) Fatty Acyl-CoA (Cn-2) + Acetyl-CoA Fatty Acyl-CoA (Cn-2) + Acetyl-CoA 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) + Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Fatty Acyl-CoA (Cn-2) + Acetyl-CoA->Citric Acid Cycle

Figure 2. The central role of L-3-Hydroxyacyl-CoA in the mitochondrial β-oxidation cycle.

2-Hydroxyacyl-CoA and the α-Oxidation Pathway

2-Hydroxyacyl-CoAs are key intermediates in the α-oxidation pathway, which is primarily responsible for the degradation of branched-chain fatty acids, such as phytanic acid, that cannot be metabolized by β-oxidation due to the presence of a methyl group at the β-carbon.[2] This pathway occurs in peroxisomes.

Key Functions:

  • Metabolism of Branched-Chain Fatty Acids: Enables the breakdown of dietary branched-chain fatty acids.[7]

  • Production of Precursors for Other Pathways: The end products of α-oxidation can subsequently enter the β-oxidation pathway.

The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase, which cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA, releasing formyl-CoA and an aldehyde that is one carbon shorter.[8][9]

G cluster_0 α-Oxidation Pathway Phytanoyl-CoA Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Dioxygenase Pristanal + Formyl-CoA Pristanal + Formyl-CoA 2-Hydroxyphytanoyl-CoA->Pristanal + Formyl-CoA 2-Hydroxyacyl-CoA Lyase Pristanal Pristanal Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase β-Oxidation β-Oxidation Pristanic Acid->β-Oxidation

Figure 3. The role of 2-Hydroxyacyl-CoA in the α-oxidation of phytanic acid.

Comparative Enzyme Kinetics and Substrate Specificity

Direct comparative kinetic data for enzymes acting on this compound is limited. However, we can infer substrate preferences based on the enzymes in their respective pathways.

Hydroxy Acyl-CoA TypePrimary Metabolic PathwayKey Enzymes & Substrate Specificity
This compound ω-Oxidation (Endoplasmic Reticulum & Peroxisomes)CYP4A/CYP4F families: Show preference for medium to long-chain fatty acids. Peroxisomal Acyl-CoA Oxidases (ACOX): ACOX1 has a preference for straight-chain acyl-CoAs.[10]
3-Hydroxyacyl-CoA β-Oxidation (Mitochondria)L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): Specific for L-isomers of 3-hydroxyacyl-CoAs. Different isoforms show preferences for short, medium, or long-chain substrates.[11]
2-Hydroxyacyl-CoA α-Oxidation (Peroxisomes)2-Hydroxyacyl-CoA Lyase (HACL1): Acts on 2-hydroxyacyl-CoAs, particularly those derived from branched-chain fatty acids like phytanic acid.[8]

Signaling Roles

While direct signaling roles for this compound are not well-established, its downstream metabolites, dicarboxylic acids, have been implicated in cellular signaling.

  • Dicarboxylic Acids: Have been suggested to act as signaling molecules, potentially through interactions with nuclear receptors or as precursors for other signaling lipids.[1] Their accumulation can be indicative of metabolic stress.

  • 3-Hydroxydicarboxylic Acids: These are metabolites derived from the ω-oxidation of 3-hydroxy fatty acids and their urinary excretion is a marker for certain fatty acid oxidation disorders.[12][13]

  • TCA Cycle Intermediates: Some dicarboxylic acids, like succinate (B1194679) and fumarate, are also intermediates of the TCA cycle and have been identified as signaling molecules.[5][14]

Experimental Protocols

Detailed protocols for the assays mentioned are crucial for reproducible research. Below are outlines for key experimental procedures.

Assay for Fatty Acid ω-Hydroxylation

This assay measures the activity of cytochrome P450 enzymes involved in the initial step of ω-oxidation.

Principle: The conversion of a fatty acid substrate (e.g., hexadecanoic acid) to its ω-hydroxy product is quantified.

Methodology:

  • Incubation: Incubate liver microsomes (a source of CYP4A/CYP4F enzymes) with the fatty acid substrate, NADPH (as a cofactor), and a suitable buffer at 37°C.

  • Reaction Termination and Extraction: Stop the reaction with an acid and extract the lipids using an organic solvent.

  • Derivatization: Derivatize the carboxyl group of the hydroxy fatty acid with a fluorescent tag (e.g., 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one) to enhance detection sensitivity.[15]

  • Quantification: Separate and quantify the fluorescently labeled ω-hydroxy fatty acid product using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[15]

Assay for Peroxisomal β-Oxidation

This assay measures the rate of fatty acid degradation within isolated peroxisomes.

Principle: The rate of chain-shortening of a radiolabeled or fluorescently labeled fatty acyl-CoA substrate is measured.

Methodology:

  • Peroxisome Isolation: Isolate peroxisomes from tissue homogenates (e.g., liver) by differential centrifugation and/or density gradient centrifugation.

  • Incubation: Incubate the isolated peroxisomes with a suitable substrate, such as [1-¹⁴C]palmitoyl-CoA or a fluorescent fatty acid analog, along with necessary cofactors (e.g., NAD+, CoA).[16]

  • Measurement of Product Formation:

    • Radiolabeled Substrate: Measure the production of acid-soluble radioactive products (chain-shortened acyl-CoAs and acetyl-CoA).[17]

    • Fluorometric Assay: A common method involves a coupled enzyme assay where the H₂O₂ produced by acyl-CoA oxidase reacts with a substrate to generate a fluorescent product.[4]

    • Fluorescent Fatty Acid Analog: Use substrates like 12-(1-pyrene)dodecanoic acid and measure the appearance of shorter-chain fluorescent products via HPLC.[18]

Assay for α-Oxidation

This assay is used to measure the activity of the α-oxidation pathway, typically using phytanic acid as a substrate.

Principle: The breakdown of phytanic acid into pristanic acid and formyl-CoA is monitored.

Methodology:

  • Cell Culture: Use cultured cells, such as fibroblasts, which are capable of α-oxidation.

  • Substrate Incubation: Incubate the cells with radiolabeled phytanic acid.

  • Lipid Extraction and Analysis: Extract the lipids from the cells and the culture medium.

  • Quantification: Separate the fatty acids by thin-layer chromatography or gas chromatography and quantify the amount of radiolabeled pristanic acid formed.

Conclusion

This compound, 3-hydroxyacyl-CoA, and 2-hydroxyacyl-CoA are functionally distinct molecules due to their involvement in separate metabolic pathways with different physiological roles and subcellular locations. While 3-hydroxyacyl-CoA is a cornerstone of mitochondrial energy production from fatty acids, this compound is an intermediate in an alternative catabolic pathway (ω-oxidation) that leads to peroxisomal metabolism, and 2-hydroxyacyl-CoA is crucial for the breakdown of branched-chain fatty acids via α-oxidation. Further research, particularly focused on obtaining direct comparative kinetic data and elucidating the potential signaling roles of ω-oxidation intermediates, will provide a more complete understanding of the intricate network of fatty acid metabolism.

References

Validating the Role of 13-Hydroxyhexadecanoyl-CoA: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the functional role of 13-hydroxyhexadecanoyl-CoA (13-HHD-CoA), a putative intermediate in fatty acid metabolism. Given the current absence of a dedicated knockout mouse model for an enzyme specifically metabolizing 13-HHD-CoA, this document leverages data from well-characterized knockout models of analogous enzymes in the fatty acid β-oxidation pathway. By comparing these existing models, researchers can infer the potential physiological significance of 13-HHD-CoA and design robust experimental strategies for its validation.

Hypothesized Role of this compound in Metabolism

13-HHD-CoA is a hydroxylated long-chain acyl-CoA. Structurally, it is positioned as an intermediate in the β-oxidation of long-chain fatty acids. Specifically, it is likely a substrate for a 3-hydroxyacyl-CoA dehydrogenase, an enzyme that catalyzes the third step in the β-oxidation cycle. The subsequent reaction would involve the oxidation of the hydroxyl group to a keto group, forming 13-ketohexadecanoyl-CoA, which then proceeds through the final thiolytic cleavage step.

To understand the potential consequences of disrupted 13-HHD-CoA metabolism, we will draw comparisons with knockout models for enzymes responsible for the metabolism of structurally similar molecules, namely Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Deficiencies in these enzymes lead to impaired fatty acid oxidation and have well-documented phenotypes.

Comparative Analysis of Relevant Knockout Mouse Models

The following table summarizes the key characteristics of LCAD and MCAD knockout mice, which serve as valuable proxies for predicting the potential phenotype of a model with disrupted 13-HHD-CoA metabolism.

FeatureLCAD Knockout (KO) Mouse ModelMCAD Knockout (KO) Mouse ModelHypothetical 13-HHD-CoA Metabolism KO Model (Projected)
Metabolic Phenotype Severely reduced fasting tolerance, hypoglycemia, elevated serum free fatty acids, nonketotic dicarboxylic aciduria.[1]Fasting intolerance, hypoketotic hypoglycemia, dicarboxylic aciduria.Similar to LCAD KO, with potential accumulation of specific long-chain hydroxyacylcarnitines.
Organ-Specific Pathology Hepatic and cardiac lipidosis. A subset of adult males develops cardiomyopathy.[1]Fatty liver.[2]Potential for cardiac and hepatic lipid accumulation, with a possibility of cardiomyopathy under metabolic stress.
Sudden Death Observed in a small percentage of adult mice.[1]Can occur, particularly in response to fasting or cold stress.Plausible, especially during periods of high energy demand.
Gene Expression Changes Not detailed in the provided search results.Altered expression of genes related to CoA metabolism in response to energetic stress.[3]Likely compensatory changes in the expression of other fatty acid oxidation enzymes.
Biochemical Markers Elevated long-chain acylcarnitines in plasma.[2]Increased medium-chain acylcarnitines (e.g., C8, C10) in plasma and tissues.Accumulation of C16-OH acylcarnitine and other long-chain hydroxyacylcarnitines.

Experimental Protocols for Validation

Validating the role of 13-HHD-CoA would involve a multi-faceted approach, mirroring the studies conducted on established knockout models.

Generation of a Targeted Knockout Mouse Model
  • Gene Targeting: Identify the gene encoding the putative 3-hydroxyacyl-CoA dehydrogenase responsible for metabolizing 13-HHD-CoA. Design a targeting vector to disrupt this gene via homologous recombination in embryonic stem (ES) cells.

  • ES Cell Culture and Transfection: Culture mouse ES cells and transfect them with the targeting vector.

  • Selection and Screening: Select for ES cells that have undergone homologous recombination using drug resistance markers and confirm the correct targeting event by PCR and Southern blotting.

  • Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse strain.

  • Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the targeted ES cells.

  • Germline Transmission: Breed the chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.

  • Genotyping: Genotype the offspring by PCR analysis of tail DNA to identify heterozygous and homozygous knockout animals.

Metabolic Phenotyping
  • Fasting Challenge: Subject knockout and wild-type control mice to a period of fasting (e.g., 12-24 hours).

  • Blood Glucose and Ketone Measurement: Monitor blood glucose and β-hydroxybutyrate levels at regular intervals during the fasting period using a glucometer and ketone meter.

  • Acylcarnitine Profiling: Collect plasma and tissue samples (liver, heart, muscle) for acylcarnitine analysis by tandem mass spectrometry (MS/MS). This is crucial for identifying the accumulation of specific acylcarnitine species, which are diagnostic markers for fatty acid oxidation disorders.

  • Free Fatty Acid and Dicarboxylic Acid Analysis: Measure serum free fatty acid levels and urinary dicarboxylic acid excretion by gas chromatography-mass spectrometry (GC-MS).

Histological and Pathological Analysis
  • Tissue Collection: At the end of the study, euthanize the mice and collect major organs (liver, heart, skeletal muscle).

  • Histology: Fix a portion of the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess general morphology and with Oil Red O to visualize neutral lipid accumulation.

  • Electron Microscopy: For ultrastructural analysis of mitochondria and lipid droplets, fix small pieces of tissue in glutaraldehyde (B144438) and process for transmission electron microscopy.

Cardiac Function Assessment
  • Echocardiography: Perform non-invasive echocardiography on anesthetized mice to assess cardiac dimensions, systolic and diastolic function, and ejection fraction.[2]

  • Electrocardiography (ECG): Record ECGs to detect any arrhythmias or conduction abnormalities.

Alternative and Complementary Validation Strategies

While knockout mouse models provide invaluable in vivo data, other approaches can complement and further validate the function of 13-HHD-CoA.

MethodDescriptionAdvantagesDisadvantages
In Vitro Enzyme Assays Purify the candidate enzyme and measure its activity using 13-HHD-CoA as a substrate.Allows for direct confirmation of enzymatic activity and determination of kinetic parameters (Km, Vmax).Does not provide information on the in vivo physiological context.
Cell Culture Models Use cell lines (e.g., hepatocytes, cardiomyocytes) and treat with stable isotope-labeled fatty acids. Analyze the metabolome for the production of labeled 13-HHD-CoA and its downstream metabolites.Enables mechanistic studies in a controlled environment and is amenable to genetic manipulation (e.g., siRNA knockdown).May not fully recapitulate the complex metabolic environment of a whole organism.
Pharmacological Inhibition Identify or develop a specific inhibitor for the enzyme that metabolizes 13-HHD-CoA and administer it to wild-type mice or cell cultures.Allows for the study of acute effects of inhibiting the pathway and can be more readily translated to therapeutic development.Potential for off-target effects of the inhibitor.

Data Presentation for Comparative Analysis

Quantitative data from validation studies should be presented in a clear and comparative format.

Table 1: Plasma Acylcarnitine Profile in Fasted Mice

Acylcarnitine SpeciesWild-Type (pmol/mL)Knockout (pmol/mL)Fold Changep-value
C16Mean ± SEMMean ± SEMX<0.05
C16-OHMean ± SEMMean ± SEMY<0.01
C18Mean ± SEMMean ± SEMZns
C18:1Mean ± SEMMean ± SEMAns

Table 2: Cardiac Function Parameters

ParameterWild-TypeKnockoutp-value
Ejection Fraction (%)Mean ± SEMMean ± SEM<0.05
Fractional Shortening (%)Mean ± SEMMean ± SEM<0.05
Left Ventricular Mass (mg)Mean ± SEMMean ± SEMns

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

fatty_acid_beta_oxidation Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA LCAD LCAD Fatty_Acyl_CoA->LCAD Enoyl_CoA Trans-Δ2-Enoyl-CoA LCAD->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 13-Ketohexadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed pathway for the β-oxidation of long-chain fatty acids, highlighting this compound.

knockout_workflow cluster_generation Mouse Model Generation cluster_phenotyping Phenotypic Analysis cluster_validation Data Interpretation & Validation Targeting_Vector Design Targeting Vector ES_Cells ES Cell Transfection Targeting_Vector->ES_Cells Screening Screening & Selection ES_Cells->Screening Blastocyst_Injection Blastocyst Injection Screening->Blastocyst_Injection Chimeras Generate Chimeras Blastocyst_Injection->Chimeras Breeding Breeding & Genotyping Chimeras->Breeding Metabolic_Challenge Metabolic Challenge (Fasting, Cold Stress) Breeding->Metabolic_Challenge Biochemical_Analysis Biochemical Analysis (Acylcarnitines, Glucose, Ketones) Metabolic_Challenge->Biochemical_Analysis Pathology Histopathology (Liver, Heart) Metabolic_Challenge->Pathology Physiology Physiological Assessment (Echocardiography) Metabolic_Challenge->Physiology Data_Analysis Comparative Data Analysis Biochemical_Analysis->Data_Analysis Pathology->Data_Analysis Physiology->Data_Analysis Conclusion Functional Role Validation Data_Analysis->Conclusion

Caption: Experimental workflow for the generation and characterization of a knockout mouse model.

References

Comparative Analysis of Hydroxylated Fatty Acyl-CoA Levels: A Focus on Disease-Related Alterations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 13-hydroxyhexadecanoyl-CoA levels in healthy versus diseased states remains an area of active investigation, with current research offering limited direct quantitative data. However, analysis of the closely related molecule, 13-hydroxyoctadecadienoic acid (13-HODE), provides valuable insights into the potential role of hydroxylated fatty acids in pathology, particularly in cancer.

This guide presents a comparative analysis based on available data for 13-HODE, offering a proxy for understanding the potential alterations of this compound in disease. We will delve into the quantitative differences observed in cancer tissues compared to healthy tissues, detail the experimental protocols utilized for these measurements, and explore the relevant metabolic pathways.

Quantitative Data Summary

The following table summarizes the reported levels of 13-S-hydroxyoctadecadienoic acid (13-S-HODE) in human colon cancer tissues compared to adjacent normal colonic tissues.

Tissue TypeAnalyteMethodMedian Concentration (ng/μg protein)Fold Change (Normal vs. Tumor)Reference
Normal Colonic Mucosa13-S-HODEELISA0.37>3-fold higher in normal tissue[1]
Colon Tumor13-S-HODEELISA0.12[1]

Note: The confidence intervals for the median concentrations were 0.074–2.490 for normal tissue and 0.036–0.272 for tumor tissue.

Immunohistochemical staining for 13-S-HODE also revealed a significant decrease in tumor tissues compared to normal tissues[1]. In prostate cancer, immunohistochemically detectable 13-HODE was observed, while it was absent in adjacent normal tissue[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Measurement of 13-S-HODE by Enzyme-Linked Immunosorbent Assay (ELISA)

This method was used to quantify the levels of 13-S-HODE in human colon tissues[1].

  • Tissue Homogenization: Frozen tissue samples were homogenized in a buffer solution to extract proteins and other cellular components.

  • Protein Quantification: The total protein concentration of the homogenate was determined using a standard protein assay, such as the Bradford or BCA assay, to normalize the 13-S-HODE levels.

  • ELISA Procedure:

    • A competitive ELISA format was employed.

    • Microtiter plates were coated with a 13-S-HODE conjugate.

    • Tissue homogenates (containing unknown amounts of 13-S-HODE) and a fixed amount of a specific primary antibody against 13-S-HODE were added to the wells.

    • The free 13-S-HODE in the sample competes with the coated 13-S-HODE for binding to the primary antibody.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.

    • A substrate for the enzyme was then added, resulting in a colorimetric reaction.

    • The intensity of the color is inversely proportional to the amount of 13-S-HODE in the sample.

  • Data Analysis: A standard curve was generated using known concentrations of 13-S-HODE, and the concentrations in the tissue samples were interpolated from this curve and normalized to the protein concentration.

Immunohistochemical (IHC) Staining for 13-S-HODE

This technique was used to visualize the localization and relative abundance of 13-S-HODE in tissue sections[1][2].

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections were deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval was performed to unmask the antigenic sites.

  • Blocking: Non-specific binding sites were blocked using a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: The tissue sections were incubated with a primary antibody specific for 13-S-HODE.

  • Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody was applied.

  • Signal Amplification and Detection: An avidin-biotin-peroxidase complex was used to amplify the signal, followed by the addition of a chromogenic substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections were counterstained with a nuclear stain (e.g., hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.

  • Scoring: The intensity and distribution of the staining were semi-quantitatively scored by a pathologist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant metabolic pathway and a general experimental workflow for the analysis of hydroxylated fatty acids.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Long_Chain_Fatty_Acid Long-Chain Fatty Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase Long_Chain_Fatty_Acid->Acyl-CoA_Synthetase Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Acyl-CoA_Synthetase->Long_Chain_Acyl_CoA Acyl-CoA_Oxidase Acyl-CoA Oxidase Long_Chain_Acyl_CoA->Acyl-CoA_Oxidase Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA_Oxidase->Enoyl-CoA Bifunctional_Protein_Hydratase Bifunctional Protein (Enoyl-CoA Hydratase) Enoyl-CoA->Bifunctional_Protein_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Bifunctional_Protein_Hydratase->Hydroxyacyl_CoA Bifunctional_Protein_Dehydrogenase Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase) Hydroxyacyl_CoA->Bifunctional_Protein_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Bifunctional_Protein_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for long-chain fatty acids.

Experimental_Workflow Sample_Collection Tissue Sample Collection (Healthy vs. Diseased) Homogenization Homogenization & Protein Extraction Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Quantification Quantification Lipid_Extraction->Quantification ELISA ELISA Quantification->ELISA Immunodetection LC_MS LC-MS/MS Quantification->LC_MS Mass Spectrometry Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for hydroxylated fatty acid analysis.

Discussion and Future Directions

The available data, primarily from studies on 13-HODE, suggests that the levels of certain hydroxylated fatty acids are significantly altered in cancerous tissues compared to their healthy counterparts. Specifically, a decrease in 13-S-HODE has been observed in colon cancer[1]. This downregulation may be linked to the reduced expression of the synthesizing enzyme, 15-lipoxygenase-1, in tumor tissues[1].

The metabolic pathway of peroxisomal β-oxidation is crucial for the breakdown of very long-chain fatty acids, and intermediates such as this compound are formed during this process. Disorders in peroxisomal β-oxidation can lead to the accumulation of these intermediates, which can have pathological consequences[3][4][5].

It is important to note that the direct measurement of this compound in healthy versus diseased states is not yet widely reported in the literature. The data on 13-HODE serves as a valuable starting point, but further research is needed to specifically quantify this compound and other hydroxylated acyl-CoAs in various diseases. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are well-suited for the sensitive and specific quantification of these molecules and will be instrumental in future studies[6][7][8].

Future research should focus on:

  • Developing and validating robust analytical methods for the absolute quantification of this compound in biological samples.

  • Conducting large-scale comparative studies to measure the levels of this compound in various diseased states, including different types of cancer, metabolic disorders, and inflammatory diseases, compared to healthy controls.

  • Elucidating the specific roles of this compound and other hydroxylated fatty acyl-CoAs in cellular signaling and disease pathogenesis.

By addressing these research gaps, a clearer understanding of the role of these lipid metabolites in health and disease can be achieved, potentially leading to the identification of new biomarkers and therapeutic targets.

References

Comparative Analysis of Antibody Cross-Reactivity for 13-Hydroxyhexadecanoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of antibody specificity and cross-reactivity for 13-hydroxyhexadecanoyl-CoA, a key intermediate in fatty acid metabolism. The following sections present illustrative experimental data, detailed protocols for assessing antibody performance, and diagrams of relevant biological pathways and experimental workflows. This information is intended to aid researchers in the selection and validation of antibodies for their specific applications.

Data Presentation: Antibody Cross-Reactivity Profile

The cross-reactivity of a polyclonal antibody developed against this compound was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the binding affinity of the antibody to this compound and a panel of structurally related analogs. The data is presented as the concentration of the analog required to inhibit 50% of the antibody binding to the target antigen (IC50), and the corresponding cross-reactivity percentage.

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 10 100
Hexadecanoyl-CoA2504.0
13-Oxohexadecanoyl-CoA5020.0
13-Hydroxyhexadecanoic Acid>10,000<0.1
Coenzyme A (CoA)>10,000<0.1
Palmitoyl-CoA (16:0)3003.3
Stearoyl-CoA (18:0)8001.25
Oleoyl-CoA (18:1)>1,000<1.0

Note: The data presented in this table is illustrative and intended to represent a plausible cross-reactivity profile for a hypothetical antibody. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for determining antibody cross-reactivity using competitive ELISA is provided below. This protocol is a standard procedure for assessing the specificity of antibodies against small molecule haptens.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Antigen Coating:

  • A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The plate is incubated overnight at 4°C.

  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • To block non-specific binding sites, 200 µL of a blocking buffer (e.g., 3% BSA in PBS) is added to each well.

  • The plate is incubated for 1-2 hours at room temperature.

  • The blocking buffer is discarded, and the plate is washed three times with the wash buffer.

3. Competitive Reaction:

  • A fixed concentration of the anti-13-hydroxyhexadecanoyl-CoA antibody is mixed with varying concentrations of the competitor analytes (this compound standards and its analogs).

  • This mixture is pre-incubated for 1 hour at room temperature.

  • 100 µL of the antibody-analyte mixture is added to each well of the coated and blocked plate.

  • The plate is incubated for 2 hours at room temperature.

4. Detection:

  • The plate is washed three times with the wash buffer.

  • 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's host species is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • The plate is washed five times with the wash buffer.

5. Signal Development and Measurement:

  • 100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP) is added to each well.

  • The plate is incubated in the dark at room temperature for 15-30 minutes.

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • The absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.

  • The IC50 value is determined from the standard curve.

  • The cross-reactivity of each analog is calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving long-chain acyl-CoAs.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with 13-Hh-CoA-BSA Conjugate p2 Block Non-specific Sites p1->p2 r1 Pre-incubate Antibody with Standard or Analog p2->r1 r2 Add Mixture to Plate r1->r2 d1 Add HRP-conjugated Secondary Antibody r2->d1 d2 Add TMB Substrate d1->d2 d3 Add Stop Solution d2->d3 a1 Measure Absorbance d3->a1 a2 Calculate IC50 and Cross-Reactivity a1->a2

Competitive ELISA workflow for cross-reactivity testing.

In Vivo Validation of 13-Hydroxyhexadecanoyl-CoA Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the in vivo validation of metabolic pathways involving 13-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule in vivo, this guide draws upon established principles and validated techniques used for structurally similar long-chain hydroxy fatty acids. The information presented herein is intended to equip researchers with the necessary background to design and execute robust in vivo studies in this area.

Putative Metabolic Pathways of this compound

The metabolism of this compound in vivo is hypothesized to involve two primary stages: biosynthesis via hydroxylation of a fatty acid precursor and subsequent degradation through oxidative pathways.

Biosynthesis: The initial step is likely the hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA) or hexadecanoic acid (palmitic acid). This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family, which are known to mediate ω-1 hydroxylation of fatty acids.[1][2]

Degradation: Once formed, this compound can be channeled into degradation pathways. The primary route for long-chain fatty acids is mitochondrial β-oxidation. However, modified fatty acids, including hydroxylated forms, are often initially processed through peroxisomal α- or β-oxidation.[3][4][5]

cluster_synthesis Biosynthesis cluster_degradation Degradation Hexadecanoyl-CoA Hexadecanoyl-CoA CYP450 (ω-1 Hydroxylation) CYP450 (ω-1 Hydroxylation) Hexadecanoyl-CoA->CYP450 (ω-1 Hydroxylation) This compound This compound CYP450 (ω-1 Hydroxylation)->this compound Peroxisomal Oxidation Peroxisomal Oxidation This compound->Peroxisomal Oxidation Mitochondrial β-Oxidation Mitochondrial β-Oxidation Peroxisomal Oxidation->Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Peroxisomal Oxidation->Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA

Putative metabolic pathways of this compound.

Comparative Analysis of In Vivo Validation Methods

The in vivo validation of these metabolic pathways necessitates techniques that can trace the fate of molecules within a living organism. The primary method discussed is stable isotope tracing coupled with mass spectrometry, alongside a comparison with pharmacological inhibition studies.

Parameter Stable Isotope Tracing with LC-MS/MS Pharmacological Inhibition with Endpoint Analysis
Principle Administration of a labeled precursor (e.g., 13C-palmitic acid) and tracking its incorporation into downstream metabolites.Administration of a specific inhibitor of a target enzyme (e.g., a CYP450 inhibitor) and measuring the resulting changes in substrate and product concentrations.
Data Output Dynamic flux rates, fractional contribution of precursors, and metabolite pool sizes.Static changes in metabolite concentrations, providing indirect evidence of pathway involvement.
Quantitative Capability High (provides kinetic data).Moderate (provides relative changes).
Specificity High (directly traces molecular fate).Dependent on inhibitor specificity.
In Vivo Applicability Well-established for fatty acid metabolism.[6][7][8][9][10]Dependent on inhibitor pharmacokinetics and potential off-target effects.
Example Application Quantifying the rate of conversion of 13C-palmitic acid to 13C-13-hydroxyhexadecanoic acid.Measuring the accumulation of palmitic acid and reduction of 13-hydroxyhexadecanoic acid following administration of a CYP4 inhibitor.

Experimental Protocols

Key Experiment 1: In Vivo Stable Isotope Tracing of this compound Biosynthesis

Objective: To quantify the in vivo conversion of hexadecanoic acid to 13-hydroxyhexadecanoic acid and its subsequent incorporation into the this compound pool.

Methodology:

  • Animal Model: C57BL/6 mice (n=5 per group).

  • Tracer Administration: Administer a single bolus of [U-13C16]palmitic acid intravenously.

  • Sample Collection: Collect blood and tissues (liver, adipose) at multiple time points post-injection (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction: Homogenize tissues and extract lipids and acyl-CoAs using a methanol/chloroform/water procedure.

  • Sample Preparation: Hydrolyze the acyl-CoA fraction to release free fatty acids. Derivatize fatty acids for GC-MS or LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the isotopic enrichment of 13-hydroxyhexadecanoic acid and the concentration of this compound.

  • Data Analysis: Calculate the fractional synthesis rate and absolute concentration of the target metabolites.

Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for in vivo stable isotope tracing.

Key Experiment 2: In Vivo Pharmacological Inhibition of this compound Biosynthesis

Objective: To qualitatively validate the role of CYP450 enzymes in the in vivo biosynthesis of this compound.

Methodology:

  • Animal Model: C57BL/6 mice (n=5 per group).

  • Inhibitor Administration: Administer a known CYP4A inhibitor (e.g., HET0016) or a broad-spectrum CYP inhibitor.

  • Sample Collection: After a defined period, collect tissues (liver) and blood.

  • Metabolite Extraction and Analysis: Extract and quantify the endogenous levels of hexadecanoyl-CoA and this compound using LC-MS/MS.

  • Data Analysis: Compare the metabolite levels between the inhibitor-treated and vehicle control groups. A significant increase in the substrate and decrease in the product would support the role of the inhibited enzyme in the pathway.

Quantitative Data from Analogous In Vivo Studies

The following table presents representative quantitative data from in vivo studies on long-chain fatty acid hydroxylation and acyl-CoA concentrations. This data can serve as a benchmark for designing and interpreting experiments on this compound.

Metabolite Tissue/Fluid Concentration/Flux Analytical Method Reference
Long-Chain Acyl-CoAsRat Liver15-60 nmol/gHPLC--INVALID-LINK--
Palmitoyl-CoAMouse Muscle~1.5 nmol/gLC-MS/MS[11]
11-OH-Lauric AcidHuman Liver MicrosomesVmax: ~1.5 nmol/min/mgGC-MS[12]
d4-13-HODERat Plasma~2 ng/mL (after gavage)UPLC-MS/MS[13]

Logical Relationships in Pathway Validation

The validation of a metabolic pathway in vivo often relies on a combination of techniques to build a comprehensive picture. The relationship between different experimental approaches can be visualized as a logical flow.

Hypothesized Pathway Hypothesized Pathway Stable Isotope Tracing Stable Isotope Tracing Hypothesized Pathway->Stable Isotope Tracing Quantify Flux Pharmacological Inhibition Pharmacological Inhibition Hypothesized Pathway->Pharmacological Inhibition Assess Enzyme Role Genetic Manipulation (e.g., Knockout) Genetic Manipulation (e.g., Knockout) Hypothesized Pathway->Genetic Manipulation (e.g., Knockout) Confirm Gene Function Pathway Validation Pathway Validation Stable Isotope Tracing->Pathway Validation Pharmacological Inhibition->Pathway Validation Genetic Manipulation (e.g., Knockout)->Pathway Validation

Logical flow for in vivo pathway validation.

Conclusion

The in vivo validation of this compound metabolic pathways, while challenging due to the lack of direct studies, can be effectively approached by applying established methodologies for analogous long-chain hydroxy fatty acids. Stable isotope tracing with LC-MS/MS offers a powerful quantitative tool to elucidate metabolic fluxes, while pharmacological and genetic approaches can provide complementary evidence for the roles of specific enzymes and pathways. This guide provides a foundational framework for researchers to develop and implement robust in vivo experiments to unravel the metabolism and function of this and other hydroxylated fatty acyl-CoAs.

References

A Researcher's Guide to the Analytical Detection of 13-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 13-hydroxyhexadecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing our understanding of metabolic diseases and developing novel therapeutics. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and fluorescence-based methods.

This document outlines the performance of these alternatives, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs. Detailed methodologies for key experiments are provided, alongside visual representations of signaling pathways and experimental workflows to enhance comprehension.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the detection of this compound hinges on the specific requirements of the study, such as the need for high sensitivity, specificity, throughput, or the nature of the biological matrix. The following table summarizes the quantitative performance of the most common analytical techniques.

ParameterLC-MS/MSEnzymatic AssayFluorescence-Based Methods
Limit of Detection (LOD) High (fmol to pmol range)Moderate (~50 fmol for similar assays)Variable (pmol range with derivatization)
Limit of Quantification (LOQ) High (fmol to pmol range)Moderate (~100 fmol for similar assays)Variable
Linearity (R²) Excellent (>0.99)GoodVariable
Precision (%RSD) Excellent (<15%)Good (<20%)Moderate (<20%)
Specificity Very HighHigh (Enzyme-dependent)Moderate to High
Throughput HighModerateModerate to High
Sample Requirement Low (µg to mg of tissue)Low to ModerateLow

Signaling Pathway: Fatty Acid Beta-Oxidation

This compound is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. This metabolic pathway is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.

FattyAcidBetaOxidation cluster_0 Mitochondrial Matrix FattyAcylCoA Long-Chain Fatty Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA LCHAD (NAD+ -> NADH) ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase ShortenedAcylCoA->FattyAcylCoA Re-enters Pathway TCACycle TCA Cycle AcetylCoA->TCACycle Enters TCA Cycle

Figure 1: The mitochondrial fatty acid beta-oxidation pathway.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of acyl-CoA thioesters due to its high sensitivity and specificity.[1] This method allows for the precise measurement of this compound in complex biological matrices.

Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the tissue homogenate or cell lysate onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis Workflow

LCMS_Workflow Sample Prepared Sample LC Liquid Chromatography (C18 Column) Sample->LC Injection ESI Electrospray Ionization (ESI+) LC->ESI Elution MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CollisionCell Quadrupole 2 (Collision-Induced Dissociation) MS1->CollisionCell MS2 Quadrupole 3 (Product Ion Selection) CollisionCell->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

Figure 2: A typical workflow for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: The specific precursor and product ion transitions for this compound would need to be optimized.

Enzymatic Assay

Enzymatic assays offer a functional measurement of the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), the enzyme that catalyzes the conversion of this compound to 3-ketohexadecanoyl-CoA. These assays are often used in clinical settings for the diagnosis of LCHAD deficiency.[2] The activity is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.

Assay Principle

The enzymatic reaction involves the reduction of NAD+ to NADH, which can be monitored spectrophotometrically.

EnzymaticAssay Substrate This compound + NAD+ Enzyme LCHAD Substrate->Enzyme Product 3-Ketohexadecanoyl-CoA + NADH + H+ Enzyme->Product Measurement Measure NADH at 340 nm Product->Measurement

References

Unraveling the Cellular Impact of 13-Hydroxyhexadecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the functional roles of 13-hydroxyhexadecanoyl-CoA (13-HHD-CoA) and related long-chain 3-hydroxyacyl-CoAs in different cell lines. Geared towards researchers, scientists, and drug development professionals, this document synthesizes experimental findings from studies on patient-derived cell lines with defects in long-chain fatty acid β-oxidation, offering insights into the cellular consequences of the accumulation of these metabolic intermediates.

Introduction to this compound

This compound is a crucial intermediate in the mitochondrial β-oxidation of long-chain fatty acids. Its metabolism is primarily handled by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP) complex.[1][2][3] Genetic deficiencies in the genes encoding these enzymes, such as HADHA and HADHB, lead to LCHAD or MTP deficiency, respectively. These conditions prevent the proper breakdown of long-chain fatty acids, resulting in the accumulation of 13-HHD-CoA and other long-chain 3-hydroxyacyl-CoAs.[1][2][4] This accumulation is associated with a range of cellular dysfunctions, including mitochondrial abnormalities, altered lipid profiles, and increased oxidative stress.[5][6] Patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived cardiomyocytes are primary models for studying these effects.[5][7][8]

Comparative Analysis of Functional Effects in Different Cell Lines

The functional impact of elevated long-chain 3-hydroxyacyl-CoAs is best understood by comparing cell lines with deficient fatty acid oxidation to healthy controls. The following table summarizes key findings from studies on patient-derived cell lines.

Functional ParameterControl Cell Lines (e.g., Healthy Donor Fibroblasts)LCHAD/MTP Deficient Cell Lines (e.g., Patient Fibroblasts, iPSC-Cardiomyocytes)Key Findings
Mitochondrial Membrane Potential Normal, maintained membrane potential.Depolarized mitochondrial membrane.The accumulation of 3-hydroxyacyl-CoAs is linked to mitochondrial dysfunction.[5]
Reactive Oxygen Species (ROS) Production Basal levels of ROS.Increased mitochondrial ROS production.Impaired β-oxidation leads to oxidative stress.
Lipid Profile Stable and characteristic lipid composition.Significant remodeling of mitochondrial cardiolipins; altered phosphatidylcholine/phosphatidylethanolamine ratio; increased ratios of sphingomyelin/ceramide.[7][9]Disrupted fatty acid metabolism impacts the composition of cellular membranes and signaling lipids.[7]
Cellular Phenotype (Cardiomyocytes) Normal calcium dynamics and electrophysiology.Pro-arrhythmic behavior, defective calcium dynamics, and abnormal repolarization.[4][5]The accumulation of toxic intermediates directly impacts cardiac cell function.[5]
Gene Expression Normal expression of metabolic and stress-response genes.Altered expression of genes involved in lipid metabolism and cellular stress responses.Cells adapt their transcriptome to the metabolic block, though often insufficiently.

Signaling Pathways Implicated

The accumulation of long-chain 3-hydroxyacyl-CoAs disrupts normal cellular signaling, primarily through its effects on mitochondrial health and lipid homeostasis. The diagram below illustrates the proposed signaling cascade leading from LCHAD/MTP deficiency to cellular dysfunction.

G cluster_0 Mitochondrion cluster_1 Cellular Consequences LCHAD/MTP Deficiency LCHAD/MTP Deficiency Accumulation of 13-HHD-CoA Accumulation of 13-HHD-CoA LCHAD/MTP Deficiency->Accumulation of 13-HHD-CoA Mitochondrial Dysfunction Mitochondrial Dysfunction Accumulation of 13-HHD-CoA->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Impaired Oxidative Phosphorylation Impaired Oxidative Phosphorylation Mitochondrial Dysfunction->Impaired Oxidative Phosphorylation Altered Lipid Homeostasis Altered Lipid Homeostasis Increased ROS Production->Altered Lipid Homeostasis Cellular Dysfunction Cellular Dysfunction Impaired Oxidative Phosphorylation->Cellular Dysfunction Cardiolipin Remodeling Cardiolipin Remodeling Altered Lipid Homeostasis->Cardiolipin Remodeling Pro-arrhythmic Phenotype Pro-arrhythmic Phenotype Cellular Dysfunction->Pro-arrhythmic Phenotype in Cardiomyocytes G cluster_workflow Experimental Workflow for Mitochondrial Function Analysis start Culture Control and LCHAD/MTP Deficient Cells stain_mmp Stain with TMRM/JC-1 for Membrane Potential start->stain_mmp stain_ros Stain with MitoSOX for ROS start->stain_ros acquire_images Acquire Images/Data (Microscopy, Plate Reader) stain_mmp->acquire_images stain_ros->acquire_images analyze_mmp Quantify Mitochondrial Membrane Potential acquire_images->analyze_mmp analyze_ros Quantify Mitochondrial ROS Levels acquire_images->analyze_ros compare Compare Deficient vs. Control Cells analyze_mmp->compare analyze_ros->compare

References

The Enigmatic Substrate: A Comparative Guide to Acyltransferase Activity with 13-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide delves into the substrate potential of 13-hydroxyhexadecanoyl-CoA across various acyltransferase families. While direct comparative studies on this specific substrate are currently limited in published literature, this document provides a framework for its investigation. By presenting established experimental protocols and hypothetical data templates, we aim to facilitate future research into the metabolism and signaling roles of this unique hydroxy fatty acid.

Introduction

Acyl-CoA:acyltransferases play a pivotal role in lipid metabolism, catalyzing the transfer of fatty acyl chains from Coenzyme A to acceptor molecules, thereby forming complex lipids. The substrate specificity of these enzymes is a critical determinant of the cellular lipid composition, which in turn influences membrane fluidity, signaling cascades, and energy storage. While the interactions of common saturated and unsaturated fatty acyl-CoAs with various acyltransferases are well-documented, the role of hydroxylated fatty acyl-CoAs, such as this compound, remains a burgeoning field of investigation.

The presence of a hydroxyl group on the acyl chain introduces polarity, which may significantly alter its recognition and processing by acyltransferases. Understanding which enzymes can utilize this compound as a substrate is the first step toward elucidating its potential biological functions, which could range from the formation of specialized structural lipids to novel signaling molecules. This guide outlines the key acyltransferase families that are prime candidates for interacting with this compound and provides detailed methodologies for assessing their enzymatic activity with this substrate.

Potential Acyltransferase Candidates for this compound

Based on their fundamental roles in lipid synthesis, the following acyltransferase families are hypothesized to be the most likely to accept this compound as a substrate:

  • Diacylglycerol Acyltransferases (DGATs): These enzymes catalyze the final committed step in triglyceride synthesis and are crucial for energy storage. The incorporation of a hydroxy fatty acid into triglycerides could impact lipid droplet formation and metabolism.

  • Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs initiate the de novo synthesis of glycerolipids. Their activity with this compound would determine its entry into the glycerolipidome.

  • Lysophospholipid Acyltransferases (LPLATs): This diverse family of enzymes, including Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), is involved in the remodeling of phospholipids (B1166683) (the Lands cycle). The incorporation of this compound into phospholipids would directly impact membrane composition and potentially generate novel signaling lipids.

Comparative Performance Data (Hypothetical)

To date, a direct comparison of the kinetic parameters of different acyltransferases with this compound is not available in the scientific literature. The following table is presented as a template for researchers to populate as data becomes available. Such a table will be invaluable for comparing the efficiency and preference of various enzymes for this substrate.

Enzyme FamilySpecific EnzymeApparent Km (µM) for this compoundApparent Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
DGAT DGAT1Data not availableData not availableData not available
DGAT2Data not availableData not availableData not available
GPAT GPAT1Data not availableData not availableData not available
GPAT3Data not availableData not availableData not available
LPLAT LPCAT1Data not availableData not availableData not available
LPCAT2Data not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for in vitro acyltransferase assays that can be adapted to use this compound as a substrate. The synthesis of radiolabeled or fluorescently tagged this compound would be a prerequisite for these assays.

Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radiometric)[1][2][3]

This protocol measures the incorporation of radiolabeled this compound into di- and triglycerides.

Materials:

  • Enzyme source: Microsomal fractions isolated from cells or tissues expressing the DGAT of interest.

  • Substrates:

    • [14C]this compound (specific activity ~50 mCi/mmol)

    • sn-1,2-diacylglycerol (DAG)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM MgCl2, and 0.25 M sucrose.[1]

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Stop Solution: Chloroform (B151607):Methanol (2:1, v/v).

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).[2]

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • 1 mg/mL BSA

    • 250 µM DAG (dissolved in a small amount of acetone (B3395972) and dried under nitrogen)

    • 20-50 µg of microsomal protein

    • Nuclease-free water to a final volume of 100 µL.

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Start the reaction by adding 10 µM [14C]this compound.

  • Incubation: Incubate the reaction at 37°C for 10-20 minutes. The exact time should be within the linear range of the enzyme activity, which should be determined empirically.

  • Termination: Stop the reaction by adding 1.5 mL of the Stop Solution.

  • Lipid Extraction: Add 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • TLC Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

  • Chromatography: Develop the TLC plate in the developing solvent until the solvent front is approximately 1 cm from the top.

  • Quantification: Visualize the lipid spots by autoradiography or with iodine vapor. Scrape the silica (B1680970) gel corresponding to the triglyceride spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculation: Calculate the specific activity as nmol of [14C]this compound incorporated into triglycerides per minute per mg of protein.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay (Radiometric)[5]

This assay measures the formation of lysophosphatidic acid from glycerol-3-phosphate and radiolabeled this compound.

Materials:

  • Enzyme source: Microsomal or mitochondrial fractions.

  • Substrates:

    • [14C]this compound

    • Glycerol-3-phosphate (G3P)

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mM DTT.

  • BSA, fatty acid-free.

  • Stop Solution: Butanol.

  • Wash Solution: 1 M NaCl.

Procedure:

  • Reaction Setup: Combine Assay Buffer, 2 mg/mL BSA, 2 mM G3P, and 20-100 µg of protein extract in a final volume of 200 µL.

  • Initiation: Start the reaction by adding 10 µM [14C]this compound.

  • Incubation: Incubate at 37°C for 10 minutes.

  • Termination: Stop the reaction by adding 1 mL of butanol and vortexing.

  • Extraction and Washing: Add 1 mL of water, vortex, and centrifuge. Remove the aqueous phase. Wash the butanol phase twice with 1 M NaCl.

  • Quantification: Transfer a portion of the butanol phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and count the radioactivity.

  • Calculation: Determine the amount of radiolabeled lysophosphatidic acid formed and calculate the specific activity.

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay (Fluorescent)[6]

This protocol uses a fluorescently labeled lysophosphatidylcholine to measure the incorporation of this compound.

Materials:

  • Enzyme source: Microsomal fractions.

  • Substrates:

    • This compound

    • NBD-lyso-PC (1-acyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phosphocholine)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM CaCl2.

  • Stop Solution: Chloroform:Methanol (2:1, v/v).

  • HPLC system with a fluorescence detector.

Procedure:

  • Reaction Setup: In a 100 µL reaction volume, combine Assay Buffer, 20-50 µg of microsomal protein, and 50 µM NBD-lyso-PC.

  • Initiation: Start the reaction by adding 25 µM this compound.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination and Extraction: Stop the reaction with 400 µL of chloroform:methanol (2:1). Vortex and centrifuge.

  • Analysis: Evaporate the lower organic phase and resuspend in methanol. Inject an aliquot into the HPLC system.

  • Quantification: Separate the product (NBD-PC containing the 13-hydroxyhexadecanoyl group) from the substrate (NBD-lyso-PC) by reverse-phase HPLC and quantify using a fluorescence detector.

  • Calculation: Calculate the specific activity based on a standard curve of the fluorescent product.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential metabolic pathway for this compound and a general workflow for the acyltransferase assays described.

triglyceride_synthesis cluster_0 De Novo Glycerolipid Synthesis G3P Glycerol-3-Phosphate LPA 1-(13-hydroxyhexadecanoyl)-G3P G3P->LPA GPAT PA 1,2-diacyl-G3P (containing 13-hydroxyhexadecanoyl) LPA->PA LPAAT DAG 1,2-diacylglycerol (containing 13-hydroxyhexadecanoyl) PA->DAG PAP TAG Triacylglycerol (containing 13-hydroxyhexadecanoyl) DAG->TAG DGAT AcylCoA This compound AcylCoA->LPA AcylCoA->TAG OtherAcylCoA Other Acyl-CoA OtherAcylCoA->PA experimental_workflow start 1. Prepare Reaction Mixture (Enzyme, Buffer, Acceptor Substrate) initiate 2. Initiate Reaction (Add Labeled this compound) start->initiate incubate 3. Incubate at 37°C initiate->incubate stop 4. Terminate Reaction (Add Stop Solution) incubate->stop extract 5. Extract Lipids stop->extract separate 6. Separate Products (TLC or HPLC) extract->separate quantify 7. Quantify Product (Scintillation or Fluorescence) separate->quantify end 8. Calculate Specific Activity quantify->end

References

Correlating 13-Hydroxyhexadecanoyl-CoA Levels with Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of metabolomics and transcriptomics offers a powerful approach to unraveling complex biological systems. This guide provides a comparative framework for correlating levels of the lipid metabolite 13-hydroxyhexadecanoyl-CoA with global gene expression data. While direct experimental studies on this specific long-chain acyl-CoA are limited, this document outlines established methodologies and potential signaling pathways based on current knowledge of related lipid molecules.

Methodologies for Integrated Analysis

Successful correlation of this compound levels with gene expression data relies on robust analytical techniques for both metabolomics and transcriptomics, followed by sophisticated bioinformatic integration.

Quantification of this compound

Accurate quantification is the foundation of any correlation study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing acyl-CoA species due to its high sensitivity and selectivity.

Table 1: Comparison of Methodologies for this compound Quantification

ParameterLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction. Derivatization is typically not required.Requires derivatization to increase volatility (e.g., silylation).
Sensitivity High (picomole to femtomole range).Moderate to high, depending on the derivative.
Specificity Very high, especially with tandem MS (MS/MS) for unambiguous identification.High, but can be affected by co-eluting compounds.
Throughput Moderate to high.Moderate.
Advantages High sensitivity and specificity, no derivatization needed.Well-established technique with extensive libraries for other metabolites.
Disadvantages Higher instrument cost.Derivatization can introduce variability and may not be suitable for all acyl-CoAs.
Gene Expression Analysis

RNA-sequencing (RNA-seq) is the preferred method for comprehensive, unbiased profiling of the transcriptome.

Table 2: Comparison of Methodologies for Gene Expression Analysis

ParameterRNA-Sequencing (RNA-seq)Microarray
Principle High-throughput sequencing of cDNA libraries to quantify transcript abundance.Hybridization of labeled cDNA to probes on a solid surface.
Coverage Unbiased, whole-transcriptome coverage. Can identify novel transcripts.Limited to the probes present on the array.
Dynamic Range Wide dynamic range for detecting both low and high abundance transcripts.More limited dynamic range.
Specificity High.Can be affected by cross-hybridization.
Data Analysis Computationally intensive, requires specialized bioinformatics expertise.More standardized and less computationally demanding.
Advantages Comprehensive and unbiased view of the transcriptome.Cost-effective for large-scale studies with known transcripts.
Disadvantages Higher cost per sample and complex data analysis.Limited to known transcripts and potential for cross-hybridization.
Data Integration Strategies

Several statistical and bioinformatic approaches can be employed to correlate this compound levels with gene expression data.[1]

Table 3: Comparison of Data Integration Approaches

ApproachDescriptionAdvantagesDisadvantages
Correlation-based Identifies statistical associations (e.g., Pearson or Spearman correlation) between the abundance of this compound and the expression levels of individual genes.[1]Simple to implement and interpret.Does not account for complex, non-linear relationships or regulatory networks.
Multivariate-based Utilizes techniques like Partial Least Squares (PLS) or Canonical Correlation Analysis (CCA) to identify relationships between the two datasets as a whole.Can reveal complex relationships and reduce data dimensionality.Can be more difficult to interpret the biological meaning of the components.
Pathway-based Maps both the metabolite and differentially expressed genes to known biological pathways to identify enriched pathways that are co-regulated.[2]Provides a biological context for the observed correlations.Relies on the completeness and accuracy of existing pathway databases.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results.

Protocol for Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[3][4]

  • Sample Collection and Quenching: Rapidly quench metabolic activity in cell or tissue samples, for example, by flash-freezing in liquid nitrogen.

  • Extraction: Homogenize samples in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water with a suitable internal standard).

  • Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor and product ions of this compound.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard.

Protocol for RNA-Sequencing
  • RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial kit, ensuring high purity and integrity.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA.

    • Synthesize first and second-strand cDNA.

    • Adenylate the 3' ends and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Identify differentially expressed genes between experimental groups.

Potential Signaling Pathways and Regulatory Networks

While the direct signaling roles of this compound are not well-defined, its structural similarity to other long-chain fatty acyl-CoAs suggests potential involvement in similar pathways. Long-chain acyl-CoAs are known to act as signaling molecules that can modulate the activity of transcription factors.[1][5]

G cluster_0 Potential Signaling Pathway Fatty Acids Fatty Acids This compound This compound Fatty Acids->this compound Hydroxylation & Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Metabolism Transcription Factors (e.g., PPARα, HNF4α) Transcription Factors (e.g., PPARα, HNF4α) This compound->Transcription Factors (e.g., PPARα, HNF4α) Modulation Target Gene Expression Target Gene Expression Transcription Factors (e.g., PPARα, HNF4α)->Target Gene Expression Regulation

Caption: Potential signaling pathway of this compound.

Peroxisomal beta-oxidation is a key metabolic fate for very-long-chain and hydroxylated fatty acids.[6] Dysregulation of this pathway can lead to the accumulation of lipid intermediates that may, in turn, affect gene expression. Transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Hepatocyte Nuclear Factor 4 alpha (HNF4α) are known to be regulated by long-chain acyl-CoAs and control the expression of genes involved in lipid metabolism.[5][7][8]

Integrated Experimental Workflow

A typical workflow for correlating this compound levels with gene expression data involves parallel processing of samples for metabolomic and transcriptomic analysis, followed by integrated bioinformatics.

G cluster_workflow Experimental Workflow Biological Sample Biological Sample Metabolite Extraction Metabolite Extraction Biological Sample->Metabolite Extraction RNA Extraction RNA Extraction Biological Sample->RNA Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis RNA-seq Analysis RNA-seq Analysis RNA Extraction->RNA-seq Analysis Metabolite Quantification Metabolite Quantification LC-MS/MS Analysis->Metabolite Quantification Gene Expression Quantification Gene Expression Quantification RNA-seq Analysis->Gene Expression Quantification Integrated Bioinformatic Analysis Integrated Bioinformatic Analysis Metabolite Quantification->Integrated Bioinformatic Analysis Gene Expression Quantification->Integrated Bioinformatic Analysis Biological Interpretation Biological Interpretation Integrated Bioinformatic Analysis->Biological Interpretation

Caption: Integrated experimental workflow.

Conclusion

Correlating this compound levels with gene expression data holds the potential to uncover novel regulatory roles for this lipid metabolite in health and disease. While direct evidence is still emerging, the methodologies and analytical strategies outlined in this guide provide a robust framework for researchers to pursue these investigations. By combining state-of-the-art metabolomic and transcriptomic techniques with sophisticated data integration, the scientific community can begin to elucidate the functional significance of this compound and its impact on cellular processes.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 13-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of 13-hydroxyhexadecanoyl-CoA

The proper handling and disposal of specialized biochemicals are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the recommended disposal procedures for this compound, a long-chain fatty acyl-coenzyme A derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, the following procedures are based on the general principles of handling laboratory chemicals, coenzyme A derivatives, thioesters, and long-chain fatty acids.

Immediate Safety Considerations

Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures that the compound is managed and disposed of in accordance with all applicable federal, state, and local regulations. For situations where small quantities may be treated in the laboratory prior to disposal, a risk assessment should be conducted, and the following guidelines, based on the chemical properties of its components, should be considered.

Step-by-Step Laboratory Pre-treatment and Disposal:

  • Segregation: Collect waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless the compatibility is known.

  • Chemical Inactivation (Hydrolysis of Thioester Bond): The thioester bond in coenzyme A derivatives can be hydrolyzed to release the free fatty acid and coenzyme A. This can be achieved by adjusting the pH.

    • Alkaline Hydrolysis: Add a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) dropwise to the aqueous solution of this compound waste while stirring. Monitor the pH and adjust to >8. Coenzyme A is known to be unstable at pH values above 8. Allow the mixture to stand for several hours at room temperature in a fume hood to ensure complete hydrolysis.

  • Neutralization: After hydrolysis, neutralize the solution by adding a suitable acid (e.g., 1 M HCl) dropwise until the pH is between 6.0 and 8.0.

  • Deodorization of Coenzyme A: The hydrolysis will release coenzyme A, which is a thiol and may have a strong odor. To mitigate this, add a fresh solution of sodium hypochlorite (B82951) (bleach) dropwise to the neutralized solution. The bleach will oxidize the thiol group, reducing its odor. Use a minimal amount of bleach to avoid introducing excess reactive chemicals into the waste stream.

  • Final Disposal:

    • Hazardous Waste: The treated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.

    • Drain Disposal (Conditional): Drain disposal is generally not recommended for laboratory chemicals. However, if your institutional guidelines and local regulations permit, and the final solution is determined to be non-hazardous (i.e., free of regulated substances and within the acceptable pH range), it may be flushed down the sanitary sewer with copious amounts of water. Always consult with your EHS office before considering drain disposal.

Quantitative Data for Disposal Parameters

As no specific disposal data for this compound was found, the following table provides general parameters for the laboratory pre-treatment steps based on common laboratory practices.

ParameterValue/RangeNotes
pH for Hydrolysis > 8.0Coenzyme A is unstable in alkaline conditions, which facilitates the hydrolysis of the thioester bond.
Neutralization pH 6.0 - 8.0This range is generally considered safe for handling and is often a requirement for aqueous waste disposal.
Contact Time for Hydrolysis Several hoursTo ensure complete breakdown of the thioester bond. The exact time may vary depending on concentration and temperature.
Oxidizing Agent Sodium Hypochlorite (Bleach)A common laboratory reagent for oxidizing thiols to reduce odor. Should be used in moderation.

Experimental Workflow and Decision-Making for Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Assessment cluster_disposal_options Disposal Pathways cluster_direct_disposal Direct Disposal Protocol cluster_lab_treatment Laboratory Pre-treatment Protocol start Start: this compound Waste ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood risk_assessment Conduct Risk Assessment (Consult SDS for similar compounds, institutional guidelines) fume_hood->risk_assessment direct_disposal Option 1: Direct Disposal risk_assessment->direct_disposal Preferred & Safest Route lab_treatment Option 2: Laboratory Pre-treatment risk_assessment->lab_treatment For small quantities with EHS approval collect_direct Collect in a labeled, sealed hazardous waste container direct_disposal->collect_direct hydrolysis Alkaline Hydrolysis (pH > 8) lab_treatment->hydrolysis ehs_pickup_direct Arrange for pickup by EHS or licensed contractor collect_direct->ehs_pickup_direct end_direct End of Process ehs_pickup_direct->end_direct neutralization Neutralize Solution (pH 6.0 - 8.0) hydrolysis->neutralization deodorization Deodorize Thiol (Add bleach solution) neutralization->deodorization collect_treated Collect treated waste in a labeled hazardous waste container deodorization->collect_treated ehs_pickup_treated Arrange for pickup by EHS or licensed contractor collect_treated->ehs_pickup_treated end_treated End of Process ehs_pickup_treated->end_treated

Essential Safety and Operational Guidance for Handling 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 13-hydroxyhexadecanoyl-CoA, a long-chain fatty acyl-CoA derivative. The following procedures are based on best practices for handling similar biochemical reagents and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or other appropriate chemical-resistant gloves.To prevent skin contact, as similar compounds can be toxic or cause irritation upon contact.[1]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes or aerosols that could cause serious eye damage.[1]
Skin and Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dusts or aerosols.

Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: If working with a solid form, conduct weighing and aliquoting in a chemical fume hood to minimize inhalation risk.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container, protected from moisture, and refrigerated as recommended by the supplier. Long-chain acyl-CoAs are susceptible to degradation.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don PPE: Lab coat, gloves, goggles prep_area Prepare work area (fume hood) prep_ppe->prep_area weigh Weigh solid compound prep_area->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experiment dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate Experiment complete dispose Dispose of waste properly decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe G FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA (e.g., this compound) FattyAcid->AcylCoA Activation BetaOxidation Beta-Oxidation Spiral AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Each cycle TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.